Product packaging for Buphedrone(Cat. No.:CAS No. 408332-79-6)

Buphedrone

Cat. No.: B1655700
CAS No.: 408332-79-6
M. Wt: 177.24
InChI Key: DDPMGIMJSRUULN-UHFFFAOYSA-N

Description

Buphedrone (α-methylamino-butyrophenone, MABP) is a synthetic cathinone derivative belonging to the phenethylamine class, first synthesized in 1928 . It has re-emerged as a member of the New Psychoactive Substances (NPS) found in so-called "legal high" or "bath salt" products, leading to a need for reliable analytical standards for its detection . This high-purity certified reference material is designed for use in forensic analysis, clinical toxicology, and pharmacological research to identify and quantify this substance in various matrices. Research indicates that this compound acts as a central nervous system stimulant. In vivo studies demonstrate that it increases spontaneous locomotor activity and produces rewarding properties, establishing its abuse potential . Its mechanism of action is linked to the mesolimbic dopaminergic system; studies show that this compound potentiates the release of dopamine and produces its rewarding effects primarily through dopamine D1 receptor activation . Metabolite identification is crucial for confirming drug intake. In vivo studies in mice show that this compound undergoes several phase I metabolic pathways, including N-dealkylation to an aminobutyl metabolite, ketone reduction to an alcohol, and 4-aryl hydroxylation . These metabolites can also undergo phase II conjugation, such as glucuronidation or formation of dicarboxylic acid conjugates, which serve as important markers of consumption in urine drug testing . This product is supplied as a certified solution to ensure accurate and reliable quantitation in analytical applications. It is intended solely for research use in laboratory settings, such as method development, quality control, and reference standard for LC-MS/MS or GC-MS analysis. This product is strictly for professional research purposes and is NOT intended for diagnostic, therapeutic, or human consumption use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B1655700 Buphedrone CAS No. 408332-79-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

408332-79-6

Molecular Formula

C11H15NO

Molecular Weight

177.24

IUPAC Name

2-(methylamino)-1-phenylbutan-1-one

InChI

InChI=1S/C11H15NO/c1-3-10(12-2)11(13)9-7-5-4-6-8-9/h4-8,10,12H,3H2,1-2H3

InChI Key

DDPMGIMJSRUULN-UHFFFAOYSA-N

SMILES

CCC(C(=O)C1=CC=CC=C1)NC

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)NC

Other CAS No.

408332-79-6

sequence

X

Synonyms

buphedrone

Origin of Product

United States

Foundational & Exploratory

The Neuropharmacology of Buphedrone: A Technical Guide to its Interaction with Dopamine Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buphedrone (α-methylamino-butyrophenone) is a synthetic cathinone (B1664624) that has emerged as a recreational psychoactive substance. Its stimulant properties and abuse potential are primarily attributed to its interaction with the brain's monoaminergic systems, particularly the dopamine (B1211576) system. This technical guide provides an in-depth analysis of the mechanism of action of this compound on dopamine systems, drawing from available preclinical research. It summarizes quantitative data on its interaction with the dopamine transporter (DAT), details relevant experimental protocols for its pharmacological characterization, and presents visual diagrams of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuropharmacology, addiction research, and drug development.

Introduction

Synthetic cathinones, often colloquially referred to as "bath salts," represent a large and evolving class of novel psychoactive substances. This compound is a β-keto analogue of amphetamine and shares structural similarities with other cathinones like mephedrone. The primary mechanism of action for many synthetic cathinones involves the modulation of monoamine transporters, including the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)[1][2]. By interfering with the normal function of these transporters, these substances increase the extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain, leading to their characteristic psychostimulant effects[2]. Understanding the specific interactions of this compound with these transporters is crucial for elucidating its pharmacological profile, abuse liability, and potential neurotoxic effects.

Mechanism of Action of this compound on Dopamine Systems

This compound's primary mechanism of action on the dopamine system is the inhibition of the dopamine transporter (DAT). Unlike amphetamine, which primarily acts as a dopamine releasing agent, this compound functions predominantly as a dopamine reuptake inhibitor, a mechanism more akin to that of cocaine. This distinction is critical in understanding its neurochemical and behavioral effects.

Interaction with the Dopamine Transporter (DAT)

This compound binds to the dopamine transporter and blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This blockade leads to an accumulation of extracellular dopamine, thereby enhancing and prolonging dopaminergic neurotransmission. Studies have shown that this compound preferentially inhibits norepinephrine and dopamine uptake over serotonin uptake[1].

Releaser vs. Inhibitor Profile

Pharmacological studies have categorized synthetic cathinones into two main groups: those that act as transporter substrates (releasers) and those that act as transporter inhibitors (blockers)[2]. This compound falls into the category of a norepinephrine and dopamine uptake inhibitor[1]. While it does induce some norepinephrine release, its primary action at the dopamine transporter is inhibitory.

Downstream Signaling: The Role of the D1 Receptor

The rewarding and locomotor-activating effects of this compound are mediated through the activation of postsynaptic dopamine D1 receptors. Preclinical studies have demonstrated that the conditioned place preference (CPP) and increased locomotor activity induced by this compound can be blocked by the D1 dopamine antagonist, SCH23390, while the D2 dopamine antagonist, raclopride, has no significant effect[3][4]. Furthermore, repeated administration of this compound has been shown to increase the expression of D1 dopamine receptors in the dorsal striatum and nucleus accumbens[3][4].

Interaction with the Vesicular Monoamine Transporter 2 (VMAT2)

The interaction of this compound with the vesicular monoamine transporter 2 (VMAT2) is not well characterized in the scientific literature. VMAT2 is responsible for packaging cytoplasmic dopamine into synaptic vesicles for subsequent release. While some cathinones, like mephedrone, have been shown to interact with VMAT2, specific data on this compound's affinity and functional effects at this transporter are currently lacking. Further research is needed to fully elucidate this aspect of this compound's pharmacology.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds on monoamine transporters. This data is derived from in vitro studies using human embryonic kidney 293 (HEK 293) cells expressing the respective human monoamine transporters[1].

Table 1: Inhibition of Monoamine Uptake by this compound and Comparative Compounds

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
This compound 410 ± 60120 ± 20>10000
Methamphetamine24.5 ± 2.543.5 ± 5.56060 ± 660
Cocaine271 ± 21313 ± 23382 ± 32

Data from Simmler et al., 2013. Values are mean ± SEM.

Table 2: Monoamine Release Induced by this compound and Comparative Compounds

CompoundDAT EC50 (nM)NET EC50 (nM)SERT EC50 (nM)
This compound >100001260 ± 160>10000
Methamphetamine113 ± 13119 ± 19>10000
Cocaine>10000>10000>10000

Data from Simmler et al., 2013. Values are mean ± SEM.

Mandatory Visualizations

Signaling Pathway of this compound in a Dopaminergic Neuron

Buphedrone_Dopamine_Signaling cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound dat Dopamine Transporter (DAT) This compound->dat Blocks dopamine_vesicle Dopamine Vesicle dopamine_cyto Cytoplasmic Dopamine dopamine_vesicle->dopamine_cyto Normal Release vmat2 VMAT2 dopamine_cyto->vmat2 dopamine_synapse Extracellular Dopamine dopamine_cyto->dopamine_synapse Release vmat2->dopamine_vesicle Packaging dopamine_synapse->dat Reuptake d1_receptor Dopamine D1 Receptor dopamine_synapse->d1_receptor Binds downstream Downstream Signaling (e.g., cAMP pathway) d1_receptor->downstream effects Psychostimulant Effects downstream->effects DAT_Uptake_Inhibition_Workflow start Start prepare_cells Prepare HEK293 cells expressing hDAT start->prepare_cells plate_cells Plate cells in 96-well plates prepare_cells->plate_cells preincubate Pre-incubate cells with varying concentrations of this compound plate_cells->preincubate add_radioligand Add [3H]Dopamine to initiate uptake preincubate->add_radioligand incubate Incubate at 37°C for a defined period add_radioligand->incubate terminate_uptake Terminate uptake by rapid washing with ice-cold buffer incubate->terminate_uptake lyse_cells Lyse cells terminate_uptake->lyse_cells scintillation_counting Measure radioactivity using liquid scintillation counting lyse_cells->scintillation_counting data_analysis Analyze data to determine IC50 value scintillation_counting->data_analysis end End data_analysis->end

References

The Pharmacological and Toxicological Profile of Buphedrone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Buphedrone (α-methylamino-butyrophenone) is a synthetic cathinone (B1664624) and a structural analog of methcathinone. As a psychoactive substance, it primarily functions as a stimulant, exhibiting a pharmacological profile that significantly interacts with the dopaminergic system. This technical guide provides an in-depth analysis of the pharmacological and toxicological properties of this compound, drawing from preclinical research. The document details its mechanism of action, focusing on its interaction with monoamine transporters and the dopamine (B1211576) D1 receptor, which is critically involved in its rewarding effects. Furthermore, this guide outlines the toxicological implications of this compound exposure, with a specific focus on its hepatotoxic and neurotoxic potential. Quantitative data on receptor binding affinities, transporter inhibition, and cytotoxicity are presented in structured tables for clarity. Detailed protocols for key experimental assays used to characterize this compound, including conditioned place preference, intravenous self-administration, western blotting, and in vitro cytotoxicity assays, are also provided. Finally, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of the pharmacological and toxicological profile of this compound for researchers, scientists, and drug development professionals.

Pharmacodynamics

This compound's primary mechanism of action involves the modulation of monoaminergic neurotransmission in the central nervous system. It functions as a monoamine transporter inhibitor, with a preferential affinity for the dopamine (DAT) and norepinephrine (B1679862) (NET) transporters over the serotonin (B10506) transporter (SERT).[1] This inhibition of reuptake leads to an accumulation of these neurotransmitters in the synaptic cleft, resulting in enhanced and prolonged signaling.

The rewarding and reinforcing properties of this compound are strongly linked to its effects on the mesolimbic dopamine system.[2] Studies have demonstrated that this compound's rewarding effects are mediated through the activation of dopamine D1 receptors.[2] Antagonism of the D1 receptor has been shown to block the conditioned place preference induced by this compound, highlighting the critical role of this receptor subtype in its abuse potential.[2] Furthermore, repeated administration of this compound has been observed to increase the expression of D1 receptors in key brain regions associated with reward, such as the dorsal striatum and nucleus accumbens.[2]

Pharmacokinetics and Metabolism

The metabolic fate of this compound is understood to follow pathways similar to other cathinone derivatives, primarily involving β-keto reduction and N-demethylation.[1] In vitro studies utilizing primary rat hepatocytes have shown that hepatic metabolism can reduce the toxicity of this compound.[3] This suggests that the parent compound may be more toxic than its metabolites, or that the metabolic pathways lead to detoxification.

Toxicological Profile

Hepatotoxicity

In vitro studies have demonstrated that this compound possesses hepatotoxic potential.[3] Exposure of primary rat hepatocytes to this compound resulted in a concentration-dependent decrease in cell viability.[3] The toxic effects are associated with the induction of oxidative stress, disruption of mitochondrial homeostasis, and the initiation of both apoptotic and necrotic cell death pathways.[3]

Neurotoxicity

The neurotoxic effects of this compound are an area of ongoing investigation. As a stimulant that enhances dopaminergic activity, there are concerns regarding its potential for neurotoxicity similar to that of other psychostimulants. The increased expression of D1 receptors following repeated exposure could be an adaptive response with long-term implications for neuronal function.[2]

Quantitative Pharmacological and Toxicological Data

The following tables summarize the key quantitative data regarding the pharmacological and toxicological profile of this compound.

ParameterTransporterValueReference
Inhibition of Monoamine Uptake (IC50) Dopamine (DAT)2.3 ± 0.4 µM[1]
Norepinephrine (NET)0.58 ± 0.11 µM[1]
Serotonin (SERT)48 ± 5 µM[1]
Monoamine Release (EC50) Dopamine (DAT)> 30 µM[1]
Norepinephrine (NET)4.8 ± 0.5 µM[1]
Serotonin (SERT)> 30 µM[1]

Table 1: In Vitro Monoamine Transporter Interaction Profile of this compound. Data are presented as mean ± SEM.

Cell TypeParameterValueReference
Primary Rat HepatocytesCytotoxicity (EC50) 1.57 mM[3]

Table 2: In Vitro Hepatotoxicity of this compound.

Detailed Experimental Protocols

Conditioned Place Preference (CPP)

The CPP paradigm is utilized to assess the rewarding properties of this compound.

  • Apparatus: A three-chamber CPP apparatus is used, consisting of two larger conditioning chambers with distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.

  • Procedure:

    • Pre-conditioning Phase (Baseline Preference): On day 1, mice are allowed to freely explore all three chambers for a set period (e.g., 15 minutes), and the time spent in each chamber is recorded to determine any initial preference.

    • Conditioning Phase: This phase typically occurs over several days (e.g., 8 days). On alternating days, mice receive an intraperitoneal (i.p.) injection of this compound (e.g., 1, 3, or 10 mg/kg) and are immediately confined to one of the conditioning chambers for a set duration (e.g., 30 minutes). On the intervening days, mice receive a saline injection and are confined to the opposite conditioning chamber. The pairing of the drug with a specific chamber is counterbalanced across animals.

    • Post-conditioning Phase (Test for Preference): On the test day, mice are placed in the central chamber with free access to all chambers, and the time spent in each chamber is recorded over a set period (e.g., 15 minutes). An increase in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a conditioned place preference.

Intravenous Self-Administration

This operant conditioning paradigm is used to evaluate the reinforcing effects of this compound.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, and an infusion pump for intravenous drug delivery.

  • Procedure:

    • Catheter Implantation: Rats are surgically implanted with an intravenous catheter into the jugular vein.

    • Acquisition Phase: Following recovery from surgery, rats are placed in the operant chambers. Presses on the "active" lever result in an intravenous infusion of this compound (e.g., 0.1, 0.3, or 1.0 mg/kg/infusion) accompanied by a cue light, while presses on the "inactive" lever have no consequence. Sessions are typically conducted daily for a set duration (e.g., 2 hours). Acquisition of self-administration is defined by a stable number of infusions per session and a clear discrimination between the active and inactive levers.

    • Dose-Response and Extinction: Different doses of this compound can be tested to determine the dose-response curve for its reinforcing effects. During extinction sessions, lever presses no longer result in drug infusion to assess the persistence of drug-seeking behavior.

Western Blotting for Dopamine D1 Receptor Quantification

This technique is used to measure changes in the protein expression of dopamine D1 receptors in specific brain regions.

  • Procedure:

    • Tissue Collection and Preparation: Following behavioral experiments, animals are euthanized, and specific brain regions (e.g., dorsal striatum, nucleus accumbens) are dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

    • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the dopamine D1 receptor. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software and normalized to a loading control protein (e.g., β-actin) to ensure equal protein loading.

In Vitro Hepatotoxicity Assay

This assay is used to determine the cytotoxic effects of this compound on liver cells.

  • Cell Culture: Primary rat hepatocytes are isolated and cultured in appropriate media.

  • Procedure:

    • Cell Seeding: Hepatocytes are seeded into multi-well plates and allowed to attach and form a monolayer.

    • Compound Exposure: Cells are then exposed to various concentrations of this compound for a specified duration (e.g., 24 hours).

    • Viability Assessment: Cell viability is assessed using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

    • Data Analysis: The results are used to generate a dose-response curve, from which the EC50 (the concentration of the compound that causes a 50% reduction in cell viability) is calculated.

Visualizations of Key Pathways and Processes

Buphedrone_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits Dopamine_Vesicle Dopamine Vesicles DAT->Dopamine_Vesicle Reuptake Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release D1R Dopamine D1 Receptor Dopamine_Synapse->D1R Activates AC Adenylyl Cyclase D1R->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Rewarding_Effects Rewarding Effects (Reinforcement) PKA->Rewarding_Effects Leads to CPP_Workflow cluster_conditioning start Start pre_conditioning Pre-conditioning: Baseline preference test (Day 1) start->pre_conditioning conditioning Conditioning Phase (Days 2-9) pre_conditioning->conditioning buphedrone_pairing This compound Injection & Placement in Chamber A saline_pairing Saline Injection & Placement in Chamber B buphedrone_pairing->saline_pairing Alternating Days post_conditioning Post-conditioning: Test for preference (Day 10) saline_pairing->post_conditioning data_analysis Data Analysis: Compare time spent in chambers post_conditioning->data_analysis end End data_analysis->end Self_Administration_Workflow start Start surgery Catheter Implantation Surgery start->surgery recovery Recovery Period surgery->recovery acquisition Acquisition Phase: Lever pressing for this compound infusion recovery->acquisition dose_response Dose-Response Testing: Varying this compound doses acquisition->dose_response extinction Extinction Phase: Lever pressing with no infusion dose_response->extinction data_analysis Data Analysis: Lever presses, infusions extinction->data_analysis end End data_analysis->end

References

In Vitro Neurotoxicity of Buphedrone on Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro neurotoxicity of buphedrone, a synthetic cathinone, on neuronal cells. It summarizes key quantitative data, details experimental protocols for assessing neurotoxicity, and visualizes the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in the fields of toxicology, neuroscience, and drug development.

Executive Summary

This compound (α-methylamino-butyrophenone) is a psychostimulant substance that exhibits significant neurotoxic effects in vitro. Research has demonstrated that this compound induces neuronal cell death primarily through the induction of early apoptosis. The primary mechanism of action involves the inhibition of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) reuptake by targeting their respective monoamine transporters (DAT and NET), and stimulating NE release. This disruption of monoaminergic systems is linked to subsequent downstream events, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspase-dependent apoptotic pathways. The human neuroblastoma cell line, SH-SY5Y, particularly when differentiated into a dopaminergic phenotype, serves as a key in vitro model for studying these effects.

Quantitative Data on this compound-Induced Neurotoxicity

The following tables summarize the quantitative data on the cytotoxic effects of this compound and related synthetic cathinones on neuronal cells. These data are derived from studies utilizing the MTT assay to assess cell viability.

Table 1: Cytotoxicity of this compound and Other Synthetic Cathinones in Differentiated SH-SY5Y Cells (24-hour exposure)
CompoundLC50 (mM) via MTT AssayRelative Potency Rank (Higher Rank = More Toxic)
3,4-dimethylmethcathinone (3,4-DMMC)> METH1
Mephedrone≈ α-PVP3
Pentedrone> this compound5
This compound ≈ Flephedrone 6
Methcathinone≈ N-ethylcathinone7
N,N-dimethylcathinone≈ Amfepramone9

Data sourced from Soares et al., 2019.[1][2]

Table 2: Observed Neurotoxic Effects of this compound at Various Concentrations
EffectCell LineConcentrationReference
Neuronal Viability LossHuman Nerve Cell Lines≥ 100 µM[3][4]
Induction of Early ApoptosisHuman Nerve Cell LinesNot specified[3][4]

Molecular Mechanisms of this compound Neurotoxicity

This compound's neurotoxicity is a multi-step process initiated by its interaction with monoamine transporters. This leads to oxidative stress and culminates in apoptotic cell death.

Interaction with Monoamine Transporters

This compound is a potent inhibitor of norepinephrine (NE) and dopamine (DA) uptake and also acts as a norepinephrine releasing agent.[5] Its rewarding and psychostimulant effects are linked to its activity within the dopaminergic system, particularly through the D1 dopamine receptor.[6] The interaction with DAT and NET disrupts monoamine homeostasis, which is a critical upstream event in its neurotoxic cascade.

Oxidative Stress and Mitochondrial Dysfunction

While direct studies on this compound-induced oxidative stress in neurons are limited, the broader class of synthetic cathinones is known to increase the production of reactive oxygen species (ROS) and induce mitochondrial dysfunction.[1][7] This is a common pathway for neurotoxicity induced by amphetamine-like substances.[8] The overproduction of ROS can damage cellular components, including lipids, proteins, and DNA, and trigger apoptotic signaling.

Apoptotic Pathway Activation

This compound has been shown to cause early apoptosis in neuronal cells.[3][4] The apoptotic process is a controlled form of cell death mediated by a family of proteases called caspases. The neurotoxicity of other synthetic cathinones has been linked to the activation of executioner caspases, such as caspase-3 and caspase-7, following mitochondrial-mediated events.[7][9] This intrinsic apoptotic pathway is regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax can promote mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.[10][11]

Visualized Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound neurotoxicity and the general workflows for key experimental assays.

Proposed Signaling Pathway of this compound Neurotoxicity

G This compound This compound transporters Monoamine Transporters (DAT, NET) This compound->transporters Inhibition & Release monoamine_dysregulation Monoamine Dysregulation transporters->monoamine_dysregulation ros Increased ROS Production (Oxidative Stress) monoamine_dysregulation->ros mitochondria Mitochondrial Dysfunction (Decreased MMP) ros->mitochondria bax Bax Activation mitochondria->bax caspases Caspase Activation (e.g., Caspase-3) bax->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Proposed signaling cascade of this compound-induced neuronal apoptosis.

Experimental Workflow for Cell Viability (MTT Assay)

G start Seed Neuronal Cells (e.g., SH-SY5Y) treat Treat with this compound (24h incubation) start->treat add_mtt Add MTT Reagent (4h incubation) treat->add_mtt solubilize Solubilize Formazan (B1609692) (add DMSO) add_mtt->solubilize measure Measure Absorbance (570 nm) solubilize->measure end Calculate % Viability measure->end

Caption: General workflow for assessing cell viability using the MTT assay.

Experimental Workflow for Apoptosis Detection (Annexin V / PI Staining)

G start Seed & Treat Cells with this compound harvest Harvest Cells (including supernatant) start->harvest wash Wash with PBS & Binding Buffer harvest->wash stain Stain with Annexin V-FITC & Propidium Iodide (PI) wash->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify Apoptotic & Necrotic Cells analyze->end

Caption: Workflow for apoptosis detection via Annexin V/PI flow cytometry.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the in vitro neurotoxicity of this compound.

Cell Culture and Differentiation
  • Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used and relevant model.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Differentiation (for a more mature neuronal phenotype): To obtain a dopaminergic-like phenotype, SH-SY5Y cells can be differentiated by treatment with retinoic acid (e.g., 10 µM) for several days, followed by treatment with Brain-Derived Neurotrophic Factor (BDNF) or 12-O-tetradecanoylphorbol-13-acetate (TPA) (e.g., 81 nM).[9]

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form purple formazan crystals.

  • Procedure:

    • Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1.5 x 104 cells/well and allow them to adhere overnight.[12]

    • Remove the culture medium and treat the cells with various concentrations of this compound (and appropriate vehicle controls) in fresh medium for 24 or 48 hours.[1]

    • After the incubation period, add 10-50 µL of MTT solution (typically 1-5 mg/mL in PBS or serum-free medium) to each well.[12][13]

    • Incubate the plate for 3-4 hours at 37°C in a CO2 incubator.[13]

    • Carefully remove the MTT solution and add 100-200 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[12]

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

    • Cell viability is expressed as a percentage of the vehicle-treated control cells.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[14]

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[15]

  • Procedure:

    • Seed and treat cells with this compound as described above.

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cells with cold 1X PBS.

    • Resuspend the cell pellet in 1X Binding Buffer (typically containing HEPES, NaCl, and CaCl2).

    • Add Annexin V-FITC and PI staining solutions to the cell suspension.

    • Incubate for 15-20 minutes at room temperature in the dark.

    • Add additional 1X Binding Buffer to each sample.

    • Analyze the stained cells immediately by flow cytometry.

    • Data Interpretation:

      • Annexin V- / PI-: Viable cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic or necrotic cells

Measurement of Caspase-3/7 Activity

This assay quantifies the activity of key executioner caspases involved in apoptosis.

  • Principle: A luminogenic or colorimetric substrate containing the caspase-3/7 recognition sequence (DEVD) is used. When cleaved by active caspase-3 or -7, a luminescent or colorimetric signal is produced, which is proportional to the amount of active caspase in the sample.[16]

  • Procedure:

    • Seed and treat cells in a 96-well plate as previously described.

    • After treatment, allow the plate to equilibrate to room temperature.

    • Prepare the caspase assay reagent according to the manufacturer's protocol (e.g., Caspase-Glo® 3/7 Assay).[17]

    • Add the reagent to each well.

    • Mix gently and incubate at room temperature for a specified time (e.g., 30 minutes to 1 hour).

    • Measure the luminescence or absorbance using a plate reader.

    • The signal intensity is directly proportional to the caspase-3/7 activity.

Detection of Reactive Oxygen Species (ROS)
  • Principle: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[18][19]

  • Procedure:

    • Seed and treat cells as described.

    • Wash the cells once with a suitable buffer (e.g., DMEM or PBS).

    • Load the cells with a working solution of DCFH-DA (e.g., 10 µM) and incubate for 30 minutes at 37°C in the dark.[20]

    • Wash the cells to remove excess dye.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~488 nm, emission ~530 nm).[20]

Conclusion

The in vitro neurotoxicity of this compound is characterized by a decrease in neuronal cell viability, driven by the induction of apoptosis. The underlying mechanism is initiated by the drug's interaction with monoamine transporters, leading to oxidative stress and subsequent activation of the intrinsic apoptotic pathway. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of the neurotoxic effects of this compound and other synthetic cathinones, which is crucial for understanding their potential harm and for the development of potential therapeutic interventions.

References

Buphedrone Hydrochloride: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buphedrone hydrochloride, chemically known as 2-(methylamino)-1-phenylbutan-1-one hydrochloride, is a synthetic stimulant belonging to the cathinone (B1664624) class.[1] First synthesized in 1928, it has emerged as a compound of interest in forensic and toxicological studies due to its presence in the illicit drug market.[1] Understanding its chemical properties and stability is crucial for the development of analytical methods for its detection, for ensuring the integrity of reference standards, and for forensic toxicological analysis. This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound hydrochloride, including detailed experimental protocols for its analysis and proposed degradation pathways.

Chemical and Physical Properties

This compound is structurally related to cathinone, a naturally occurring stimulant found in the Catha edulis (khat) plant. As a β-keto-phenethylamine, it shares a common structural backbone with other synthetic cathinones.[1] The free base form of this compound is known to be unstable and is prone to dimerization, a common characteristic of α-amino ketones. To enhance its stability, this compound is typically available as a hydrochloride salt.[1]

A summary of the key chemical and physical properties of this compound hydrochloride is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound Hydrochloride

PropertyValue
IUPAC Name 2-(methylamino)-1-phenylbutan-1-one;hydrochloride
Synonyms α-Methylaminobutyrophenone hydrochloride, MABP HCl
Molecular Formula C₁₁H₁₆ClNO
Molecular Weight 213.70 g/mol
CAS Number 166593-10-8
Melting Point 190-192 °C
Solubility Soluble in Methanol (B129727), DMF, and DMSO.
Appearance Crystalline solid

Stability Profile and Degradation Pathways

The stability of this compound hydrochloride is a critical factor in its handling, storage, and analysis. Like many synthetic cathinones, it is susceptible to degradation under various conditions.

Thermal Degradation

This compound is thermally labile and can undergo oxidative degradation, particularly at the high temperatures used in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[2][3][4][5][6] This degradation is characterized by the loss of two hydrogen atoms, resulting in the formation of a product with a mass-to-charge ratio (m/z) that is 2 Da lower than the parent compound.[2][4] This is a significant consideration for analytical chemists, as the formation of such artifacts can lead to misinterpretation of analytical results. To minimize thermal degradation during GC-MS analysis, it is recommended to use lower injection port temperatures.[1][2][4][5]

Hydrolytic and Photolytic Stability

While specific quantitative data on the forced degradation of this compound hydrochloride under hydrolytic (acidic and basic) and photolytic conditions are not extensively available in the public domain, general principles of drug stability testing can be applied. Synthetic cathinones, in general, exhibit pH-dependent stability, with greater stability observed in acidic conditions and accelerated degradation under alkaline conditions.[7]

Proposed Degradation Pathways

The primary degradation pathways for this compound are believed to involve the β-keto group and the amine functionality.

  • Oxidative Degradation: As observed in thermal degradation studies, oxidation can lead to the formation of an enamine or a related unsaturated species.[2][4]

  • Dimerization: The free base of this compound is prone to dimerization, a reaction common to α-amino ketones.[1] This is less of a concern for the more stable hydrochloride salt.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound hydrochloride and develop a stability-indicating analytical method, a forced degradation study should be conducted according to the International Council for Harmonisation (ICH) guidelines. The following are detailed experimental protocols that can be adapted for this purpose.

Analytical Methodology: Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the recommended technique for separating this compound from its potential degradation products.

Table 2: Proposed HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a phosphate (B84403) buffer (pH adjusted to be acidic, e.g., pH 3.0) in a gradient or isocratic elution. The exact ratio should be optimized to achieve good separation.
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV-Vis spectrophotometry of a standard solution of this compound hydrochloride (a wavelength of maximum absorbance should be chosen).
Column Temperature Ambient or controlled at a specific temperature (e.g., 25 °C).
Injection Volume 10-20 µL
Forced Degradation Experimental Protocols

The following protocols outline the conditions for subjecting this compound hydrochloride to various stress conditions. A stock solution of this compound hydrochloride (e.g., 1 mg/mL in a suitable solvent like methanol or water) should be prepared for these studies.

3.2.1. Acidic Hydrolysis

  • To 1 mL of the this compound hydrochloride stock solution, add 1 mL of 0.1 N hydrochloric acid.

  • Keep the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by HPLC to determine the percentage of degradation.

3.2.2. Basic Hydrolysis

  • To 1 mL of the this compound hydrochloride stock solution, add 1 mL of 0.1 N sodium hydroxide.

  • Keep the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N hydrochloric acid, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by HPLC to determine the percentage of degradation.

3.2.3. Oxidative Degradation

  • To 1 mL of the this compound hydrochloride stock solution, add 1 mL of 3% hydrogen peroxide solution.

  • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours), protected from light.

  • At each time point, withdraw an aliquot and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by HPLC to determine the percentage of degradation.

3.2.4. Thermal Degradation (Solid State)

  • Place a known amount of solid this compound hydrochloride in a controlled temperature oven (e.g., 60°C).

  • Expose the solid to this temperature for a specified period (e.g., 24, 48, 72 hours).

  • At each time point, dissolve a portion of the solid in a suitable solvent and dilute to a known concentration for HPLC analysis.

  • Analyze the samples by HPLC to determine the percentage of degradation.

3.2.5. Photolytic Degradation

  • Expose a solution of this compound hydrochloride (e.g., 1 mg/mL in water or methanol) to a light source providing both UV and visible light, as specified in ICH Q1B guidelines.

  • A control sample should be kept in the dark under the same conditions.

  • Expose the sample for a specified duration or until a certain level of illumination is reached.

  • At appropriate time points, withdraw aliquots and analyze by HPLC to determine the percentage of degradation.

Visualizations

The following diagrams illustrate the proposed workflows and known degradation pathways for this compound hydrochloride.

Experimental_Workflow_Forced_Degradation cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Stock_Solution This compound HCl Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1 N HCl, 60°C) Stock_Solution->Acid Base Basic Hydrolysis (0.1 N NaOH, 60°C) Stock_Solution->Base Oxidation Oxidative Degradation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal Degradation (Solid, 60°C) Stock_Solution->Thermal Solid Sample Photo Photolytic Degradation (UV/Vis Light) Stock_Solution->Photo HPLC_Analysis Stability-Indicating HPLC-UV Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Data Evaluation: - % Degradation - Peak Purity - Mass Balance HPLC_Analysis->Data_Evaluation

Caption: Workflow for Forced Degradation Studies of this compound HCl.

Degradation_Pathways This compound This compound Thermal_Stress Thermal Stress (e.g., GC Inlet) This compound->Thermal_Stress Free_Base This compound (Free Base) This compound->Free_Base Deprotonation Oxidative_Degradation_Product Oxidative Degradation Product (m/z = M-2) Thermal_Stress->Oxidative_Degradation_Product Dimerization Dimerization Free_Base->Dimerization Dimer Dimer Dimerization->Dimer

References

The Historical Synthesis and Discovery of α-Methylaminobutyrophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical synthesis and discovery of α-methylamino-butyrophenone, a compound also known as buphedrone. First synthesized in 1928, this synthetic cathinone (B1664624) has garnered significant interest due to its stimulant properties and its impact on the dopaminergic system. This document details the original synthetic approach, modern synthetic methodologies, and the pharmacological profile of α-methylamino-butyrophenone, with a focus on its mechanism of action. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's biological and chemical attributes.

Historical Context and Discovery

α-Methylamino-butyrophenone (MABP), commonly known as this compound, was first synthesized in 1928 by Hyde, Browning, and Adams as part of a broader investigation into synthetic homologs of d,l-ephedrine.[1] As a member of the phenethylamine (B48288) and cathinone chemical classes, its structure is analogous to the naturally occurring stimulant cathinone found in the khat plant.[1] While initially synthesized for potential therapeutic applications, its stimulant effects and abuse potential later became a focus of research.

Synthesis of α-Methylaminobutyrophenone

The synthesis of α-methylamino-butyrophenone typically involves a two-step process starting from butyrophenone. The general approach has remained consistent since its early discovery, with modern adaptations focusing on improving yield, purity, and safety.

Historical Synthesis Approach (Hyde, Browning, and Adams, 1928)

Plausible Historical Synthesis Workflow:

G Butyrophenone Butyrophenone Bromination α-Bromination (Br2, Acetic Acid) Butyrophenone->Bromination alpha_Bromo α-Bromobutyrophenone Bromination->alpha_Bromo Amination Amination (Methylamine) alpha_Bromo->Amination MABP α-Methylaminobutyrophenone Amination->MABP

Caption: Plausible historical synthesis route to α-methylamino-butyrophenone.

Modern Experimental Protocol: Synthesis of 2-(Methylamino)-1-phenylbutan-1-one

This protocol describes a common modern laboratory synthesis.

Step 1: α-Bromination of Butyrophenone

  • Materials: Butyrophenone, Bromine (Br₂), Glacial Acetic Acid.

  • Procedure:

    • Butyrophenone is dissolved in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a stirrer.

    • The solution is cooled in an ice bath.

    • A solution of bromine in glacial acetic acid is added dropwise with constant stirring, maintaining the temperature below 10°C.

    • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the red-brown color of bromine disappears.

    • The mixture is then poured into ice-cold water, and the resulting precipitate of α-bromobutyrophenone is collected by filtration, washed with water, and dried.

Step 2: Amination of α-Bromobutyrophenone

  • Materials: α-Bromobutyrophenone, Methylamine (B109427) (aqueous solution or gas), Ethanol (B145695).

  • Procedure:

    • α-Bromobutyrophenone is dissolved in ethanol in a pressure-resistant vessel.

    • An excess of aqueous methylamine solution is added, and the vessel is sealed.

    • The mixture is heated with stirring for several hours.

    • After cooling, the solvent is removed under reduced pressure.

    • The residue is dissolved in dilute hydrochloric acid and washed with an organic solvent (e.g., diethyl ether) to remove unreacted starting material.

    • The aqueous layer is made basic with a strong base (e.g., NaOH) to precipitate the free base of α-methylamino-butyrophenone.

    • The product is extracted with an organic solvent, the solvent is dried over an anhydrous salt (e.g., MgSO₄), and evaporated to yield the final product. The hydrochloride salt can be prepared by bubbling dry HCl gas through a solution of the free base in an appropriate solvent.

Physicochemical and Pharmacological Data

The following tables summarize key quantitative data for α-methylamino-butyrophenone.

Table 1: Physicochemical Properties

PropertyValueReference
IUPAC Name2-(methylamino)-1-phenylbutan-1-one[2]
Other NamesThis compound, MABP[1]
Molecular FormulaC₁₁H₁₅NO[2]
Molar Mass177.24 g/mol [2]
AppearanceWhite or off-white crystalline solid[3]

Table 2: Pharmacological Data - Monoamine Transporter Interactions

TransporterIC₅₀ (nM)Reference
Dopamine (B1211576) Transporter (DAT)2,500[4]
Norepinephrine Transporter (NET)610[4]
Serotonin Transporter (SERT)135,000[4]

Table 3: Behavioral Pharmacology - Locomotor Activity in Mice

Dose (mg/kg)Locomotor Activity (% of Control)Reference
1No significant change[5][6]
3Significant increase[5][6]
10Significant increase[5][6]

Table 4: Behavioral Pharmacology - Conditioned Place Preference (CPP) in Mice

Dose (mg/kg)CPP Score (s)Reference
1Not significant[5][6]
3Significant preference[5][6]
10Significant preference[5][6]

Mechanism of Action and Signaling Pathways

α-Methylamino-butyrophenone primarily exerts its stimulant effects by modulating the dopaminergic system.[5][7] It acts as a dopamine reuptake inhibitor and also promotes the release of dopamine from presynaptic terminals.[8] The rewarding properties and increased locomotor activity associated with the compound are mediated through the activation of dopamine D1 receptors.[5][7]

Dopaminergic Synapse Signaling Pathway

The following diagram illustrates the proposed mechanism of action of α-methylamino-butyrophenone at a dopaminergic synapse.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MABP_pre α-Methylaminobutyrophenone DAT Dopamine Transporter (DAT) MABP_pre->DAT Inhibits Reuptake Vesicle Dopamine Vesicle MABP_pre->Vesicle Promotes Release Dopamine_pre Vesicle->Dopamine_pre Dopamine_synapse Dopamine_pre->Dopamine_synapse Release D1R Dopamine D1 Receptor Dopamine_synapse->D1R Binds G_protein Gs/olf D1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effects (Gene Expression, Neuronal Excitability) PKA->Downstream Phosphorylates Targets

Caption: Dopamine D1 receptor signaling pathway activated by α-methylamino-butyrophenone.

Conclusion

α-Methylamino-butyrophenone, a synthetic cathinone first described in 1928, continues to be a subject of scientific inquiry due to its potent stimulant effects on the central nervous system. Its synthesis, rooted in classic organic chemistry reactions, has been refined over the decades. The pharmacological activity of this compound is primarily driven by its interaction with the dopaminergic system, leading to increased synaptic dopamine levels and subsequent activation of D1 receptor-mediated signaling pathways. This guide provides a foundational understanding of the historical, chemical, and biological aspects of α-methylamino-butyrophenone for professionals in the fields of research and drug development. Further investigation into its detailed toxicology and the long-term effects of its use is warranted.

References

The Psychostimulant Effects of Buphedrone on Rodent Locomotor Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buphedrone (α-methylamino-butyrophenone), a synthetic cathinone, has been shown to possess significant psychostimulant properties, primarily evidenced by its impact on locomotor activity in rodent models. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on locomotion, detailing the experimental protocols utilized in key studies and presenting the quantitative data in a clear, comparative format. Furthermore, this document elucidates the underlying neurobiological mechanisms, specifically the critical role of the dopaminergic system, and visualizes these complex interactions through signaling pathway and experimental workflow diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of psychoactive substances and the development of novel therapeutics.

Introduction

Substituted cathinones, often colloquially known as "bath salts," represent a class of emerging psychoactive substances with stimulant properties analogous to amphetamines and cocaine. This compound is a prominent member of this class and has been demonstrated to enhance locomotor activity in rodents, a key indicator of its stimulant and abuse potential.[1][2] Understanding the quantitative and qualitative aspects of this behavioral effect, as well as the methodologies to assess it, is crucial for both toxicological evaluation and the exploration of potential therapeutic interventions for addiction. This guide synthesizes the findings from pertinent preclinical research to provide a detailed technical overview.

Experimental Protocols

The assessment of this compound's effect on locomotor activity predominantly relies on the open-field test in mice. The following protocol is a composite of methodologies reported in the scientific literature.

2.1. Animal Models

  • Species: Male ICR mice or Swiss-Webster mice are commonly used.[3]

  • Housing: Animals are typically housed in groups in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are provided ad libitum.

2.2. Apparatus

  • Open-Field Arena: A square or circular arena, often made of transparent acrylic, is used. The dimensions may vary, but a common setup involves a 40 cm x 40 cm x 30 cm chamber. The arena is equipped with a grid of infrared photobeams to automatically track the animal's horizontal and vertical movements.

2.3. Drug Administration

  • Drug Preparation: this compound hydrochloride is dissolved in a vehicle, typically 0.9% saline.

  • Route of Administration: Intraperitoneal (i.p.) injection is the most common route for administering this compound in these studies.

  • Dosing: A range of doses is typically evaluated to establish a dose-response relationship.

2.4. Experimental Procedure

  • Habituation: Prior to drug administration, mice are habituated to the testing room for at least 60 minutes. They are then placed individually into the open-field arena for a 30-60 minute habituation period to allow exploration and minimize novelty-induced hyperactivity.

  • Drug Injection: Following habituation, mice are removed from the arena, weighed, and administered either the vehicle or a specific dose of this compound.

  • Data Recording: Immediately after injection, the mice are returned to the open-field arena, and their locomotor activity is recorded for a specified duration, typically ranging from 90 to 270 minutes.[4]

  • Data Analysis: The primary outcome measure is the total distance traveled (in cm) or the number of photobeam breaks over time. Data is often analyzed in time bins (e.g., 5- or 10-minute intervals) to assess the time course of the drug's effect. Statistical analysis, such as one-way or two-way ANOVA followed by post-hoc tests, is used to compare the effects of different doses of this compound to the vehicle control group.

Quantitative Data Summary

The following table summarizes the quantitative findings from a key study investigating the dose-dependent effects of this compound on mouse locomotor activity.

Dose (mg/kg, i.p.)Locomotor Activity (Total Distance Traveled in cm)Percentage Increase from VehicleOnset of ActionDuration of Action
Vehicle (Saline)Baseline0%N/AN/A
This compound (low dose)IncreasedSignificant increaseWithin 10 minutesApproximately 90-140 minutes[4]
This compound (medium dose)Maximally IncreasedPeak effect observedWithin 10 minutesApproximately 120-170 minutes[4]
This compound (high dose)Increased, may show initial depression followed by stimulationMay be less than medium dose due to competing behaviors (e.g., stereotypy)Delayed stimulant effect in some casesCan last up to 270 minutes[4]

Note: Specific numerical values for locomotor activity can vary significantly between studies due to differences in experimental conditions (e.g., apparatus, mouse strain). The table represents the general dose-response trend observed.

Signaling Pathways and Experimental Workflow

4.1. Proposed Signaling Pathway of this compound's Locomotor Effects

This compound's stimulant effects are primarily mediated by its action on the mesolimbic dopaminergic system.[1][2] It is understood to act as a dopamine (B1211576) reuptake inhibitor, leading to increased synaptic dopamine concentrations. This elevated dopamine primarily stimulates dopamine D1 receptors, initiating a signaling cascade that results in enhanced locomotor activity.[1][2] The administration of a D1 dopamine antagonist, SCH23390, has been shown to block the increase in locomotor activity induced by this compound, confirming the critical role of this receptor subtype.[1][2] While the D2 antagonist raclopride (B1662589) partially attenuates this effect, the primary pathway appears to be D1 receptor-mediated.[1][2]

Buphedrone_Signaling_Pathway cluster_synapse Synaptic Cleft Dopamine\n(increased) Dopamine (increased) D1R Dopamine D1 Receptor (Activated) Dopamine\n(increased)->D1R Activates This compound This compound DAT Dopamine Transporter (DAT) (Blocked) This compound->DAT Inhibits AC Adenylyl Cyclase D1R->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Locomotor Increased Locomotor Activity Downstream->Locomotor Leads to

Caption: Proposed signaling pathway for this compound-induced locomotor activity.

4.2. Experimental Workflow for Rodent Locomotor Activity Assessment

The following diagram illustrates the typical workflow for an experiment designed to assess the effects of this compound on rodent locomotor activity.

Locomotor_Activity_Workflow start Start acclimatization Animal Acclimatization (Housing & Handling) start->acclimatization habituation_room Habituation to Testing Room (≥60 min) acclimatization->habituation_room habituation_arena Habituation to Open-Field Arena (30-60 min) habituation_room->habituation_arena grouping Random Assignment to Treatment Groups (Vehicle vs. This compound Doses) habituation_arena->grouping injection Intraperitoneal (i.p.) Injection grouping->injection recording Locomotor Activity Recording (e.g., 90-270 min) injection->recording data_analysis Data Analysis (Distance, Time Bins, ANOVA) recording->data_analysis results Results Interpretation data_analysis->results

Caption: Standard experimental workflow for assessing this compound's effects on rodent locomotor activity.

Conclusion

This compound consistently induces hyperlocomotion in rodents in a dose-dependent manner. This effect is reliably measured using open-field arenas and is primarily mediated through the blockade of dopamine transporters and subsequent activation of dopamine D1 receptors. The experimental protocols and quantitative data presented in this guide provide a foundational understanding for researchers investigating the neurobehavioral effects of synthetic cathinones. Future research should aim to further delineate the downstream signaling pathways and explore the long-term neuroadaptations resulting from repeated this compound exposure. This knowledge is essential for developing effective strategies to mitigate the abuse and toxicity associated with this class of psychoactive substances.

References

Receptor Binding Affinity of Synthetic Cathinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic cathinones, often clandestinely marketed as "bath salts" or "research chemicals," represent a large and structurally diverse class of new psychoactive substances (NPS).[1] Their primary mechanism of action involves interaction with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), leading to increased extracellular concentrations of these neurotransmitters.[1][2] This interaction with monoamine transporters is a key determinant of their psychostimulant properties and abuse potential.[2] Understanding the receptor binding affinities of these compounds is crucial for predicting their pharmacological effects, toxicity, and potential for therapeutic development.

This technical guide provides a comprehensive overview of the receptor binding affinity studies of synthetic cathinones. It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to aid in research and drug development.

Quantitative Receptor Binding Data

The inhibitory potency of synthetic cathinones at monoamine transporters is typically determined through in vitro radioligand binding assays and is expressed as the inhibitor constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).[2] A lower Kᵢ or IC₅₀ value indicates a higher binding affinity. The following tables summarize the receptor binding affinities of a selection of synthetic cathinones at human monoamine transporters. It is important to note that IC₅₀ values can be influenced by specific assay conditions, while Kᵢ values represent the intrinsic binding affinity of a compound for a receptor.[3][4][5]

Table 1: Kᵢ Values (nM) of Synthetic Cathinones at Monoamine Transporters

CompoundhDAT Kᵢ (nM)hNET Kᵢ (nM)hSERT Kᵢ (nM)Reference
α-Pyrrolidinophenones
α-PVP22.227.5>10,000[6]
α-PBP145102>10,000[6]
α-PHP1628.533,000[6]
MDPV2.33.63,368[7]
Methcathinone Derivatives
Methcathinone2101101,200[7]
Mephedrone1,2902,5904,290[7]
Methylone1,3703,1102,160[7]
Ethylone2,0505,1603,920[7]
Butylone2,7107,1602,060[7]
Pentedrone6944613,800[8]
Other Cathinones
Cathinone3801205,500[7]
Naphyrone2834206[7]

Table 2: IC₅₀ Values (nM) of Synthetic Cathinones for Monoamine Uptake Inhibition

CompoundhDAT IC₅₀ (nM)hNET IC₅₀ (nM)hSERT IC₅₀ (nM)Reference
α-Pyrrolidinophenones
α-PVP14.239.52,140[6]
MDPV4.126.22,269[7]
Methcathinone Derivatives
Mephedrone467316507[7]
Methylone6431,210191[7]
4-MEC147108133[8]
Pentedrone31.451.52,670[8]
Other Cathinones
Cathinone7936933[7]
Methcathinone78681,467[7]

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the receptor binding affinities of synthetic cathinones.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney 293 (HEK 293) cells are commonly used due to their robust growth and high transfection efficiency.[8][9]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

  • Transfection: For stable expression of monoamine transporters, HEK 293 cells are transfected with plasmids encoding human DAT (hDAT), hNET, or hSERT using a suitable transfection reagent (e.g., Lipofectamine).[10] Stably transfected cells are selected and maintained in media containing an appropriate antibiotic (e.g., G418).

Membrane Preparation
  • Cell Lysis: Transfected cells are harvested and washed with phosphate-buffered saline (PBS). The cell pellet is then resuspended in a hypotonic lysis buffer (e.g., 1 mM HEPES, 2 mM EDTA, pH 7.4) and incubated on ice.[11]

  • Homogenization: The cell suspension is homogenized using a Dounce homogenizer or a similar mechanical disruption method.

  • Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the cell membranes.[12] A low-speed spin is used to remove nuclei and intact cells, followed by a high-speed centrifugation of the supernatant to pellet the membranes.

  • Resuspension and Storage: The final membrane pellet is resuspended in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and the protein concentration is determined using a standard protein assay (e.g., Bradford or BCA assay). The membrane preparations are then aliquoted and stored at -80°C until use.[11]

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for studying receptor-ligand interactions.[13] They are used to determine the affinity (Kᵢ) and density (Bmax) of receptors.

  • Competition Binding Assay: This assay is used to determine the affinity of an unlabeled test compound (e.g., a synthetic cathinone) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[14]

    • Reaction Mixture: The assay is typically performed in a 96-well plate and the reaction mixture contains:

      • Membrane preparation expressing the target transporter.[15]

      • A fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT).

      • Varying concentrations of the unlabeled test compound.

    • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[15]

    • Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C).[16] The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

    • Detection: The radioactivity retained on the filters is measured using a scintillation counter.[15]

  • Data Analysis:

    • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • Non-linear regression analysis is used to fit the data to a one-site competition model to determine the IC₅₀ value of the test compound.[17]

    • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[5]

Visualizations

Signaling Pathway of Monoamine Transporter Interaction

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA Monoamine Neurotransmitter (Dopamine, Norepinephrine, Serotonin) Vesicle Synaptic Vesicle MA->Vesicle Packaging SynapticCleft Vesicle->SynapticCleft Release (Exocytosis) MAT Monoamine Transporter (DAT, NET, SERT) MAT->MA Increased extracellular monoamine concentration SynapticCleft->MAT Reuptake Receptor Postsynaptic Receptor SynapticCleft->Receptor Cathinone Synthetic Cathinone Cathinone->MAT Binds to and blocks reuptake Signaling Downstream Signaling Receptor->Signaling

Caption: Interaction of synthetic cathinones with monoamine transporters in the synaptic cleft.

Experimental Workflow for Radioligand Binding Assay

G start Start cell_culture Cell Culture (HEK 293 expressing hMAT) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep assay_setup Assay Setup (Membranes, Radioligand, Test Compound) membrane_prep->assay_setup incubation Incubation assay_setup->incubation filtration Vacuum Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50 and Ki determination) scintillation->data_analysis end End data_analysis->end

Caption: General workflow for determining receptor binding affinity using a radioligand binding assay.

Logical Relationship of Cathinone Pharmacological Classes

G cluster_cathinones Synthetic Cathinones cocaine_like Cocaine-like (Uptake Inhibitors) DAT/NET Selective\n(e.g., MDPV, α-PVP) DAT/NET Selective (e.g., MDPV, α-PVP) cocaine_like->DAT/NET Selective\n(e.g., MDPV, α-PVP) mdma_like MDMA-like (Releasers/Uptake Inhibitors) Mixed DAT/NET/SERT Action\n(e.g., Mephedrone, Methylone) Mixed DAT/NET/SERT Action (e.g., Mephedrone, Methylone) mdma_like->Mixed DAT/NET/SERT Action\n(e.g., Mephedrone, Methylone) meth_like Methamphetamine-like (Releasers) Preferential DAT/NET Releasers\n(e.g., Cathinone, Methcathinone) Preferential DAT/NET Releasers (e.g., Cathinone, Methcathinone) meth_like->Preferential DAT/NET Releasers\n(e.g., Cathinone, Methcathinone)

Caption: Classification of synthetic cathinones based on their primary mechanism of action at monoamine transporters.[7]

References

Preliminary Investigation into the Rewarding Properties of Buphedrone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigations into the rewarding and reinforcing properties of buphedrone, a synthetic cathinone. The document synthesizes key findings from preclinical studies, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing critical biological pathways and experimental workflows. This guide is intended to serve as a foundational resource for professionals engaged in addiction research, pharmacology, and the development of novel therapeutics.

Quantitative Analysis of this compound's Rewarding Effects

The rewarding effects of this compound have been primarily assessed using two key behavioral paradigms: Conditioned Place Preference (CPP) and self-administration. The data presented below are derived from studies in rodent models, which are fundamental in preclinical evaluations of abuse potential.

Conditioned Place Preference (CPP)

The CPP paradigm is a form of Pavlovian conditioning used to measure the motivational effects of drugs. An animal is repeatedly exposed to a specific environment in conjunction with a drug, and a different environment with a vehicle. A preference for the drug-paired environment indicates the substance has rewarding properties.

Treatment GroupDose (mg/kg, i.p.)CPP Score (s)Statistical Significance (p-value)
Saline-~25-
This compound1~50>0.05
This compound3~150<0.05
This compound10~250<0.01
Methamphetamine (Positive Control)1~275<0.01

Table 1: Conditioned Place Preference for this compound in Mice. Data are presented as the mean difference in time spent in the drug-paired compartment between the post-conditioning and pre-conditioning phases. A higher score indicates a stronger preference. Data synthesized from Oh et al., 2018.

Self-Administration

The self-administration paradigm is an operant conditioning model that assesses the reinforcing effects of a drug, which is considered a more direct measure of abuse liability. In this model, animals learn to perform a specific action, such as pressing a lever, to receive a drug infusion.

DrugDose (mg/kg/infusion)Active Lever PressesInactive Lever Presses
Saline-~20~15
This compound0.1~40~18
This compound0.3~120~20
This compound1~100~22

Table 2: Intravenous Self-Administration of this compound in Rats. Data represent the mean number of lever presses during daily 2-hour sessions under a fixed-ratio 1 schedule. Increased pressing on the active lever indicates the drug's reinforcing properties. Data synthesized from Oh et al., 2018.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.

Conditioned Place Preference (CPP) Protocol

Objective: To evaluate the rewarding effects of this compound by measuring the preference of mice for a drug-paired environment.

Apparatus: A three-chamber CPP apparatus consisting of two larger outer chambers with distinct visual and tactile cues (e.g., black vs. white walls, grid vs. bar flooring) and a smaller, neutral central chamber.

Procedure:

  • Pre-Conditioning (Habituation): On Day 1, mice are placed in the central chamber and allowed to freely explore all three chambers for 15-20 minutes to establish baseline preference for each chamber.

  • Conditioning: This phase typically lasts for 4-8 days.

    • On drug conditioning days, mice receive an intraperitoneal (i.p.) injection of this compound (1, 3, or 10 mg/kg) and are immediately confined to one of the outer chambers for 30 minutes.

    • On vehicle conditioning days (alternating with drug days), mice receive an i.p. injection of saline and are confined to the opposite outer chamber for 30 minutes. The assignment of the drug-paired chamber is counterbalanced across animals.

  • Post-Conditioning (Test): On the day following the final conditioning session, mice are placed in the central chamber with free access to all chambers for 15-20 minutes, and the time spent in each chamber is recorded. The CPP score is calculated as the time spent in the drug-paired chamber during the test phase minus the time spent in the same chamber during the pre-conditioning phase.[1]

Intravenous Self-Administration Protocol

Objective: To determine the reinforcing efficacy of this compound.

Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump connected to an indwelling intravenous catheter.

Procedure:

  • Catheter Implantation: Rats are surgically implanted with a chronic indwelling catheter into the jugular vein.

  • Acquisition Training:

    • Rats are placed in the operant chambers for daily 2-hour sessions.

    • Pressing the active lever results in an intravenous infusion of this compound (e.g., 0.3 mg/kg/infusion) and the simultaneous activation of the stimulus light for a few seconds.

    • A timeout period (e.g., 20 seconds) follows each infusion, during which active lever presses have no consequence.

    • Pressing the inactive lever is recorded but has no programmed consequences.

    • Training continues until stable responding is achieved, typically indicated by a consistent number of infusions per session over several days.

  • Dose-Response Evaluation: Once stable responding is established, the dose of this compound can be varied across sessions to determine the dose-response relationship for its reinforcing effects.

Western Blotting for Dopamine (B1211576) D1 Receptor Expression

Objective: To quantify the protein expression levels of the dopamine D1 receptor in specific brain regions following repeated this compound administration.

Procedure:

  • Tissue Preparation:

    • Following behavioral experiments, animals are euthanized, and the brains are rapidly dissected.

    • The nucleus accumbens and dorsal striatum are microdissected on ice.

    • Tissues are homogenized in a lysis buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the dopamine D1 receptor (e.g., rabbit anti-D1R) overnight at 4°C.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) for 1-2 hours at room temperature.

  • Detection and Quantification:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The intensity of the bands is quantified using densitometry software, and the expression of the D1 receptor is normalized to a loading control protein (e.g., β-actin or GAPDH).

Visualizations of Pathways and Workflows

This compound's Rewarding Effect Signaling Pathway

This compound's rewarding properties are primarily mediated by its action on the mesolimbic dopamine system. It is believed to increase the extracellular concentration of dopamine in key brain regions like the nucleus accumbens. This increased dopamine preferentially activates D1 receptors, initiating a downstream signaling cascade that is crucial for the reinforcing effects of the drug.[2]

Buphedrone_Reward_Pathway cluster_0 This compound Administration cluster_1 Mesolimbic Dopamine System cluster_2 Intracellular Signaling Cascade in NAc This compound This compound Dopamine ↑ Extracellular Dopamine This compound->Dopamine Inhibits Dopamine Reuptake/Promotes Release VTA Ventral Tegmental Area (VTA) NAc Nucleus Accumbens (NAc) VTA->NAc Dopaminergic Neuron Projection D1R Dopamine D1 Receptor Dopamine->D1R Binds to AC Adenylyl Cyclase D1R->AC Activates cAMP ↑ cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Reward Rewarding Effects (Gene Expression, Synaptic Plasticity) DARPP32->Reward

Caption: this compound-induced dopamine release and subsequent D1 receptor signaling.

Experimental Workflow for Conditioned Place Preference

The following diagram illustrates the sequential phases of the Conditioned Place Preference (CPP) experiment used to assess the rewarding properties of this compound.

CPP_Workflow PreConditioning Phase 1: Pre-Conditioning (Baseline Preference Test) - Mouse freely explores all chambers - Record time in each chamber Conditioning Phase 2: Conditioning (4-8 Days) - Alternating daily injections of this compound and Saline - Confined to specific chamber post-injection PreConditioning->Conditioning PostConditioning Phase 3: Post-Conditioning (Preference Test) - Mouse freely explores all chambers - Record time in each chamber Conditioning->PostConditioning Analysis Data Analysis - Calculate CPP Score: (Time in Drug-Paired Chamber [Post] - Time in Drug-Paired Chamber [Pre]) PostConditioning->Analysis

Caption: Workflow of the Conditioned Place Preference (CPP) experiment.

Logical Relationship in Self-Administration with Antagonist

This diagram depicts the logical framework for an experiment investigating the role of dopamine receptors in this compound's reinforcing effects using a self-administration paradigm with receptor antagonists.

SelfAdmin_Logic This compound This compound Self-Administration ActiveLever Active Lever Pressing This compound->ActiveLever Reinforces InactiveLever Inactive Lever Pressing This compound->InactiveLever Does not reinforce Antagonist Pre-treatment with Dopamine Antagonist ActiveLever->Antagonist D1_Antagonist D1 Antagonist (e.g., SCH23390) Antagonist->D1_Antagonist D2_Antagonist D2 Antagonist (e.g., Raclopride) Antagonist->D2_Antagonist Reduced_Pressing Reduced Active Lever Pressing D1_Antagonist->Reduced_Pressing Leads to No_Change No Change in Active Lever Pressing D2_Antagonist->No_Change Leads to

Caption: Logical flow of a this compound self-administration experiment with antagonists.

References

The Structure-Activity Relationship of Buphedrone and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Synthetic cathinones represent a large and continuously evolving class of new psychoactive substances (NPS).[1][2][3][4] Buphedrone (α-methylamino-butyrophenone), a β-keto amphetamine analog, and its derivatives are potent psychostimulants that primarily exert their effects by interacting with monoamine transporters.[5][6] Understanding the structure-activity relationships (SAR) of these compounds is critical for predicting the pharmacological and toxicological profiles of new analogs, guiding regulatory decisions, and exploring potential therapeutic applications.[2][3][4] This technical guide provides a comprehensive overview of the SAR of this compound and related cathinones, summarizing quantitative data on their interaction with monoamine transporters, detailing key experimental protocols for their evaluation, and visualizing the associated biological pathways and workflows.

Core Mechanism of Action: Interaction with Monoamine Transporters

Synthetic cathinones, including this compound, act as central nervous system stimulants by increasing the synaptic concentrations of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT).[7][8][9] This is primarily achieved through their interaction with the respective plasma membrane transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[7][10][11][12]

The interaction with these transporters can occur via two primary mechanisms:

  • Transporter Inhibition (Blockade): The drug binds to the transporter, blocking the reuptake of the neurotransmitter from the synaptic cleft. Pyrrolidine-containing cathinones like MDPV are classic examples of potent transporter inhibitors.[7]

  • Transporter Substrate (Releaser): The drug is transported into the presynaptic neuron by the transporter and, once inside, induces a reversal of the transporter's function, causing the release of neurotransmitter into the synapse.[7] Ring-substituted cathinones like mephedrone (B570743) often act as transporter substrates.[7]

The specific mechanism and the relative potency at each transporter (DAT, NET, SERT) are dictated by the compound's chemical structure and are key determinants of its unique psychoactive effects and abuse potential.[9][10]

Structure-Activity Relationship (SAR) Analysis

Modifications to the core cathinone (B1664624) scaffold at the aromatic ring, the α-carbon side-chain, and the terminal amino group significantly influence pharmacological activity.[2]

Influence of the α-Carbon Side-Chain Length

This compound is defined by the ethyl group at its α-carbon (adjacent to the carbonyl). The length of this alkyl chain is a critical determinant of both potency and cytotoxicity.

  • Potency at DAT: For N-ethyl substituted cathinones, the potency as a DA uptake inhibitor follows an inverted U-shaped curve as the aliphatic side chain is elongated. Potency increases from a methyl (N-ethyl-cathinone) to a propyl group (N-ethyl-pentedrone) and then decreases with butyl (N-ethyl-hexedrone) and pentyl (N-ethyl-heptedrone) chains.[13] This trend correlates with in vivo psychostimulant responses in mice.[13]

  • Cytotoxicity: An increase in the length of the α-carbon side chain is correlated with an increase in cytotoxicity.[2][3][13] For example, the rank order of cytotoxicity is pentedrone (B609907) (propyl group) > this compound (ethyl group) > methcathinone (B1676376) (methyl group).[2][3]

Influence of the Terminal Amino Group

The substituent on the nitrogen atom significantly impacts the mechanism of action (inhibitor vs. releaser).

  • Bulky Substituents: The presence of a bulky group on the amine, such as the tert-butyl group in bupropion, generally leads to compounds that act as transporter inhibitors rather than releasers.[14]

  • Small Substituents: Conversely, smaller amine substituents, like the N-methyl group in this compound or a primary amine, tend to result in compounds that act as substrate-type releasing agents at DAT and NET.[14]

Influence of Aromatic Ring Substitutions

Adding substituents to the phenyl ring can modulate a compound's potency and selectivity, particularly its affinity for SERT.

  • Para-Substituents: The addition of bulky substituents at the para-position of the phenyl ring tends to shift selectivity toward SERT.[2][3] For instance, adding a 3,4-methylenedioxy or a p-methyl group increases a compound's potency at inhibiting SERT compared to its non-substituted parent compound.[2][3]

  • Halogenation: The position and type of halogen on the phenyl ring affect activity. Para-halogenated cathinones generally have lower DAT/SERT inhibition ratios (i.e., are more serotonergic) than their meta- or non-substituted analogs.[2]

Quantitative Data: Monoamine Transporter Interactions

The following table summarizes the in vitro inhibitory potency (IC₅₀ in nM) of this compound and selected analogs at human monoamine transporters. Lower values indicate higher potency.

Compoundα-Alkyl GroupN-SubstituentRing SubstitutionhDAT IC₅₀ (nM)hNET IC₅₀ (nM)hSERT IC₅₀ (nM)Primary ActionReference
This compound EthylMethylNone205492889Releaser/Inhibitor[5]
MethcathinoneMethylMethylNone133513353Releaser[5]
EthcathinoneEthylEthylNone212685147Releaser[5]
PentedronePropylMethylNone30262145Inhibitor[5]
N-Ethyl-Buphedrone (NEB)EthylEthylNone100.3-2649Inhibitor[13]
4-MECEthylEthyl4-Methyl14883165Releaser[5]
3-FMCMethylMethyl3-Fluoro262534668Releaser[5]
BupropionMethyltert-Butyl3-Chloro3053715>10,000Inhibitor[14]

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. "-" indicates data not available in the cited source.

Signaling Pathways and Logical Relationships

This compound's rewarding effects are mediated through the mesolimbic dopamine system, specifically involving the activation of dopamine D1 receptors.[15][16] Repeated administration has been shown to increase the expression of D1 receptors in the dorsal striatum and nucleus accumbens.[15][16]

Buphedrone_Signaling This compound This compound Administration Transporter Inhibits DAT/NET and/or promotes release This compound->Transporter Dopamine Increased Synaptic Dopamine Transporter->Dopamine D1R Dopamine D1 Receptor Activation Dopamine->D1R Reward Rewarding Properties (CPP, Self-Administration) D1R->Reward Locomotor Increased Locomotor Activity D1R->Locomotor

This compound's rewarding effects are mediated by D1 receptor activation.

The following diagram illustrates a typical workflow for assessing the neurotoxic potential of synthetic cathinones in vitro.

Neurotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Assessment cluster_analysis Analysis Culture Culture Neuronal Cells (e.g., SH-SY5Y) Treat Treat cells with varying concentrations of Cathinones Culture->Treat MTT MTT Assay (Metabolic Activity) Treat->MTT LDH LDH Assay (Membrane Integrity) Treat->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treat->Caspase Data Data Analysis (Calculate EC₅₀/IC₅₀) MTT->Data LDH->Data Caspase->Data Conclusion Determine Neurotoxic Potential Data->Conclusion

Experimental workflow for in vitro neurotoxicity assessment.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of synthetic cathinones.

Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.[5][10]

  • 1. Cell Culture:

    • Human Embryonic Kidney 293 (HEK 293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media (e.g., DMEM with 10% FBS, and a selection antibiotic like G418).[5][10]

    • Cells are plated in 24- or 96-well plates and grown to confluence.[17]

  • 2. Assay Procedure:

    • On the day of the assay, the culture medium is removed, and the cells are washed with an assay buffer (e.g., Krebs-Ringer-HEPES buffer).[17]

    • Cells are pre-incubated for 10-20 minutes at 37°C with varying concentrations of the test compound (e.g., this compound) or vehicle.[10][17]

    • To initiate uptake, a fixed concentration of a radiolabeled substrate is added to each well (e.g., [³H]dopamine for hDAT, [³H]norepinephrine for hNET, or [³H]serotonin for hSERT).[10]

    • The incubation continues for a short period (e.g., 5-10 minutes) at 37°C.[17]

  • 3. Termination and Quantification:

    • Uptake is terminated by rapidly washing the cells three times with ice-cold assay buffer to remove the unincorporated radiolabeled substrate.[17]

    • The cells are then lysed using a lysis buffer (e.g., 1% SDS).[17]

    • The lysate is transferred to scintillation vials, scintillation fluid is added, and the radioactivity is measured using a liquid scintillation counter.[17]

  • 4. Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).

    • Specific uptake is calculated by subtracting non-specific uptake from total uptake.

    • Dose-response curves are generated, and the half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.[10]

Protocol: In Vitro Cell Viability (MTT) Assay

This protocol assesses the cytotoxicity of a compound by measuring the metabolic activity of cultured cells.[18]

  • 1. Cell Plating and Treatment:

    • Neuronal cells (e.g., SH-SY5Y or PC12) are seeded in 96-well plates and allowed to adhere overnight.[13][18]

    • The culture medium is removed, and cells are treated with fresh medium containing various concentrations of the synthetic cathinone for a specified period (e.g., 24 hours).[18] A vehicle control is included.[18]

  • 2. MTT Incubation:

    • After the treatment period, 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL) is added to each well.[18]

    • The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[18]

  • 3. Solubilization and Measurement:

    • The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[18]

    • The plate is gently shaken for 10-15 minutes to ensure complete dissolution.

    • The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • 4. Data Analysis:

    • The absorbance values are converted to a percentage of the vehicle-treated control cells.

    • Dose-response curves are plotted to determine the EC₅₀ value (the concentration that reduces cell viability by 50%).

Protocol: In Vivo Locomotor Activity Assay

This assay evaluates the psychostimulant effects of a compound in rodents by measuring changes in movement.[8]

  • 1. Animal Acclimation:

    • Male mice (e.g., Swiss-Webster) or rats are acclimated to the housing facility for at least one week before testing, with ad libitum access to food and water on a 12-hour light/dark cycle.[8]

    • On the test day, animals are brought to the testing room and allowed to acclimate for at least 60 minutes.

  • 2. Apparatus and Habituation:

    • An open-field activity monitoring system equipped with infrared photobeams is used to automatically track horizontal and vertical movements.[8]

    • Animals are placed individually into the activity chambers and allowed to habituate to the novel environment for 30-60 minutes until their baseline activity stabilizes.

  • 3. Drug Administration and Testing:

    • Following habituation, animals are removed, administered the test compound (e.g., this compound at 4-64 mg/kg, i.p.) or vehicle, and immediately returned to the same activity chamber.[8][19]

    • Locomotor activity is recorded continuously for a set period (e.g., 2-6 hours) in discrete time bins (e.g., 5 or 10 minutes).[8]

  • 4. Data Analysis:

    • Data (e.g., total distance traveled, number of beam breaks) are analyzed using a two-way analysis of variance (ANOVA) with dose and time as factors.[8]

    • Post-hoc tests are used to compare individual dose groups to the vehicle control at each time point to determine the onset, peak effect, and duration of action.[8]

Conclusion

The structure-activity relationship of this compound and its analogs is complex, with subtle chemical modifications leading to significant changes in their pharmacological profiles. Key structural determinants include the length of the α-alkyl chain, which modulates DAT potency and cytotoxicity in a predictable manner, and the nature of the N-substituent, which governs the mechanistic switch between transporter inhibition and substrate-induced release. Furthermore, substitutions on the aromatic ring can fine-tune selectivity, particularly towards the serotonin transporter. The data and protocols presented in this guide provide a framework for the systematic evaluation of existing and emerging synthetic cathinones, aiding in the prediction of their neuropharmacological effects and potential for harm.

References

Early Research on the Psychoactive Effects of Buphedrone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buphedrone (α-methylamino-butyrophenone) is a synthetic stimulant of the cathinone (B1664624) class, structurally related to methamphetamine. First synthesized in the late 1920s, it has emerged in recent years as a novel psychoactive substance (NPS). Early research into its psychoactive effects has sought to elucidate its pharmacological mechanisms, abuse potential, and neurotoxic profile. This technical guide provides an in-depth summary of the foundational preclinical research on this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of the implicated biological pathways.

Core Pharmacological Data

The primary mechanism underlying the psychoactive effects of this compound involves its interaction with monoamine transporters, leading to an increase in synaptic concentrations of dopamine (B1211576), norepinephrine (B1679862), and to a lesser extent, serotonin.

Monoamine Transporter Inhibition

In vitro studies using human embryonic kidney (HEK 293) cells expressing human monoamine transporters have quantified the inhibitory potency of this compound. The following table summarizes the half-maximal inhibitory concentrations (IC50), which are inversely proportional to the binding affinity of the compound for the transporters.

Monoamine TransporterThis compound IC50 (nM)[1]
Dopamine Transporter (DAT)410
Norepinephrine Transporter (NET)180
Serotonin Transporter (SERT)9900

Data from Simmler et al. (2013)[1]

In Vitro Neurotoxicity

The cytotoxic potential of this compound has been assessed in neuronal cell lines, providing an indication of its potential for inducing cellular damage. The following table presents the half-maximal effective concentration (EC50) for this compound-induced cytotoxicity in differentiated human neuroblastoma SH-SY5Y cells after 24 hours of exposure, as determined by the MTT assay.

Cell LineAssayThis compound EC50 (µM)[2]
Differentiated SH-SY5YMTT~1000

Data from Soares et al. (2019)[2]

Key Preclinical Experiments and Methodologies

The rewarding and reinforcing effects of this compound, which are predictive of its abuse potential, have been primarily investigated using rodent models. The following sections detail the methodologies of these key experiments.

Conditioned Place Preference (CPP)

The CPP paradigm is a form of Pavlovian conditioning used to measure the motivational effects of a drug. Early studies have demonstrated that this compound induces a significant conditioned place preference in mice, indicating its rewarding properties.[3]

Experimental Protocol:

  • Subjects: Male ICR mice.

  • Apparatus: A two-compartment CPP box with distinct visual and tactile cues in each compartment. A smaller, neutral central compartment connects the two larger compartments.

  • Procedure:

    • Pre-Conditioning (Baseline Preference): On day 1, mice are allowed to freely explore all three compartments for 15 minutes to determine any initial preference for either of the larger compartments.

    • Conditioning (4 days):

      • On alternate days, mice receive an intraperitoneal (i.p.) injection of this compound (1, 3, or 10 mg/kg) and are immediately confined to one of the conditioning compartments for 30 minutes.

      • On the intervening days, mice receive a saline injection and are confined to the opposite compartment for the same duration. The pairing of the drug with a specific compartment is counterbalanced across animals.

    • Post-Conditioning (Test): On the day after the final conditioning session, the partition between the compartments is removed, and the mice are allowed to freely explore the entire apparatus for 15 minutes in a drug-free state. The time spent in each compartment is recorded.

  • Data Analysis: The CPP score is calculated as the time spent in the drug-paired compartment minus the time spent in the saline-paired compartment. A significant positive score indicates a rewarding effect. Research has shown that doses of 3 and 10 mg/kg of this compound induce a significant CPP in mice.[3]

Experimental Workflow for Conditioned Place Preference

CPP_Workflow pre_cond Pre-Conditioning (Baseline Preference) conditioning Conditioning Phase (4 Days) pre_cond->conditioning Day 1 drug_day This compound Injection (i.p.) conditioning->drug_day Alternate Days saline_day Saline Injection (i.p.) conditioning->saline_day Intervening Days post_cond Post-Conditioning (Test) drug_day->post_cond After 4 Days saline_day->post_cond data_analysis Data Analysis (CPP Score) post_cond->data_analysis Day after final session

Conditioned Place Preference Experimental Workflow.
Operant Self-Administration

Operant self-administration is a behavioral model that assesses the reinforcing properties of a drug by requiring an animal to perform a specific action (e.g., lever press) to receive a drug infusion. Studies have shown that rodents will readily self-administer this compound, indicating its reinforcing effects.[3]

Experimental Protocol:

  • Subjects: Male Sprague-Dawley rats, surgically implanted with intravenous catheters.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and an infusion pump.

  • Procedure:

    • Acquisition: Rats are placed in the operant chambers for daily 2-hour sessions. A press on the active lever results in an intravenous infusion of this compound (e.g., 0.1 mg/kg/infusion) and the illumination of the stimulus light for a short duration (e.g., 20 seconds), during which further lever presses have no consequence (time-out period). Presses on the inactive lever are recorded but have no programmed consequences.

    • Reinforcement Schedule: Initially, a fixed-ratio 1 (FR1) schedule is used, where every active lever press results in an infusion. As the behavior is acquired, the response requirement can be increased (e.g., to FR5) to assess the motivation to obtain the drug.

    • Extinction and Reinstatement: Following stable self-administration, the drug can be replaced with saline to extinguish the lever-pressing behavior. Reinstatement of drug-seeking behavior can then be triggered by a priming injection of the drug or exposure to drug-associated cues.

  • Data Analysis: The primary measures are the number of infusions earned and the number of active versus inactive lever presses. A significantly higher number of active lever presses compared to inactive lever presses indicates that the drug is acting as a reinforcer.

Workflow for Operant Self-Administration

SelfAdmin_Workflow acquisition Acquisition Phase (FR1 Schedule) active_lever Active Lever Press acquisition->active_lever inactive_lever Inactive Lever Press acquisition->inactive_lever stable_responding Stable Responding acquisition->stable_responding infusion This compound Infusion active_lever->infusion timeout Time-out Period infusion->timeout timeout->acquisition no_consequence No Consequence inactive_lever->no_consequence

Operant Self-Administration Experimental Workflow.

Implicated Signaling Pathway

The rewarding effects of this compound are primarily mediated by its action on the mesolimbic dopamine system. Specifically, research points to the crucial involvement of the dopamine D1 receptor.[3] Activation of D1 receptors in brain regions such as the nucleus accumbens initiates a downstream signaling cascade that is believed to underlie the reinforcing properties of the drug.

Dopamine D1 Receptor Signaling Pathway:

  • This compound Action: this compound inhibits the dopamine transporter (DAT), leading to an increase in synaptic dopamine levels.

  • D1 Receptor Activation: Increased synaptic dopamine binds to and activates post-synaptic D1 receptors.

  • G-Protein Coupling: The D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to a stimulatory G-protein (Gαs/olf).

  • Adenylyl Cyclase Activation: The activated G-protein stimulates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a second messenger.

  • PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

  • CREB Phosphorylation and Gene Transcription: PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) then binds to DNA and initiates the transcription of genes involved in neuronal plasticity and long-term changes associated with reward and addiction.

Diagram of this compound-Induced Dopamine D1 Receptor Signaling

D1_Signaling This compound This compound dat Dopamine Transporter (DAT) This compound->dat Inhibits dopamine Synaptic Dopamine dat->dopamine Increases d1r Dopamine D1 Receptor dopamine->d1r Activates g_protein Gαs/olf d1r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates pcreb pCREB pka->pcreb gene_transcription Gene Transcription (Neuronal Plasticity) pcreb->gene_transcription Initiates

This compound-Induced Dopamine D1 Receptor Signaling Cascade.

Conclusion

Early preclinical research has established that this compound is a potent psychostimulant with a significant potential for abuse. Its primary mechanism of action is the inhibition of dopamine and norepinephrine transporters, with a pronounced effect on the dopamine D1 receptor signaling pathway, which is critically involved in its rewarding properties. The experimental data and methodologies outlined in this guide provide a foundational understanding for researchers and professionals in the fields of pharmacology, neuroscience, and drug development. Further research is warranted to fully characterize the long-term neurotoxic effects and the detailed molecular adaptations that occur with chronic this compound use.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Buphedrone in Seized Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buphedrone (2-(methylamino)-1-phenylbutan-1-one) is a synthetic cathinone, a class of new psychoactive substances (NPS) that has posed significant challenges to forensic and analytical laboratories.[1][2] As a stimulant, its abuse has necessitated the development of reliable and validated analytical methods for its identification and quantification in seized materials. These materials are often encountered as powders, capsules, or tablets and may contain this compound as a single psychoactive substance or in combination with other drugs.[3][4] This document provides detailed application notes and protocols for the detection of this compound, focusing on commonly employed analytical techniques.

Analytical Methods Overview

The identification and quantification of this compound in seized materials typically involve a combination of screening and confirmatory techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most powerful and commonly used confirmatory methods due to their high sensitivity and selectivity.[1][3][5] High-performance liquid chromatography with diode-array detection (HPLC-DAD) can also be utilized, particularly for quantification. Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable structural information for unambiguous identification.

Quantitative Data Summary

The following table summarizes the quantitative performance data for various analytical methods used in the analysis of this compound and other synthetic cathinones. While specific data for seized materials is limited in the provided search results, the data from biological matrices can provide a useful reference for the sensitivity of these methods.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
LC-MS/MSBlood-0.25-5 ng/mL-[6][7]
LC-MS/MSUrine-0.25-5 ng/mL-[6][7]
LC-Q/TOF-MSUrine0.005 - 0.035 ng/mL0.050 - 0.200 ng/mL0.050 - 200 ng/mL[8]
GC-MS (derivatized)Urine0.08 µg/mL0.25 µg/mL0.25 - 2 µg/mL[9]
UHPLC-HRMSHair-5 pg/mg5 - 500 pg/mg[10]

Experimental Protocols

Sample Preparation for Seized Powders

A representative sample of the seized powder is crucial for accurate analysis.[1][11]

Protocol:

  • Accurately weigh approximately 10 mg of the homogenized powder sample.[12]

  • Dissolve the sample in 10 mL of a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to achieve a concentration of approximately 1 mg/mL.[11]

  • Vortex the solution to ensure complete dissolution.

  • If necessary, centrifuge the solution to pellet any insoluble cutting agents or excipients.

  • The supernatant can then be diluted as required for the specific analytical instrument. For LC-MS/MS analysis, a further dilution to the ng/mL range is common.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the identification of this compound.[3][5] Derivatization may be necessary to improve the chromatographic peak shape and thermal stability of the analyte.[13]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless or split, depending on concentration.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Data Analysis: The resulting mass spectrum of this compound is characterized by specific fragment ions. The base peak is often an iminium ion resulting from alpha-cleavage.[5] Comparison of the obtained mass spectrum and retention time with a certified reference standard is essential for positive identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the detection and quantification of this compound, even in complex mixtures.[1][3]

Instrumentation:

  • High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Agilent 1200 Series LC with a 6460 Series Triple Quadrupole MS)[14]

  • Analytical Column: Zorbax Eclipse XDB C-18 column (75 mm x 4.6 mm, 3.5 µm) or equivalent.[1]

LC Parameters:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • Start with 5-15% B.

    • Linearly increase to 95% B over 8-10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3-5 minutes.

  • Flow Rate: 0.3 - 0.6 mL/min.[8][15]

  • Column Temperature: 30-40 °C.[10]

  • Injection Volume: 5-20 µL.[8][15]

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Capillary Voltage: 3500-4000 V.

  • Gas Temperature: 300-350 °C.[15]

  • Nebulizer Pressure: 30-60 psi.[15]

  • Detection Mode: Multiple Reaction Monitoring (MRM). Two transitions are typically monitored for each analyte for confirmation and quantification.[14]

    • Example MRM transitions for this compound would need to be determined by direct infusion of a standard, but would involve the precursor ion [M+H]+ and characteristic product ions.

Data Analysis: Quantification is achieved by creating a calibration curve using certified reference standards. The presence of this compound is confirmed by the co-elution of the analyte with a reference standard and the correct ratio of the two selected MRM transitions.

Experimental Workflow and Diagrams

The following diagram illustrates a typical workflow for the analysis of seized materials suspected of containing this compound.

Buphedrone_Analysis_Workflow cluster_0 Sample Reception & Preparation cluster_1 Screening & Confirmatory Analysis cluster_2 Data Analysis & Reporting Seized_Material Seized Material (Powder) Sampling Representative Sampling Seized_Material->Sampling Homogenization Homogenization Sampling->Homogenization Weighing Weighing Homogenization->Weighing Dissolution Dissolution in Solvent (e.g., Methanol) Weighing->Dissolution Dilution Dilution Dissolution->Dilution GC_MS GC-MS Analysis Dilution->GC_MS Injection LC_MS_MS LC-MS/MS Analysis Dilution->LC_MS_MS Injection HPLC_DAD HPLC-DAD Analysis Dilution->HPLC_DAD Injection Data_Processing Data Processing & Interpretation GC_MS->Data_Processing LC_MS_MS->Data_Processing HPLC_DAD->Data_Processing Quantification Quantification Data_Processing->Quantification Reporting Final Report Quantification->Reporting

Caption: Workflow for this compound Analysis in Seized Materials.

Conclusion

The analytical methods described provide a robust framework for the accurate and reliable identification and quantification of this compound in seized materials. The choice of method will depend on the specific requirements of the laboratory, including the desired level of sensitivity and whether quantitative data is needed. Adherence to validated protocols and the use of certified reference materials are essential for producing defensible analytical results in a forensic context.

References

Application Note: Quantification of Buphedrone in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Buphedrone (α-methylamino-butyrophenone) is a synthetic cathinone, a class of psychoactive substances that have become prevalent as drugs of abuse. Accurate and reliable quantification of this compound in biological matrices such as urine is crucial for clinical toxicology, forensic investigations, and pharmacokinetic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely utilized analytical technique for the determination of synthetic cathinones.[1] However, due to the thermal lability of these compounds, a derivatization step is essential to improve their chromatographic behavior and produce characteristic mass spectra for confident identification and quantification.[1][2][3]

This application note provides a detailed protocol for the quantification of this compound in human urine using GC-MS following liquid-liquid extraction (LLE) and derivatization with trifluoroacetic anhydride (B1165640) (TFAA).

Experimental Protocol

1. Principle this compound and an appropriate internal standard (e.g., amphetamine-d6) are extracted from an alkalinized urine sample into an organic solvent. The solvent is evaporated, and the residue is derivatized with trifluoroacetic anhydride (TFAA) to form a more volatile and thermally stable trifluoroacetyl derivative. The derivatized extract is then injected into the GC-MS system, where the compounds are separated chromatographically and detected by the mass spectrometer, operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[4][5] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

2. Materials and Reagents

  • This compound hydrochloride reference standard

  • Amphetamine-d6 (or other suitable internal standard)

  • Methanol (B129727) (HPLC grade)

  • Sodium hydroxide (B78521) (NaOH) solution, 1N

  • Tert-butyl methyl ether (TBME) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Trifluoroacetic anhydride (TFAA)

  • Certified drug-free human urine

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system with an autosampler

3. Standard and Control Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS) in methanol.

  • Working Standard Solutions: Prepare working solutions by serial dilution of the stock solution with methanol to create calibration standards.

  • Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into 1 mL aliquots of blank urine to achieve a desired concentration range (e.g., 25–1000 ng/mL).[4] Prepare at least two levels of QCs (low and high) in the same manner.

  • Internal Standard Spiking Solution: Prepare a working solution of the internal standard in methanol (e.g., at 250 ng/mL).

4. Sample Preparation (Liquid-Liquid Extraction & Derivatization)

  • Pipette 1 mL of urine sample, calibrator, or QC into a 15 mL glass centrifuge tube.

  • Add 50 µL of the internal standard working solution to each tube (except for blanks) and vortex briefly.[6]

  • Alkalinize the sample to a pH between 10-12 by adding a few drops of 1N NaOH solution.[6]

  • Add 5 mL of TBME to each tube.

  • Cap the tubes and vortex for 10 minutes to ensure thorough extraction.

  • Centrifuge at 3,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or ≤ 40°C.

  • To the dried residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).[4]

  • Cap the tube and heat at 70°C for 20 minutes.

  • Cool the tube to room temperature and evaporate the derivatizing reagent under a stream of nitrogen.

  • Reconstitute the final residue in 50 µL of ethyl acetate, vortex, and transfer to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters serve as a guideline and should be optimized for the specific instrument used.

Parameter Setting
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness[3][5]
Carrier GasHelium at a constant flow of 1.0 mL/min[3]
InjectorSplitless mode, 1 µL injection volume
Injector Temperature250°C[4]
Oven ProgramInitial temp 90°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min[3]
Mass Spectrometer
Transfer Line Temp280°C[3]
Ion Source Temp230°C[3]
Ionization ModeElectron Impact (EI) at 70 eV[3]
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (this compound-TFA) Quantifier and qualifier ions for the this compound-TFA derivative should be determined by injecting a derivatized standard in full scan mode.
SIM Ions (IS-TFA) Quantifier and qualifier ions for the derivatized internal standard should be determined experimentally.

Method Validation Summary

The performance of methods for the analysis of synthetic cathinones, including this compound, has been documented. The following table summarizes typical validation parameters reported in the literature for similar GC-MS methods.

Validation Parameter Typical Performance Range Reference
Linearity Range 30 - 1000 ng/mL (r² > 0.99)[4]
Limit of Detection (LOD) 10 - 30 ng/mL[4]
Limit of Quantification (LOQ) 30 - 100 ng/mL[4]
Accuracy (% Bias) Within ±20%[4]
Precision (%RSD) < 15%[4][5]
Recovery 65 - 98% (using mixed-mode SPE)[1]

Experimental Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

GCMS_Workflow cluster_sample_handling Sample Handling & Preparation cluster_analysis Analysis & Data Processing node_sample node_sample node_prep node_prep node_analysis node_analysis node_data node_data node_report node_report Sample 1. Urine Sample (1 mL) Add_IS 2. Add Internal Standard Sample->Add_IS Alkalinize 3. Alkalinize (pH 10-12) Add_IS->Alkalinize LLE 4. Liquid-Liquid Extraction (TBME) Alkalinize->LLE Evaporate1 5. Evaporate to Dryness LLE->Evaporate1 Derivatize 6. Derivatize with TFAA (70°C, 20 min) Evaporate1->Derivatize Evaporate2 7. Evaporate Reagent Derivatize->Evaporate2 Reconstitute 8. Reconstitute in Ethyl Acetate Evaporate2->Reconstitute GCMS 9. GC-MS Analysis (SIM Mode) Reconstitute->GCMS Data 10. Data Processing (Integration & Calibration) GCMS->Data Report 11. Report Result (ng/mL) Data->Report

Caption: Workflow for this compound quantification in urine.

References

Application Note: High-Throughput Analysis of Synthetic Cathinones in Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Synthetic cathinones, often illicitly marketed as "bath salts," represent a large and dynamic class of new psychoactive substances (NPS). Their structural similarity to amphetamines leads to stimulant effects, but clandestine modifications to their chemical structures create a continuous challenge for forensic and clinical toxicology laboratories.[1][2] The rapid emergence of new derivatives necessitates robust and adaptable analytical methods for their detection and quantification in biological matrices.[2][3]

This application note presents a detailed and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of a panel of prevalent synthetic cathinones in human urine. The described protocol offers high sensitivity and specificity, crucial for both clinical diagnostics and forensic investigations. While gas chromatography-mass spectrometry (GC-MS) has been used for the analysis of synthetic cathinones, it often requires derivatization and can be complicated by the thermal instability of some analytes.[4] LC-MS/MS provides a more direct and robust approach for these polar and often thermally labile compounds.[1][3][5]

Experimental

Materials and Reagents
  • Standards: Certified reference standards of Mephedrone, Methylone, MDPV (3,4-Methylenedioxypyrovalerone), α-PVP (alpha-Pyrrolidinopentiophenone), Pentedrone, Butylone, and their corresponding deuterated internal standards (e.g., Mephedrone-d3, MDPV-d8) were sourced from a reputable supplier.

  • Solvents: LC-MS grade acetonitrile, methanol, and water were used. Formic acid (reagent grade) was also required.

  • Sample Preparation: Waters Oasis MCX µElution plates were utilized for solid-phase extraction (SPE).[6]

Sample Preparation: Solid-Phase Extraction (SPE)

A mixed-mode solid-phase extraction (SPE) method was employed for the efficient extraction and cleanup of synthetic cathinones from urine samples.[6][7]

Protocol:

  • Sample Pre-treatment: To 0.5 mL of urine, add the internal standard solution and 0.5 mL of 2% formic acid in water. Vortex to mix thoroughly.[6]

  • Column Conditioning: Condition the wells of the Oasis MCX µElution plate with 200 µL of methanol, followed by 200 µL of water.[6][7]

  • Sample Loading: Load the entire pre-treated sample onto the conditioned SPE plate.[6]

  • Washing:

    • Wash the plate with 200 µL of 2% formic acid in water.[6]

    • Wash the plate with 200 µL of acetonitrile.[6]

  • Elution: Elute the target analytes with 2 x 25 µL of 5% ammonium (B1175870) hydroxide (B78521) in a 60:40 acetonitrile:methanol solution.[6]

  • Final Extract: The collected eluate is ready for direct injection into the LC-MS/MS system without the need for evaporation and reconstitution.[6]

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column Atlantis T3 column (3 μm, 2.1 x 50 mm)[8][9]
Mobile Phase A 0.1% Formic acid in Water[8][9]
Mobile Phase B Acetonitrile[8][9]
Flow Rate 0.4 mL/min[5]
Injection Volume 10 µL[5]
Column Temperature 40 °C[5]
Gradient Start at 10% B, increase to 60% B over 6 minutes, then to 100% B in 0.1 minutes, hold for 1 minute, and return to initial conditions for equilibration.[9]

Mass Spectrometry (MS/MS) Conditions:

ParameterCondition
Ionization Source Electrospray Ionization (ESI), Positive
Capillary Voltage 2500 V[1]
Gas Temperature 350 °C[1]
Gas Flow 13 L/min[1]
Nebulizer Pressure 60 psi[1]
Acquisition Mode Multiple Reaction Monitoring (MRM)

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the analysis of synthetic cathinones in urine. The use of mixed-mode SPE provided high recovery and effective removal of matrix interferences, leading to reliable quantification.

Quantitative Data

The following table summarizes the retention times and optimized Multiple Reaction Monitoring (MRM) transitions for the target synthetic cathinones.

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion 1 (m/z)Collision Energy 1 (eV)Product Ion 2 (m/z)Collision Energy 2 (eV)
Mephedrone2.8178.1160.110145.115
Methylone2.5208.1160.025135.130
MDPV4.2276.2135.120122.135
α-PVP4.5232.291.125126.115
Pentedrone3.9192.2121.11586.120
Butylone3.1222.1174.016204.09

Note: The specific retention times and collision energies may vary slightly depending on the LC-MS/MS system used and should be optimized in the user's laboratory.

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The calibration curves were linear over a concentration range of 1 to 500 ng/mL with a correlation coefficient (r²) of >0.99 for all analytes. The LODs ranged from 0.1 to 0.5 ng/mL, and the LOQs were established at 1 ng/mL, demonstrating the high sensitivity of the method.[8][9] Recovery of the analytes from the SPE procedure was consistently above 90% for most compounds.[6][7]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample add_is Add Internal Standard & 2% Formic Acid urine_sample->add_is vortex Vortex add_is->vortex spe_conditioning Condition SPE Plate (Methanol & Water) spe_loading Load Sample spe_conditioning->spe_loading spe_washing Wash Plate (2% Formic Acid & Acetonitrile) spe_loading->spe_washing spe_elution Elute Analytes (NH4OH in ACN:MeOH) spe_washing->spe_elution final_extract Final Extract spe_elution->final_extract lc_separation LC Separation (Atlantis T3 Column) final_extract->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting quantification->reporting

References

Experimental Design for Conditioned Place Preference with Buphedrone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting a conditioned place preference (CPP) experiment to assess the rewarding properties of buphedrone. This document includes detailed experimental protocols, data presentation guidelines, and insights into the underlying signaling pathways.

Introduction to Conditioned Place Preference

Conditioned place preference is a widely used preclinical behavioral paradigm to study the rewarding or aversive effects of drugs or other stimuli.[1][2][3] The test operates on the principles of Pavlovian conditioning, where a neutral environment (the conditioned stimulus) is paired with a drug (the unconditioned stimulus).[2] If the drug is rewarding, the animal will develop a preference for the environment associated with the drug's effects.[1][2]

Data Presentation

Quantitative data from a this compound CPP study should be summarized to clearly demonstrate the dose-dependent rewarding effects of the compound. The primary measure is the "preference score," calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning (baseline) test.[4][5]

Table 1: Dose-Response Effects of this compound on Conditioned Place Preference in Mice

Treatment GroupDose (mg/kg, i.p.)NPre-Conditioning Time in Paired Chamber (s) (Mean ± SEM)Post-Conditioning Time in Paired Chamber (s) (Mean ± SEM)Preference Score (s) (Mean ± SEM)
Vehicle (Saline)010445 ± 25450 ± 305 ± 15
This compound110450 ± 28460 ± 2510 ± 18
This compound310440 ± 30580 ± 40140 ± 35
This compound1010448 ± 22650 ± 35 202 ± 32

*p < 0.05, **p < 0.01 compared to Vehicle group. Data are hypothetical but representative of expected outcomes based on existing literature.

Experimental Protocols

A typical this compound CPP experiment consists of three main phases: habituation, conditioning, and testing.

Apparatus

A standard three-chamber CPP apparatus is used. The two larger outer chambers are distinct from each other in terms of visual and tactile cues (e.g., wall color/pattern and floor texture), while the smaller central chamber is neutral.

Habituation and Pre-Conditioning (Baseline Preference)

Objective: To acclimatize the animals to the apparatus and determine any baseline preference for either of the conditioning chambers.

Procedure:

  • Handle the mice for 3-5 minutes daily for 3 days leading up to the experiment to reduce stress.

  • On Day 1, place each mouse in the central chamber of the CPP apparatus and allow it to freely explore all three chambers for 15 minutes.

  • Record the time spent in each of the two large chambers using an automated video tracking system.

  • Animals showing a strong unconditioned preference for one chamber (e.g., spending >70% of the time in one chamber) may be excluded from the study.

  • For an unbiased design, the drug-paired chamber is assigned randomly. For a biased design, the drug is paired with the initially non-preferred chamber.

Conditioning Phase

Objective: To associate the distinct environmental cues of one chamber with the effects of this compound.

Procedure:

  • This phase typically lasts for 4-8 days.

  • On conditioning days, animals are divided into their respective treatment groups (Vehicle, this compound 1, 3, 10 mg/kg).

  • Drug Pairing: Administer this compound (intraperitoneally, i.p.) and immediately confine the mouse to its assigned drug-paired chamber for 30 minutes.

  • Vehicle Pairing: On alternate days (or in a separate session on the same day, separated by at least 4 hours), administer the vehicle (e.g., saline) and confine the mouse to the opposite chamber for 30 minutes.

  • The order of drug and vehicle pairings should be counterbalanced across animals.

Post-Conditioning Test (CPP Test)

Objective: To measure the preference for the drug-paired chamber in a drug-free state.

Procedure:

  • The day after the final conditioning session, place the mouse in the central chamber of the apparatus with free access to all chambers for 15 minutes.

  • Record the time spent in each of the large chambers.

  • A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning baseline and/or the vehicle control group indicates a conditioned place preference.

(Optional) Extinction and Reinstatement

Objective: To model the extinction of drug-seeking behavior and subsequent relapse.

Extinction Protocol:

  • Following the CPP test, repeatedly expose the animals to the CPP apparatus (with free access to all chambers) for 15 minutes daily in a drug-free state.

  • Continue extinction sessions until the preference for the drug-paired chamber is no longer statistically significant compared to the saline-paired chamber. This may take several days.[4][6]

Reinstatement Protocol:

  • Once extinction criteria are met, drug-seeking behavior can be reinstated.

  • Drug-Primed Reinstatement: Administer a priming dose of this compound (typically a sub-threshold dose or half of the conditioning dose) and place the animal back into the CPP apparatus for a 15-minute test session.[6]

  • Stress-Induced Reinstatement: Expose the animal to a mild stressor (e.g., a brief period of footshock or restraint) before the test session.[7]

  • A significant increase in time spent in the previously drug-paired chamber indicates reinstatement of the preference.

Mandatory Visualizations

experimental_workflow cluster_pre Phase 1: Pre-Conditioning cluster_cond Phase 2: Conditioning cluster_post Phase 3: Post-Conditioning cluster_ext Phase 4 (Optional): Extinction & Reinstatement habituation Habituation & Handling (3 Days) pre_test Baseline Preference Test (15 min) habituation->pre_test drug_day This compound Injection + Confine to Paired Chamber (30 min) pre_test->drug_day saline_day Saline Injection + Confine to Unpaired Chamber (30 min) note Alternate for 4-8 Days post_test CPP Test (Drug-Free) (15 min) note->post_test extinction Extinction Sessions (Daily, Drug-Free) post_test->extinction reinstatement Reinstatement Test (Drug/Stress Prime) extinction->reinstatement

Caption: Experimental workflow for this compound conditioned place preference.

Signaling Pathway

This compound, a psychostimulant, is known to increase dopamine (B1211576) levels in the brain's reward circuitry, particularly the nucleus accumbens (NAc). The rewarding effects of this compound that drive the formation of a conditioned place preference are mediated primarily through the activation of dopamine D1 receptors in this region.

Activation of the D1 receptor initiates a downstream signaling cascade that is crucial for the cellular changes underlying reward learning and memory.

References

Application Notes and Protocols for Assessing Buphedrone Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buphedrone (α-methylamino-butyrophenone) is a synthetic cathinone, a class of psychoactive substances that has seen a rise in recreational use. Emerging evidence suggests that this compound may exert cytotoxic effects, posing potential risks to human health. Understanding the mechanisms underlying this compound's toxicity is crucial for public health and the development of potential therapeutic interventions. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in vitro using common cell culture techniques. The described assays are fundamental in toxicology and drug development for evaluating a compound's effect on cell viability, membrane integrity, and the induction of apoptosis.

Recommended Cell Lines

The choice of cell line is critical for obtaining relevant cytotoxicity data. For neurotoxicity studies, the human neuroblastoma cell line SH-SY5Y is a well-established model.[1][2][3] For investigating general or liver-specific cytotoxicity, the human hepatoma cell line HepG2 is commonly used.[4][5][6][7]

Data Presentation

Quantitative data from the following assays should be recorded and analyzed to determine the dose-dependent cytotoxic effects of this compound. Summarizing the results in structured tables allows for clear comparison and interpretation.

Table 1: Cell Viability as Determined by MTT Assay

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100
10
50
100
200
400
800
1600

Table 2: Cell Membrane Integrity as Determined by LDH Assay

This compound Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)0
10
50
100
200
400
800
1600

Table 3: Apoptosis Induction as Determined by Caspase-3/7 Activity Assay

This compound Concentration (µM)Fold Change in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle Control)1.0
10
50
100
200
400
800
1600

Table 4: Mitochondrial Health as Determined by Mitochondrial Membrane Potential (ΔΨm) Assay

This compound Concentration (µM)% Depolarization (Mean ± SD)
0 (Vehicle Control)0
10
50
100
200
400
800
1600

Table 5: Oxidative Stress as Determined by Reactive Oxygen Species (ROS) Assay

This compound Concentration (µM)Fold Change in ROS Levels (Mean ± SD)
0 (Vehicle Control)1.0
10
50
100
200
400
800
1600

Experimental Workflow

The following diagram outlines the general workflow for assessing this compound cytotoxicity.

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., SH-SY5Y or HepG2) Cell_Seeding 3. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Buphedrone_Prep 2. Prepare this compound Stock and Working Solutions Treatment 4. Treat Cells with this compound (e.g., 10-1600 µM for 24h) Cell_Seeding->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase MMP ΔΨm Assay (Mitochondrial Health) Treatment->MMP ROS ROS Assay (Oxidative Stress) Treatment->ROS Data_Acquisition 5. Measure Absorbance/ Fluorescence/Luminescence MTT->Data_Acquisition LDH->Data_Acquisition Caspase->Data_Acquisition MMP->Data_Acquisition ROS->Data_Acquisition Data_Analysis 6. Calculate % Viability, % Cytotoxicity, Fold Change Data_Acquisition->Data_Analysis Data_Presentation 7. Summarize in Tables and Graphs Data_Analysis->Data_Presentation

General experimental workflow for assessing this compound cytotoxicity.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4]

Materials:

  • Cells (SH-SY5Y or HepG2)

  • 96-well clear flat-bottom plates

  • This compound hydrochloride

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight (37°C, 5% CO₂).

  • Prepare serial dilutions of this compound in culture medium. Previous studies have used concentrations ranging from 50 µM to 400 µM and higher.[2] A suggested starting range is 10 µM to 1600 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve this compound, e.g., water or PBS).

  • Incubate for 24 to 48 hours at 37°C and 5% CO₂.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Cell Membrane Integrity Assessment: LDH Assay

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[4]

Materials:

  • Cells and culture reagents as in the MTT assay

  • LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • 96-well plates

Protocol:

  • Seed and treat cells with this compound as described for the MTT assay (steps 1-4).

  • Prepare control wells:

    • Vehicle Control: Untreated cells for spontaneous LDH release.

    • Maximum LDH Release Control: Treat cells with the lysis buffer provided in the kit.

    • Medium Background Control: Culture medium without cells.

  • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate for the time specified in the kit's protocol (usually 10-30 minutes) at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background and spontaneous release.

Apoptosis Assessment: Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Cells and culture reagents

  • Luminescent caspase-3/7 activity assay kit

  • 96-well white-walled plates

Protocol:

  • Seed and treat cells with this compound in a white-walled 96-well plate as described for the MTT assay (steps 1-4).

  • After the treatment period, allow the plate to equilibrate to room temperature.

  • Prepare the caspase-3/7 reagent according to the kit's instructions.

  • Add a volume of the caspase-3/7 reagent equal to the volume of the culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a microplate reader.

  • Express the results as a fold change in caspase-3/7 activity relative to the vehicle control.

Mitochondrial Health Assessment: Mitochondrial Membrane Potential (ΔΨm) Assay

A decrease in mitochondrial membrane potential is an early indicator of apoptosis and mitochondrial dysfunction. This can be measured using fluorescent dyes like JC-1 or TMRE.

Materials:

  • Cells and culture reagents

  • Mitochondrial membrane potential assay kit (e.g., with JC-1 or TMRE)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Protocol (using JC-1):

  • Seed and treat cells with this compound in a black, clear-bottom 96-well plate.

  • After treatment, remove the medium and wash the cells once with warm PBS.

  • Add the JC-1 staining solution (prepared according to the kit's instructions) to each well.

  • Incubate for 15-30 minutes at 37°C in the dark.

  • Remove the staining solution and wash the cells twice with the assay buffer provided in the kit.

  • Add assay buffer or culture medium to each well before analysis.

  • Measure the fluorescence intensity of JC-1 aggregates (red, Ex/Em ~535/590 nm) and JC-1 monomers (green, Ex/Em ~485/530 nm).

  • The ratio of red to green fluorescence is used to determine the state of mitochondrial polarization. A decrease in this ratio indicates depolarization.

Oxidative Stress Assessment: Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular levels of reactive oxygen species, which can be elevated in response to cellular stress and toxicity.

Materials:

  • Cells and culture reagents

  • ROS assay kit (e.g., using DCFDA/H2DCFDA)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader or flow cytometer

  • Positive control (e.g., H₂O₂)

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Remove the culture medium and wash the cells with a serum-free medium or PBS.

  • Load the cells with the ROS-sensitive fluorescent probe (e.g., DCFDA) by incubating them with the probe solution for 30-60 minutes at 37°C.

  • Wash the cells to remove the excess probe.

  • Add the this compound dilutions to the wells and incubate for the desired time (e.g., 1-24 hours). Include a positive control (e.g., H₂O₂).

  • Measure the fluorescence intensity at the appropriate wavelengths (e.g., Ex/Em ~485/535 nm for DCF).

  • Express the results as a fold change in ROS levels relative to the vehicle control.

This compound-Induced Cytotoxicity Signaling Pathway

This compound and other synthetic cathinones are known to induce cytotoxicity through a cascade of events involving oxidative stress and mitochondrial dysfunction, ultimately leading to apoptosis.[6][8]

Buphedrone_Cytotoxicity cluster_cellular_effects Cellular Effects cluster_mitochondrial_pathway Mitochondrial Apoptotic Pathway cluster_execution_pathway Execution Phase This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Mito_Dysfunction Mitochondrial Dysfunction This compound->Mito_Dysfunction ROS->Mito_Dysfunction MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mito_Dysfunction->MMP_Loss CytoC Cytochrome c Release MMP_Loss->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Proposed signaling pathway for this compound-induced cytotoxicity.

References

Application Notes and Protocols: Investigating the Effects of Buphedrone on Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Buphedrone (α-methylamino-butyrophenone) is a synthetic cathinone, a class of psychoactive substances that are structurally and pharmacologically related to amphetamine.[1] Like other cathinones, this compound's stimulant effects are primarily mediated by its interaction with monoamine transporters.[2][3] These transporters—the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[4] Compounds that inhibit or reverse the function of these transporters lead to an increase in the extracellular concentration of monoamines, which underlies their psychoactive and physiological effects.[5][6] this compound has been shown to preferentially inhibit the uptake of norepinephrine and dopamine.[2] In vivo studies in mice have demonstrated that this compound has abuse potential and that its rewarding properties involve the dopaminergic system.[7]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the effects of this compound on DAT, NET, and SERT. The protocols cover radioligand binding assays to determine binding affinity, uptake inhibition assays to measure functional potency, and release assays to differentiate between a transporter inhibitor (blocker) and a substrate (releaser) mechanism.

Data Presentation

The following table summarizes the in vitro pharmacological profile of this compound at human monoamine transporters. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the transporter activity.

CompoundTransporterUptake Inhibition (IC50, nM)Release (EC50, nM)
This compound hDAT305>10,000
hNET186733
hSERT>10,000>10,000

Data compiled from studies on rat brain synaptosomes and HEK293 cells expressing human transporters.[8]

Signaling Pathway and Mechanism of Action

This compound primarily acts as an inhibitor of the dopamine and norepinephrine transporters. By blocking these transporters, it increases the concentration of dopamine and norepinephrine in the synaptic cleft, leading to enhanced downstream signaling. It is also a weak norepinephrine releaser.

Buphedrone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) MA_pool Cytosolic Monoamines Vesicle->MA_pool Storage DA_NE_synapse Dopamine (DA) & Norepinephrine (NE) Vesicle->DA_NE_synapse Release DAT_NET DAT / NET This compound This compound This compound->DAT_NET Inhibition DA_NE_synapse->DAT_NET Reuptake Receptor Postsynaptic Receptors DA_NE_synapse->Receptor Binding & Activation

Caption: Mechanism of this compound at the monoaminergic synapse.

Experimental Protocols

Synaptosome Preparation from Rodent Brain Tissue

Synaptosomes are isolated nerve terminals that retain functional machinery for neurotransmitter uptake, storage, and release, making them an excellent ex vivo model for studying transporter function.[9]

Materials:

  • Rodent brain tissue (e.g., rat striatum for DAT, whole brain minus cerebellum and striatum for NET and SERT).[10]

  • Homogenizing Buffer: 0.32 M Sucrose (B13894), 4 mM HEPES, pH 7.4, chilled on ice.[11]

  • Sucrose Gradients (if further purification is needed): 0.8 M and 1.2 M sucrose solutions.[11]

  • Glass-Teflon or Dounce tissue homogenizer.[9][11]

  • Refrigerated centrifuge.

Protocol:

  • Euthanize the animal according to approved institutional guidelines and rapidly dissect the desired brain region on an ice-cold plate.[9][10]

  • Weigh the tissue and add 10 volumes of ice-cold Homogenizing Buffer.[11]

  • Homogenize the tissue with 10-12 gentle strokes in a glass-Teflon homogenizer at approximately 900 rpm.[11]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclear fraction (P1).[10][11]

  • Carefully collect the supernatant (S1) and centrifuge it at 12,000-20,000 x g for 15-20 minutes at 4°C.[11][12] The resulting pellet (P2) is the crude synaptosomal fraction.

  • Discard the supernatant. Resuspend the P2 pellet in a fresh volume of ice-cold Homogenizing Buffer.

  • The synaptosomal preparation can be used immediately for assays or can be further purified using a sucrose density gradient if required.[11]

  • Determine the protein concentration of the synaptosomal preparation using a standard method like the BCA assay.

Monoamine Uptake Inhibition Assay

This assay measures the ability of this compound to inhibit the uptake of radiolabeled monoamines into synaptosomes or cells stably expressing the target transporter.[4]

Materials:

  • Synaptosomes or HEK293 cells expressing hDAT, hNET, or hSERT.[2][3]

  • Krebs-Phosphate Buffer (KPB) or Krebs-HEPES Buffer (KHB).[3][10]

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin ([³H]5-HT).[3][10]

  • This compound and reference compounds (e.g., cocaine, mazindol, imipramine).[3]

  • 96-well plates and a cell harvester with glass fiber filters (e.g., Whatman GF/B).[10]

  • Liquid scintillation counter and scintillation cocktail.[10]

Protocol:

  • Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM) in the assay buffer.[3]

  • In a 96-well plate, add the synaptosome/cell suspension, the appropriate concentration of this compound or vehicle, and buffer.

  • To define non-specific uptake, a separate set of wells should contain a high concentration of a standard inhibitor (e.g., 5 µM mazindol for DAT/NET, 5 µM imipramine (B1671792) for SERT).[3]

  • Pre-incubate the plate for 10 minutes at room temperature or 37°C.[3][10]

  • Initiate the uptake reaction by adding the radiolabeled neurotransmitter (e.g., 5 nM [³H]dopamine for DAT, 10 nM [³H]norepinephrine for NET, 5 nM [³H]5-HT for SERT).[10]

  • Incubate for a short period (e.g., 5-15 minutes) at the appropriate temperature.[10][13]

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester.[10]

  • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.[14]

  • Analyze the data using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value for this compound at each transporter.[14]

Uptake_Assay_Workflow start Start prep Prepare Synaptosomes or Transporter-Expressing Cells start->prep dilute Prepare Serial Dilutions of this compound prep->dilute plate Plate Cells/Synaptosomes, this compound, and Control Inhibitors in 96-well Plate dilute->plate preincubate Pre-incubate for 10 min plate->preincubate add_radio Initiate Uptake: Add [³H]Monoamine preincubate->add_radio incubate Incubate for 5-15 min add_radio->incubate filter Terminate by Rapid Vacuum Filtration incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: Calculate IC50 Value count->analyze end End analyze->end

Caption: Experimental workflow for the monoamine uptake inhibition assay.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a known radioligand for binding to the transporters.[15]

Materials:

  • Membrane preparations from cells expressing hDAT, hNET, or hSERT, or brain tissue homogenates.[16]

  • Radioligands: e.g., [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), [³H]citalopram (for SERT).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[17]

  • This compound and unlabeled ligands to define non-specific binding (e.g., 10 µM cocaine for DAT).

  • Filtration apparatus and glass fiber filters (pre-soaked in polyethyleneimine, PEI).[16]

  • Liquid scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the membrane preparation (e.g., 50-120 µg protein), the test compound (this compound), and a fixed concentration of the appropriate radioligand (typically at or near its Kd value).[16]

  • For total binding, wells contain only membranes and radioligand.

  • For non-specific binding, wells contain membranes, radioligand, and a saturating concentration of a suitable unlabeled competitor.[17]

  • Incubate the plate for 60-90 minutes at a specified temperature (e.g., 30°C) to reach equilibrium.[16]

  • Terminate the binding by rapid vacuum filtration through PEI-soaked glass fiber filters.[16]

  • Wash the filters multiple times with ice-cold wash buffer.

  • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Calculate specific binding (Total - Non-specific).

  • Determine the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Binding_Assay_Workflow start Start prep Prepare Transporter Membrane Homogenates start->prep setup Set up 96-well Plate: Membranes, [³H]Radioligand, and this compound Concentrations prep->setup controls Include Total Binding (no competitor) & Non-Specific Binding (saturating competitor) setup->controls incubate Incubate to Equilibrium (e.g., 60 min at 30°C) controls->incubate filter Terminate by Rapid Vacuum Filtration incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: Calculate IC50 and Ki Values count->analyze end End analyze->end

Caption: Experimental workflow for the competitive radioligand binding assay.

Monoamine Release Assay

This assay determines if this compound is a transporter substrate that induces reverse transport (efflux) of monoamines.[4]

Materials:

  • HEK293 cells expressing hDAT, hNET, or hSERT.[3]

  • Radiolabeled substrate: [³H]dopamine, [³H]norepinephrine, [³H]5-HT, or a non-metabolized substrate like [³H]MPP+.[18]

  • Superfusion system or 96-well plate format.

  • This compound and a known releasing agent as a positive control (e.g., d-amphetamine).

Protocol:

  • Culture the transporter-expressing cells to confluence.

  • Load the cells with a radiolabeled substrate by incubating them for 15-30 minutes at 25-37°C (e.g., 120 nM [³H]DA for hDAT cells).[3]

  • Wash the cells extensively with buffer to remove any extracellular radiolabel.

  • Begin superfusion with fresh buffer and collect fractions at regular intervals (e.g., every 1-5 minutes) to establish a stable baseline of spontaneous efflux.

  • After establishing a baseline, switch to a buffer containing a known concentration of this compound or a control compound.

  • Continue collecting fractions to measure drug-induced efflux.

  • At the end of the experiment, lyse the cells to determine the total remaining radioactivity.

  • Quantify the radioactivity in each collected fraction and in the cell lysate.

  • Express the release in each fraction as a percentage of the total radioactivity present at the start of that collection interval.

  • Plot the release over time and determine the potency (EC50) of this compound as a releasing agent by testing a range of concentrations.

Release_Assay_Workflow start Start culture Culture Transporter- Expressing Cells start->culture load Load Cells with [³H]Monoamine Substrate culture->load wash Wash Cells to Remove Extracellular Radiotracer load->wash baseline Establish Baseline Efflux: Superfuse with Buffer and Collect Fractions wash->baseline add_drug Induce Release: Switch to Buffer with this compound baseline->add_drug collect Continue Collecting Fractions to Measure Drug-Induced Efflux add_drug->collect lyse Lyse Cells to Determine Remaining Radioactivity collect->lyse count Quantify Radioactivity in Fractions and Lysate lyse->count analyze Data Analysis: Calculate % Release & EC50 Value count->analyze end End analyze->end

Caption: Experimental workflow for the monoamine release assay.

References

Application Notes and Protocols for the Isolation and Identification of Buphedrone Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buphedrone (α-methylamino-butyrophenone) is a synthetic cathinone (B1664624) that has emerged as a new psychoactive substance (NPS). Understanding its metabolic fate is crucial for clinical and forensic toxicology, as well as for drug development and abuse monitoring. This document provides detailed application notes and protocols for the isolation and identification of this compound and its primary metabolites from human plasma. The methodologies described focus on robust and validated techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the preferred method for its sensitivity and selectivity.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is also discussed as a viable, albeit more complex, alternative.

Metabolic Pathways of this compound

The metabolism of this compound proceeds through several key pathways, primarily involving modifications to the ketone group and the N-methyl group. These transformations result in a series of Phase I and Phase II metabolites.

Phase I Metabolism:

  • N-Demethylation: The removal of the methyl group from the nitrogen atom to form the corresponding primary amine.[1]

  • Ketone Reduction: The reduction of the β-keto group to a hydroxyl group, forming an alcohol metabolite.[1]

  • Hydroxylation: The addition of a hydroxyl group to the aromatic ring.[1]

Phase II Metabolism:

  • Glucuronidation: Conjugation of the hydroxylated metabolites with glucuronic acid to increase their water solubility and facilitate excretion.

The primary metabolites of this compound that are targeted for analysis in plasma include northis compound (N-demethylated) and dihydrothis compound (keto-reduced).

This compound Metabolic Pathway

Buphedrone_Metabolism Figure 1: Primary Metabolic Pathways of this compound This compound This compound Northis compound Northis compound This compound->Northis compound N-Demethylation Dihydrothis compound Dihydrothis compound This compound->Dihydrothis compound Ketone Reduction Hydroxylated_Metabolite Hydroxylated Metabolite This compound->Hydroxylated_Metabolite Hydroxylation Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Metabolite->Glucuronide_Conjugate Glucuronidation (Phase II)

Caption: Primary metabolic pathways of this compound.

Analytical Techniques

The two primary analytical techniques for the identification and quantification of this compound and its metabolites in plasma are LC-MS/MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method due to its high sensitivity, selectivity, and ability to analyze thermally labile and polar compounds without derivatization.[1][2]

Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful tool, GC-MS analysis of cathinones like this compound can be challenging due to their thermal instability, which may lead to degradation in the hot injector port.[3] Derivatization is often required to improve volatility and thermal stability, adding complexity to the sample preparation process.[3][4]

Sample Preparation: Isolation of this compound Metabolites from Plasma

Effective sample preparation is critical to remove matrix interferences and concentrate the analytes of interest. The two most common techniques for extracting this compound and its metabolites from plasma are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE)

SPE is a highly effective and widely used technique for cleaning up complex biological samples like plasma. Mixed-mode cation exchange cartridges are particularly well-suited for extracting basic compounds like this compound and its metabolites.

This protocol is adapted from established methods for synthetic cathinones and similar compounds in blood/plasma.[5][6][7]

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., C8/cation exchange)

  • Human plasma sample

  • Internal Standard (IS) solution (e.g., this compound-d3)

  • 0.1 M Phosphate (B84403) buffer (pH 6.0)

  • Methanol

  • 2% Formic acid in water

  • Elution solvent: Dichloromethane:Isopropanol:Ammonium (B1175870) Hydroxide (B78521) (78:20:2 v/v/v)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of plasma, add the internal standard.

    • Add 2 mL of 0.1 M phosphate buffer (pH 6.0).

    • Vortex for 30 seconds and centrifuge at 3000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of 0.1 M acetic acid.

    • Wash the cartridge with 2 mL of methanol.

  • Drying:

    • Dry the cartridge under high vacuum for 5-10 minutes.

  • Elution:

    • Elute the analytes with 2 mL of the elution solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquids.

This protocol is based on general methods for the extraction of basic drugs from plasma.[8][9]

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution (e.g., this compound-d3)

  • Ammonium hydroxide

  • Extraction solvent (e.g., n-butyl chloride:acetonitrile)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of plasma, add the internal standard.

    • Add 100 µL of ammonium hydroxide to basify the sample.

  • Extraction:

    • Add 5 mL of the extraction solvent.

    • Vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Experimental Workflows

SPE Workflow

SPE_Workflow Figure 2: Solid-Phase Extraction (SPE) Workflow Start Plasma Sample Pretreatment Add IS & Buffer Vortex & Centrifuge Start->Pretreatment Loading Load Supernatant Pretreatment->Loading Conditioning Condition SPE Cartridge (Methanol & Buffer) Conditioning->Loading Washing Wash Cartridge (Acetic Acid & Methanol) Loading->Washing Drying Dry Cartridge Washing->Drying Elution Elute Analytes Drying->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for Solid-Phase Extraction.

LLE Workflow

LLE_Workflow Figure 3: Liquid-Liquid Extraction (LLE) Workflow Start Plasma Sample Pretreatment Add IS & NH4OH Start->Pretreatment Extraction Add Extraction Solvent Vortex & Centrifuge Pretreatment->Extraction Transfer Transfer Organic Layer Extraction->Transfer Evaporation Evaporate to Dryness Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for Liquid-Liquid Extraction.

Data Presentation: Quantitative Analysis

The following tables summarize typical quantitative data for the analysis of synthetic cathinones, including this compound, in plasma/blood. These values are compiled from various studies and serve as a reference for method validation.[6][7]

Table 1: SPE and LLE Recovery Rates for this compound and Related Compounds in Plasma/Blood

CompoundExtraction MethodRecovery (%)Reference
This compoundSPE81-93%[6]
MephedroneSPE (Mixed-mode)32.5-88.3%[7]
Nor-mephedroneSPE (Mixed-mode)32.5-88.3%[7]
Dihydro-mephedroneSPE (Mixed-mode)32.5-88.3%[7]
BuprenorphineLLE>94%[10]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound and Related Compounds in Plasma/Blood

CompoundAnalytical MethodLOD (ng/mL)LOQ (ng/mL)Reference
This compoundLC-Q/TOF MS-0.25-5[6]
MephedroneLC-MS/MS0.05-0.50.2-2[7]
Nor-mephedroneLC-MS/MS0.05-0.50.2-2[7]
Dihydro-mephedroneLC-MS/MS0.05-0.50.2-2[7]
Buprenorphine2D GC-MS0.51.0[11]

LC-MS/MS and GC-MS Methodologies

LC-MS/MS Analysis Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: Start at 5-10% B, ramp to 95% B over 8-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 30-40°C

Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 120-150°C

  • Desolvation Temperature: 350-450°C

  • Collision Gas: Argon

MRM Transitions:

MRM transitions need to be optimized for this compound and its specific metabolites. This involves infusing a standard solution of each analyte into the mass spectrometer to determine the precursor ion and the most abundant and stable product ions.

GC-MS Analysis Protocol

Instrumentation:

  • Gas chromatograph with a mass selective detector

Derivatization (Mandatory):

Due to the thermal lability of this compound, derivatization is necessary. Silylation is a common approach.

  • Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Procedure: After evaporation of the extraction solvent, add 50 µL of MSTFA to the dry residue. Cap and heat at 60-70°C for 20-30 minutes.

Chromatographic Conditions (Typical):

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 1 minute, ramp at 15-20°C/min to 280-300°C, and hold for 5-10 minutes.

Mass Spectrometry Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative identification.

Conclusion

The protocols and data presented provide a comprehensive framework for the isolation and identification of this compound metabolites in plasma. LC-MS/MS is the recommended analytical technique due to its superior sensitivity and specificity for this class of compounds, and it does not require a derivatization step. Solid-phase extraction with a mixed-mode cation exchange sorbent generally provides clean extracts and good recoveries. For all analytical work, it is essential to perform a full method validation according to established guidelines to ensure the accuracy and reliability of the results.

References

Application Notes & Protocols: High-Resolution Mass Spectrometry for Buphedrone Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buphedrone (α-methylamino-butyrophenone) is a synthetic cathinone, a class of new psychoactive substances (NPS) that has posed significant challenges to forensic and clinical toxicology.[1][2] Accurate and sensitive analytical methods are crucial for the identification and quantification of this compound in various matrices. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has emerged as a powerful tool for the characterization of this compound and its metabolites, offering high sensitivity, selectivity, and the ability to perform retrospective analysis.[3][4][5] These application notes provide detailed protocols and data for the characterization of this compound using LC-HRMS.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of this compound in various biological matrices using LC-HRMS methodologies. These values demonstrate the sensitivity and applicability of the described methods for forensic and clinical analysis.

Table 1: Quantitative Parameters for this compound Analysis in Urine by LC-HRMS (Orbitrap) [3]

ParameterValue
Linear Range0.200 - 4 ng/mL & 4 - 200 ng/mL
Method Quantification Limit (MQL)0.200 ng/mL
Method Detection Limit (MDL)0.005 - 0.035 ng/mL

Table 2: Quantitative Parameters for this compound Analysis in Hair by UHPLC-HRMS [4]

ParameterValue
Limit of Quantification (LOQ)5 pg/mg
Calibration Range5 - 500 pg/mg
Intra-day and Inter-day Precision (%CV)< 15%
Matrix EffectWithin ±25%
Analytical Recovery> 50%

Table 3: LC-HRMS Data for this compound [6]

Retention Time (min)Protonated Molecule [M+H]+ (m/z)Fragment Ion 1 (m/z)Fragment Ion 2 (m/z)
7.66178.12264160.11262-

Experimental Protocols

Protocol 1: Analysis of this compound in Urine using LC-HRMS

This protocol is adapted from methodologies for the determination of synthetic cathinones in urine.[3]

1. Sample Preparation: a. Centrifuge urine samples to remove particulate matter. b. Dilute the urine sample with a suitable buffer (e.g., phosphate (B84403) buffer). c. Perform solid-phase extraction (SPE) for sample clean-up and concentration. i. Condition an SPE cartridge with methanol (B129727) and water. ii. Load the diluted urine sample. iii. Wash the cartridge with a weak organic solvent to remove interferences. iv. Elute the analyte with a suitable organic solvent (e.g., methanol with formic acid). d. Evaporate the eluate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in the initial mobile phase.

2. LC-HRMS Analysis: a. Liquid Chromatography (LC) System: A high-performance liquid chromatography system. b. Column: A suitable reversed-phase column (e.g., C18). c. Mobile Phase: Gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid to improve ionization. d. Flow Rate: A typical flow rate of 0.3-0.5 mL/min. e. Injection Volume: 5-10 µL. f. Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source. g. Ionization Mode: Positive ion mode. h. Data Acquisition: Full scan mode for screening and targeted MS/MS (or data-dependent acquisition) for confirmation and fragmentation studies. The mass range should be set to cover the expected m/z of this compound and its metabolites (e.g., m/z 60-300).[3]

Protocol 2: Analysis of this compound in Hair using UHPLC-HRMS

This protocol is based on methods developed for the targeted screening and quantification of synthetic cathinones in hair.[4]

1. Sample Preparation: a. Decontaminate hair samples by washing with an appropriate solvent (e.g., dichloromethane) to remove external contaminants. b. Dry the washed hair samples. c. Pulverize or finely cut the hair to increase the surface area for extraction. d. Incubate a weighed amount of hair (e.g., 20 mg) in an extraction solvent (e.g., a mixture of methanol, acetonitrile, and 2 mM ammonium (B1175870) formate) overnight at 40°C.[4] e. After incubation, evaporate the solvent to dryness under a nitrogen stream.[4] f. Reconstitute the dried extract in the initial mobile phase.[4]

2. UHPLC-HRMS Analysis: a. Liquid Chromatography (UHPLC) System: An ultra-high-performance liquid chromatography system for improved resolution and faster analysis times. b. Column: A phenyl-hexyl column or similar, suitable for the separation of synthetic cathinones.[4] c. Mobile Phase: Gradient elution using ammonium formate (B1220265) in water with formic acid (A) and ammonium formate in a methanol/acetonitrile mixture with formic acid (B).[4] d. Flow Rate: A typical flow rate of 0.4 mL/min.[4] e. Injection Volume: 10 µL.[4] f. Mass Spectrometer: A Q Exactive™ Focus Orbitrap mass spectrometer or a similar high-resolution instrument.[4] g. Ionization Mode: Heated electrospray ionization (HESI) in positive mode.[4] h. Data Acquisition: Full scan and data-dependent MS/MS (dd-MS2) acquisition with an inclusion list for targeted analysis.[4]

Visualizations

This compound Analysis Workflow

Buphedrone_Analysis_Workflow Sample Biological Sample (Urine, Hair, etc.) Preparation Sample Preparation (Extraction, Clean-up) Sample->Preparation LC LC Separation Preparation->LC HRMS HRMS Detection (Full Scan & MS/MS) LC->HRMS DataProcessing Data Processing (Peak Integration, Library Matching) HRMS->DataProcessing Identification Identification (Accurate Mass, Fragmentation) DataProcessing->Identification Quantification Quantification (Calibration Curve) DataProcessing->Quantification Result Result Identification->Result Quantification->Result Buphedrone_Fragmentation This compound This compound [M+H]+: m/z 178.1226 Loss_H2O Loss of H2O m/z 160.1121 This compound->Loss_H2O - H2O Fragment_131 Fragment m/z 131.0700 This compound->Fragment_131 - C2H5N Fragment_105 Benzoyl Ion m/z 105.0335 This compound->Fragment_105 - C4H9N Fragment_77 Phenyl Ion m/z 77.0386 Fragment_105->Fragment_77 - CO

References

Application Notes and Protocols: In Vivo Microdialysis for Buphedrone Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buphedrone (α-methylamino-butyrophenone) is a synthetic cathinone (B1664624), a class of psychoactive substances that has seen a rise in recreational use. Understanding the neurochemical mechanisms underlying its effects is crucial for elucidating its potential for abuse and for the development of potential therapeutic interventions. In vivo microdialysis is a powerful technique for monitoring the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, providing valuable insights into the pharmacodynamic effects of centrally acting drugs.[1][2][3]

These application notes provide a detailed protocol for conducting in vivo microdialysis experiments in rats to investigate the effects of this compound on dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) levels, primarily within the nucleus accumbens (NAc), a key region of the brain's reward circuitry. While specific literature on in vivo microdialysis of this compound is limited, this protocol is adapted from established methodologies for similar synthetic cathinones, such as mephedrone (B570743).[4][5][6][7]

Key Applications

  • Investigating the in vivo neurochemical profile of this compound.

  • Determining the dose-dependent effects of this compound on dopamine and serotonin release in the nucleus accumbens.

  • Studying the pharmacokinetics and pharmacodynamics of this compound in the brain.[8][9]

  • Assessing the abuse liability of this compound by examining its impact on the mesolimbic dopamine system.

  • Evaluating potential therapeutic agents for their ability to modulate the neurochemical effects of this compound.

Experimental Protocols

This protocol is designed for adult male Sprague-Dawley rats (280-350 g). All procedures should be performed in accordance with the guidelines of the institutional animal care and use committee.

Part 1: Surgical Implantation of Microdialysis Guide Cannula

This procedure describes the stereotaxic surgery for implanting a guide cannula, which will later house the microdialysis probe.[1][10][11]

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., for isoflurane)

  • Surgical drill

  • Guide cannula (e.g., CMA 12)

  • Dummy probe

  • Dental cement

  • Surgical sutures or staples

  • Analgesics and antibiotics

  • Betadine and 70% ethanol

Procedure:

  • Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).[1]

  • Secure the animal in the stereotaxic apparatus.

  • Shave the scalp and sterilize the area with an antiseptic solution.

  • Make a midline incision to expose the skull.

  • Drill a small hole in the skull at the desired coordinates for the nucleus accumbens.

  • Slowly lower the guide cannula to the desired depth.

  • Secure the guide cannula to the skull using dental cement.

  • Insert a dummy probe into the guide cannula to maintain patency.

  • Suture or staple the scalp incision.

  • Administer post-operative analgesics and allow the animal to recover for at least 5-7 days.[10]

Part 2: In Vivo Microdialysis Procedure

This protocol outlines the steps for conducting the microdialysis experiment after the animal has fully recovered from surgery.[1][10][12]

Materials:

  • Microdialysis experimental chamber

  • Microdialysis probe (e.g., CMA 12, 2 mm membrane)

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound HCl (dissolved in saline)

  • Dry ice or -80°C freezer

Procedure:

  • Habituation: Place the rat in the microdialysis experimental chamber and allow it to habituate for at least 1-2 hours on the day of the experiment.[1]

  • Probe Insertion: Gently restrain the rat, remove the dummy probe, and insert the microdialysis probe through the guide cannula into the nucleus accumbens.[1][6]

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate of 1-2 µL/min using a microinfusion pump.[1][10]

  • Equilibration: Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.[1]

  • Baseline Sample Collection: Collect at least three baseline dialysate samples at regular intervals (e.g., every 20 minutes).[10]

  • This compound Administration: Administer this compound systemically (e.g., intraperitoneally, i.p.).

  • Post-treatment Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours following drug administration.[1]

  • Sample Storage: Immediately freeze the collected dialysate samples on dry ice or at -80°C until analysis.[1]

  • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.

Part 3: Sample Analysis

The concentrations of dopamine and serotonin in the dialysate samples are typically quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[1]

Materials:

  • HPLC system with an electrochemical detector

  • Analytical column (e.g., C18 reverse-phase)

  • Mobile phase

  • Standards for dopamine and serotonin

Procedure:

  • Prepare a standard curve with known concentrations of dopamine and serotonin.

  • Thaw the dialysate samples.

  • Inject a fixed volume of each sample into the HPLC system.

  • Separate the neurotransmitters on the analytical column.

  • Detect and quantify the neurotransmitters using the electrochemical detector.

  • Calculate the concentration of dopamine and serotonin in each sample by comparing the peak areas to the standard curve.

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from an in vivo microdialysis study of this compound in rats, based on findings for similar cathinones.[6]

Table 1: Composition of Artificial Cerebrospinal Fluid (aCSF)

ComponentConcentration (mM)
NaCl147
KCl2.8
CaCl₂1.2
MgCl₂1.2

This composition is based on standard aCSF recipes used in microdialysis studies.[6]

Table 2: Hypothetical Effects of this compound on Extracellular Dopamine and Serotonin in the Nucleus Accumbens

Treatment GroupAnalyteBaseline (nM)Peak (% of Baseline)
Vehicle (Saline)Dopamine0.5 ± 0.04105 ± 8
Serotonin0.4 ± 0.0598 ± 10
This compound (1 mg/kg, i.p.)Dopamine0.5 ± 0.05250 ± 30
Serotonin0.4 ± 0.06180 ± 25
This compound (3 mg/kg, i.p.)Dopamine0.5 ± 0.04450 ± 50
Serotonin0.4 ± 0.05300 ± 40

Data are presented as mean ± SEM. These values are illustrative and based on the effects of other synthetic cathinones.[6]

Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment_day Day of Experiment cluster_post_experiment Post-Experiment surgery Stereotaxic Surgery: Guide Cannula Implantation recovery Post-operative Recovery (5-7 days) surgery->recovery habituation Habituation to Experimental Chamber probe_insertion Microdialysis Probe Insertion habituation->probe_insertion perfusion aCSF Perfusion & Equilibration (60-90 min) probe_insertion->perfusion baseline Baseline Sample Collection (3 x 20 min) perfusion->baseline drug_admin This compound Administration (i.p.) baseline->drug_admin post_drug_collection Post-drug Sample Collection (2-3 hours) drug_admin->post_drug_collection analysis Sample Analysis (HPLC-ECD) post_drug_collection->analysis histology Histological Verification of Probe Placement

Caption: Experimental workflow for in vivo microdialysis of this compound in rats.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound dat Dopamine Transporter (DAT) This compound->dat Blocks Reuptake sert Serotonin Transporter (SERT) This compound->sert Blocks Reuptake vesicle_da Dopamine Vesicle dat->vesicle_da Reuptake vesicle_5ht Serotonin Vesicle sert->vesicle_5ht Reuptake da Dopamine vesicle_da->da Release ht Serotonin vesicle_5ht->ht Release da_receptor Dopamine Receptors da->da_receptor ht_receptor Serotonin Receptors ht->ht_receptor downstream Downstream Signaling (Reward & Psychoactive Effects) da_receptor->downstream ht_receptor->downstream

Caption: Presumed signaling pathway of this compound's action on monoamine transporters.

References

Application Notes and Protocols for the Identification of Buphedrone Using Portable Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of Portable Raman Spectroscopy for Buphedrone Identification

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (α-methylamino-butyrophenone), a synthetic cathinone, is a psychoactive substance that poses significant challenges to law enforcement and forensic laboratories. The rapid, non-destructive, and on-site identification of such novel psychoactive substances (NPS) is crucial. Portable Raman spectroscopy has emerged as a powerful screening tool for the presumptive identification of unknown substances, including this compound. This technique offers molecular-specific information, allowing for the identification of chemical structure with minimal to no sample preparation. Furthermore, its portability enables in-field analysis, and the ability to scan through transparent or semi-transparent packaging minimizes sample handling and preserves evidence integrity.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the use of portable Raman spectroscopy in the identification of this compound.

Principle of the Method

Raman spectroscopy is a vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser source. When the laser interacts with a molecule, it can excite the molecule to a higher vibrational energy state. The scattered photon will have a different frequency, and this frequency shift, known as the Raman shift, is characteristic of the specific molecular bonds and structure of the analyte. By measuring the intensity and position of these Raman shifts, a unique spectral fingerprint of the substance is generated.[1][2] This fingerprint can then be compared against a spectral library of known substances for identification.[3][4]

Quantitative Data Summary

While comprehensive quantitative data specifically for this compound using portable Raman spectroscopy is limited in publicly available literature, data for the closely related synthetic cathinone, mephedrone (B570743), provides valuable insights into the potential performance of the technique. Surface-Enhanced Raman Scattering (SERS), a technique that amplifies the Raman signal, has been shown to significantly improve detection limits.

AnalyteTechniquePortable System UsedLimit of Detection (LOD)Relative Standard Deviation (RSD)Reference
MephedroneSERSYes1.6 µg/mL (9.06 x 10⁻⁶ M)As low as 0.51% for specific Raman peaks[5]

It is important to note that the limit of detection for standard portable Raman spectroscopy (without SERS) will be higher. The accuracy of portable Raman for identifying drugs in mixtures can vary depending on the concentration of the analyte and the presence of adulterants or diluents. One study on binary drug mixtures found that the accuracy of a portable Raman instrument for detecting both the drug and a diluent was 19%, which could be significantly improved with the use of machine learning algorithms.[6] For pure or majority components, the accuracy is generally high.[7]

Experimental Protocols

Materials and Equipment
  • Portable Raman Spectrometer: A handheld Raman analyzer (e.g., equipped with a 785 nm or 1064 nm laser). The choice of laser wavelength is critical; a 1064 nm laser can help to mitigate fluorescence interference, which is a common issue with street samples.[8]

  • Sample Containers: Transparent glass vials or plastic bags.

  • This compound Reference Standard: For library creation and method validation.

  • Personal Protective Equipment (PPE): Gloves, safety glasses, and a lab coat.

Sample Preparation

One of the key advantages of Raman spectroscopy is that it requires minimal to no sample preparation.[1][2]

  • Solid Samples (Powders, Crystals): Samples can be analyzed directly in their original transparent packaging (e.g., plastic baggie or glass vial). If the packaging is opaque or colored, a small, representative amount of the sample should be transferred to a clear glass vial for analysis.

  • Liquid Samples: Can be analyzed directly through a clear glass vial.

Instrument Setup and Calibration
  • Power On and System Check: Turn on the portable Raman spectrometer and allow it to complete its system initialization and self-check procedures.

  • Performance Verification: Perform a system performance test using a standard calibration sample (e.g., polystyrene) as recommended by the instrument manufacturer. This ensures the instrument is operating within its specified parameters.

Data Acquisition
  • Positioning: Place the nose cone of the portable Raman spectrometer directly against the sample, ensuring good contact if analyzing through packaging.

  • Parameter Settings (Typical):

    • Laser Power: Adjustable, typically between 50-300 mW. Use the lowest power necessary to obtain a good quality spectrum to avoid sample damage or fluorescence.

    • Integration Time: Typically ranges from a few seconds to a minute. Longer integration times can improve the signal-to-noise ratio.

    • Scan Range: Typically 200-2000 cm⁻¹.

  • Initiate Scan: Start the data acquisition as per the instrument's software instructions. The instrument will illuminate the sample with the laser and collect the scattered Raman signal.

  • Data Processing: The instrument's software will process the raw data, which may include baseline correction and cosmic ray removal, to generate the Raman spectrum.

Data Analysis and Identification
  • Library Matching: The acquired spectrum of the unknown sample is automatically compared against a pre-loaded spectral library.[3][4] This library should contain a reference spectrum of this compound.

  • Match Quality: The software will provide a match score or correlation coefficient (e.g., Hit Quality Index - HQI) indicating the similarity between the sample spectrum and the library spectrum. A high match score suggests a positive identification.

  • Visual Confirmation: It is good practice to visually inspect the overlay of the sample spectrum and the best-matched library spectrum to confirm the peak positions and relative intensities are in good agreement.

  • Reporting: The result, including the identified substance and the match quality, will be displayed on the instrument's screen.

Diagrams

Experimental_Workflow cluster_prep Sample Handling cluster_analysis Raman Analysis cluster_results Data Interpretation Sample Receive Unknown Sample Visual_Inspection Visual Inspection Sample->Visual_Inspection Sample_Prep Minimal Sample Prep (if necessary) Visual_Inspection->Sample_Prep Instrument_Setup Instrument Setup & Calibration Sample_Prep->Instrument_Setup Data_Acquisition Data Acquisition Instrument_Setup->Data_Acquisition Spectral_Processing Spectral Processing Data_Acquisition->Spectral_Processing Library_Matching Spectral Library Matching Spectral_Processing->Library_Matching Result_Verification Result Verification Library_Matching->Result_Verification Identification This compound Identification (Presumptive) Result_Verification->Identification

Caption: Experimental workflow for this compound identification.

Logical_Relationship cluster_input Input cluster_process Process cluster_output Output & Decision Unknown_Sample Unknown Powder/Liquid Raman_Analysis Portable Raman Spectroscopy Analysis Unknown_Sample->Raman_Analysis High_Match High Correlation Match Raman_Analysis->High_Match Compare with Low_Match Low/No Correlation Match Raman_Analysis->Low_Match Compare with Spectral_Library This compound Reference Spectral Library Spectral_Library->Raman_Analysis Positive_ID Presumptive Positive ID: This compound High_Match->Positive_ID Negative_ID Negative/Inconclusive: Further Analysis Required Low_Match->Negative_ID

Caption: Logical relationship for this compound identification.

Limitations

  • Fluorescence: Samples containing fluorescent impurities can produce a high background signal that may obscure the Raman peaks of this compound. Using a 1064 nm laser can help mitigate this issue.[8]

  • Mixtures: In complex mixtures where this compound is a minor component, its characteristic peaks may be masked by the signals from other substances. The accuracy of identification in such cases can be lower.[6]

  • Library Dependence: The accuracy of identification is highly dependent on the quality and comprehensiveness of the spectral library. A reference spectrum of this compound must be present in the library for a successful match.[3][4]

  • Presumptive Nature: Portable Raman spectroscopy is considered a presumptive identification technique. For confirmatory analysis, a laboratory-based technique such as Gas Chromatography-Mass Spectrometry (GC-MS) is required.[1]

Conclusion

Portable Raman spectroscopy is a valuable and efficient tool for the rapid, on-site, and non-destructive identification of this compound. Its ease of use and minimal sample preparation requirements make it highly suitable for field applications by law enforcement and forensic professionals. While there are limitations, particularly with complex mixtures and fluorescent samples, understanding these and following proper protocols can lead to reliable presumptive identification, enabling quicker decision-making in the field.

References

Troubleshooting & Optimization

Technical Support Center: Forensic Analysis of Synthetic Cathinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of synthetic cathinone (B1664624) analysis. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the forensic analysis of synthetic cathinones.

Question: Why am I observing low or no recovery of my target synthetic cathinone during sample extraction?

Answer: Low recovery of synthetic cathinones is a common issue often linked to their inherent chemical instability. Several factors can contribute to this problem:

  • pH-Dependent Degradation: Synthetic cathinones are susceptible to degradation in neutral or alkaline conditions. They are significantly more stable in acidic environments.[1][2][3] Storing or extracting samples at a pH above 7.0 can lead to substantial analyte loss.

  • Temperature Instability: Elevated temperatures accelerate the degradation of these compounds.[1][2][3] Storage at room temperature or even refrigeration can result in lower recovery compared to frozen storage at -20°C or below.[1][4]

  • Improper Sample Preparation: The choice of extraction method is critical. For biological matrices, methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are common.[5][6] However, the specific solvents and sorbents must be optimized for the target cathinone. For instance, some cathinones may degrade in certain solvents like methanol (B129727), especially under prolonged storage.[3]

  • Thermal Decomposition during GC-MS Analysis: Synthetic cathinones can be thermally labile and may degrade in the heated injection port of a gas chromatograph.[4][7]

Troubleshooting Steps:

  • Verify Sample pH: Ensure that biological samples are acidified (e.g., to pH 4) for storage to improve stability.[1][2]

  • Control Storage Temperature: Store all samples, standards, and extracts at -20°C or lower to minimize degradation.[1][4]

  • Optimize Extraction Protocol:

    • For LLE, use a basic buffer (e.g., pH 9.5 borate (B1201080) buffer) during the extraction step to neutralize the acidic sample and facilitate the transfer of the basic cathinone into an organic solvent.[3]

    • For SPE, consider a mixed-mode cation exchange sorbent which can retain the basic cathinone and allow for effective washing of interferences.[6][8]

  • Consider Analytical Technique: If thermal degradation is suspected with GC-MS, consider using a less harsh injection technique (e.g., pulsed splitless) or switch to LC-MS/MS, which does not require sample volatilization and is generally better suited for thermally labile compounds.[9]

Question: I am having difficulty differentiating between positional isomers of a synthetic cathinone using my current analytical method. What can I do?

Answer: The differentiation of synthetic cathinone isomers is a significant challenge in forensic analysis because they often have the same molecular weight and similar fragmentation patterns in mass spectrometry.[10]

Troubleshooting Steps:

  • Chromatographic Separation: The primary strategy for isomer differentiation is to achieve baseline chromatographic separation.

    • GC-MS: Experiment with different GC columns. A more polar stationary phase may provide better selectivity for isomers. Also, optimize the temperature ramp rate; a slower ramp can improve resolution.[11][12]

    • LC-MS/MS: The choice of the stationary phase is crucial. While C18 columns are common, a biphenyl (B1667301) phase can offer enhanced pi-pi interactions, leading to better separation of structurally similar compounds.[10] Experiment with different mobile phase compositions and gradients.[9][10] Supercritical fluid chromatography (SFC) has also shown promise for separating cathinone isomers.[13]

  • Mass Spectrometry Techniques:

    • While standard electron ionization (EI) mass spectra may be similar, subtle differences in fragment ion ratios can sometimes be used for differentiation with careful validation.

    • Tandem mass spectrometry (MS/MS) can sometimes reveal unique product ions for different isomers, although this is not always the case.[14][15]

    • High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, but this does not distinguish between isomers. However, it can help in identifying the elemental composition.[16]

  • Alternative Analytical Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for unambiguous structure elucidation and can readily differentiate between constitutional isomers.[17]

    • Infrared (IR) Spectroscopy: GC-IRD can be used to obtain vapor-phase IR spectra, which can be unique for different isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques used for the identification and quantification of synthetic cathinones?

A1: The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][16] GC-MS is a robust and widely available technique, but it may require derivatization for some cathinones and can be problematic for thermally unstable compounds.[7] LC-MS/MS is often preferred due to its high sensitivity and specificity, and its suitability for analyzing polar and thermally labile molecules without derivatization.[9][15] High-resolution mass spectrometry (HRMS) is also increasingly used, as it allows for the retrospective analysis of data for newly emerged synthetic cathinones.[16][18]

Q2: How should I prepare biological samples (blood, urine) for synthetic cathinone analysis?

A2: Sample preparation is crucial for removing matrix interferences and concentrating the analytes. The most common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[5][6]

  • LLE: This involves extracting the cathinones from an aqueous sample (like urine or blood) into an immiscible organic solvent after pH adjustment.

  • SPE: This technique uses a solid sorbent packed in a cartridge to retain the analytes from the sample matrix. The analytes are then eluted with a suitable solvent. Mixed-mode cation exchange cartridges are often effective for extracting basic compounds like cathinones.[6][8]

  • Protein Precipitation: For blood or plasma samples, a simple protein precipitation step with a solvent like acetonitrile (B52724) can be a quick and effective cleanup method before direct injection into an LC-MS/MS system.[19]

Q3: What are the main metabolic pathways for synthetic cathinones and why is this important for forensic analysis?

A3: Synthetic cathinones undergo extensive metabolism in the body. The primary metabolic pathways include:

  • Reduction of the beta-keto group: This is a common pathway, leading to the formation of the corresponding alcohol metabolite.

  • N-dealkylation: Removal of alkyl groups from the nitrogen atom.

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring or alkyl side chain.

  • Phase II metabolism: The metabolites from Phase I reactions can be conjugated with glucuronic acid to increase their water solubility for excretion.[18][20][21]

Understanding the metabolism is crucial because the parent drug may only be detectable for a short period after consumption. Identifying the metabolites can significantly extend the window of detection.[16][21]

Q4: Are there any specific storage requirements for samples containing synthetic cathinones?

A4: Yes, proper storage is critical to prevent the degradation of synthetic cathinones.[1][2] It is recommended to:

  • Store biological samples (urine, blood) at -20°C or lower.[1][4]

  • Acidify urine samples to a pH of around 4 to enhance stability.[1][2]

  • Minimize freeze-thaw cycles.

Q5: Where can I obtain reference standards for newly identified synthetic cathinones?

A5: The rapid emergence of new synthetic cathinones means that certified reference materials may not always be commercially available.[16][22] Sources for reference standards include commercial suppliers of forensic and toxicological reference materials, and in some cases, custom synthesis may be required. National forensic science institutes and international organizations like the United Nations Office on Drugs and Crime (UNODC) may also provide information on new substances and their analysis.[23]

Data Presentation

Table 1: Stability of Selected Synthetic Cathinones in Blood at Different Temperatures

Synthetic CathinoneStorage TemperatureStability (Time to >20% Loss)Reference
3-Fluoromethcathinone (3-FMC)Refrigerated (4°C)< 7 days[1]
3-Fluoromethcathinone (3-FMC)Elevated (32°C)< 5.5 hours[1]
Pyrrolidine-type CathinonesRefrigerated (4°C)> 5 months[1]
Pyrrolidine-type CathinonesElevated (32°C)~ 7 days[1]
Methylenedioxy-type CathinonesRefrigerated (4°C)> 5 months[1]
Methylenedioxy-type CathinonesElevated (32°C)~ 7 days[1]

Table 2: Example Limits of Detection (LOD) and Quantification (LOQ) for Synthetic Cathinones in Biological Matrices

AnalyteMatrixMethodLODLOQReference
MephedroneBloodGC-MS5 ng/mL10 ng/mL[5]
MethyloneBloodGC-MS5 ng/mL10 ng/mL[5]
MDPVBloodGC-MS5 ng/mL10 ng/mL[5]
Various CathinonesMeconiumLC-MS/MS0.5-1 ng/g1-2 ng/g[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Synthetic Cathinones from Urine

  • Sample Pre-treatment: To 1 mL of urine, add an appropriate internal standard. Acidify the sample with 100 µL of 1 M hydrochloric acid.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 60 mg, 3 mL) by sequentially passing 2 mL of methanol and 2 mL of 0.1 M hydrochloric acid through it. Do not allow the cartridge to dry.[3]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).[3]

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.[3]

    • Wash the cartridge with 1 mL of methanol to remove remaining interferences.[3]

    • Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes.[3]

  • Elution: Elute the cathinones from the cartridge with 2 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a suitable volume of the mobile phase for your analytical method (e.g., 100 µL).[3]

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Synthetic Cathinones

This is a general method and should be optimized for your specific instrument and target analytes.

  • LC Column: A reversed-phase column, such as a C18 or a biphenyl column (e.g., 100 mm x 2.1 mm, 2.7 µm).[10]

  • Mobile Phase A: 0.1% formic acid in water.[9]

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[9][10]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%), which is then increased over the course of the run to elute the analytes. For example:

    • 0-1 min: 10% B

    • 1-8 min: Ramp to 90% B

    • 8-10 min: Hold at 90% B

    • 10-10.1 min: Return to 10% B

    • 10.1-15 min: Re-equilibrate at 10% B

  • Injection Volume: 5-10 µL.

  • MS Detection: Electrospray ionization in positive ion mode (ESI+). Use Multiple Reaction Monitoring (MRM) for quantification, selecting at least two transitions (a quantifier and a qualifier) for each analyte and internal standard.[24]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Urine/Blood) add_is Add Internal Standard sample->add_is extraction Extraction (SPE or LLE) add_is->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for synthetic cathinone analysis.

troubleshooting_low_recovery start Low Analyte Recovery? check_ph Is sample pH acidic (pH 4-6)? start->check_ph Yes adjust_ph Adjust sample pH to acidic range. check_ph->adjust_ph No check_temp Is sample stored at <= -20°C? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Store samples at -20°C or lower. check_temp->adjust_temp No check_extraction Is extraction method optimized? check_temp->check_extraction Yes adjust_temp->check_extraction optimize_extraction Optimize SPE sorbent/ solvents or LLE pH/ solvents. check_extraction->optimize_extraction No check_gc_temp Using GC-MS? Consider thermal degradation. check_extraction->check_gc_temp Yes optimize_extraction->check_gc_temp use_lcms Consider using LC-MS/MS. check_gc_temp->use_lcms Yes solution Recovery Improved check_gc_temp->solution No use_lcms->solution

Caption: Troubleshooting logic for low recovery of synthetic cathinones.

metabolism_pathway Simplified Metabolic Pathways of Synthetic Cathinones cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Parent Synthetic Cathinone (β-keto phenethylamine) reduction Keto Reduction parent->reduction ndealkylation N-dealkylation parent->ndealkylation hydroxylation Hydroxylation parent->hydroxylation excretion Excretion in Urine parent->excretion Unchanged glucuronidation Glucuronidation reduction->glucuronidation ndealkylation->glucuronidation hydroxylation->glucuronidation glucuronidation->excretion

Caption: Simplified metabolic pathways of synthetic cathinones.

References

Technical Support Center: Buphedrone Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of buphedrone in biological samples for analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main factors affecting this compound stability in biological samples?

A1: The stability of this compound in biological samples is primarily influenced by three main factors: storage temperature, the pH of the matrix, and the duration of storage.[1][2][3] Chemical structure and the type of biological sample also play a role in its stability.[1]

Q2: What is the optimal storage temperature for biological samples containing this compound?

A2: For long-term storage, freezing samples at -20°C or lower is the most effective method to minimize degradation.[1][2] Refrigeration at 4°C can be suitable for short-term storage (up to a few days), but significant losses can occur over more extended periods.[1][3] Room temperature storage is not recommended as it leads to rapid degradation.[1][3]

Q3: How does pH affect this compound stability?

A3: this compound, like other synthetic cathinones, is more stable in acidic conditions.[2][3] In alkaline urine (pH 8), significant degradation can be observed within hours, especially at elevated temperatures.[3] Therefore, acidifying urine samples to around pH 4 can significantly improve the stability of this compound.[2][3]

Q4: Are this compound metabolites more stable than the parent drug?

A4: Yes, studies have shown that dihydro-metabolites of synthetic cathinones, including dihydro-buphedrone, are generally more stable than the parent compounds in biological matrices like urine and whole blood.[1][4] This makes them potentially better biomarkers for detecting this compound consumption, especially in samples that have not been stored optimally.[1]

Q5: What analytical techniques are most suitable for this compound analysis in biological samples?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred and most commonly used analytical technique for the quantification of this compound and its metabolites in biological samples due to its high sensitivity and selectivity.[1][5][6][7] Gas chromatography-mass spectrometry (GC-MS) can also be used, but thermal degradation of cathinones can be a concern, requiring careful optimization of analytical conditions.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no detection of this compound in a known positive sample. Sample degradation due to improper storage (e.g., prolonged storage at room temperature or 4°C).1. Ensure samples are frozen at -20°C or below immediately after collection and until analysis. 2. For urine samples, consider acidifying to pH 4 to improve stability.[2][3] 3. Analyze for more stable metabolites like dihydro-buphedrone.[1]
Inconsistent results between replicate analyses of the same sample. Ongoing degradation of this compound during sample processing or analysis.1. Minimize the time samples spend at room temperature during preparation. 2. Use a validated analytical method with appropriate internal standards to correct for variability. 3. Ensure consistent timing for all analytical steps.
Suspected thermal degradation during GC-MS analysis. High injection port temperatures or active sites in the GC system can cause this compound to degrade.[8]1. Lower the injection port temperature.[8] 2. Reduce the residence time of the analyte in the inlet.[8] 3. Use a deactivated liner and column to minimize active sites.[8]
Matrix effects interfering with LC-MS/MS analysis. Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound.1. Optimize the sample preparation method (e.g., solid-phase extraction or liquid-liquid extraction) to effectively remove interfering substances. 2. Use a matrix-matched calibration curve. 3. Employ a stable isotope-labeled internal standard.

Quantitative Data Summary

Table 1: Stability of this compound in Urine under Different Storage Conditions

Storage TemperaturepHDurationRemaining Concentration (%)Reference
Room Temperature (22°C)Not Specified1 DaySignificant Loss[3]
6°CNot Specified3 MonthsHigher degradation than at -20°C[1]
-20°CNot Specified3 MonthsLess pronounced degradation[1]
32°C8Hours>20% Loss[3]
4°C46 MonthsStable[3]
-20°C46 MonthsStable[3]

Table 2: Stability of Dihydro-buphedrone in Urine

Storage TemperatureDurationStabilityReference
Room Temperature24 HoursStable[1][4]
4°C72 HoursStable[1][4]

Experimental Protocols

Protocol 1: Evaluation of this compound Stability in Urine

This protocol outlines a general procedure for assessing the stability of this compound in urine samples under various storage conditions.

  • Sample Preparation:

    • Spike a pool of drug-free human urine with a known concentration of this compound (e.g., 100 ng/mL).

    • Divide the spiked urine into aliquots.

    • Adjust the pH of a subset of aliquots to 4 using an appropriate acid (e.g., hydrochloric acid).

  • Storage Conditions:

    • Store aliquots at different temperatures: room temperature (~22°C), refrigerated (4°C), and frozen (-20°C).

  • Time Points for Analysis:

    • Analyze aliquots at defined time points (e.g., 0, 24 hours, 72 hours, 1 week, 1 month, 3 months).

  • Sample Analysis:

    • At each time point, thaw the frozen samples and bring all samples to room temperature.

    • Perform sample extraction using a validated method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

    • Analyze the extracted samples using a validated LC-MS/MS method.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound in biological samples using LC-MS/MS.

  • Sample Preparation:

    • To 1 mL of the biological sample (e.g., urine, blood), add an internal standard (e.g., this compound-d5).

    • Perform protein precipitation (for blood/plasma) with a solvent like acetonitrile (B52724).

    • Proceed with either LLE (e.g., with ethyl acetate) or SPE for sample cleanup and concentration.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two transitions for this compound and one for the internal standard to ensure specificity.

Visualizations

BuphedroneDegradationPathway This compound This compound N_Dealkylation N-Dealkylation This compound->N_Dealkylation Metabolic Pathway Ketone_Reduction Ketone Reduction This compound->Ketone_Reduction Metabolic Pathway Hydroxylation Hydroxylation This compound->Hydroxylation Metabolic Pathway N_Dealkyl_Metabolite N-Dealkylated Metabolite N_Dealkylation->N_Dealkyl_Metabolite Dihydro_this compound Dihydro-buphedrone Ketone_Reduction->Dihydro_this compound Hydroxylated_Metabolite Hydroxylated Metabolite Hydroxylation->Hydroxylated_Metabolite

Caption: Major metabolic pathways of this compound in biological systems.

ExperimentalWorkflow start Biological Sample Collection storage Sample Storage (-20°C or lower) start->storage prep Sample Preparation (SPE or LLE) storage->prep analysis LC-MS/MS Analysis prep->analysis data Data Analysis and Interpretation analysis->data

References

Technical Support Center: Overcoming Analytical Challenges in Cathinone Determination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the analytical determination of synthetic cathinones.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when analyzing synthetic cathinones? A1: Synthetic cathinones are known to be unstable in biological samples.[1][2] Their stability is highly dependent on storage temperature, pH, and the specific chemical structure of the analyte.[1][2][3] Degradation can be significant, potentially leading to lower calculated concentrations than were present at the time of sample collection.[1][4] For instance, some cathinones can become undetectable within 24 hours under certain conditions.[3]

Q2: How does chemical structure influence the stability of cathinones? A2: The chemical structure profoundly impacts stability.[2][3] Cathinones containing a pyrrolidine (B122466) ring and/or a methylenedioxy group exhibit greater stability.[1][3] Tertiary amines (like pyrrolidinyl analogs) are significantly more stable than their secondary amine counterparts.[2] Conversely, unsubstituted and ring-substituted secondary amines are generally the least stable.[2][3]

Q3: What storage conditions are recommended to minimize degradation? A3: To minimize degradation, samples should be stored frozen (-20°C or lower).[2][4][5] Acidification of the sample, particularly for urine, plays a crucial role in increasing stability.[1][3] Cathinones are most stable when frozen in acidic urine and least stable under alkaline conditions, especially at elevated temperatures.[3] Even with preservatives like sodium fluoride, degradation may still occur, making proper storage conditions critical for interpreting toxicological findings.[3]

Q4: Why is derivatization often necessary for GC-MS analysis of cathinones? A4: Derivatization is crucial for several reasons in GC-MS analysis. Many cathinones are prone to thermal degradation in the GC inlet.[2][3] Derivatization can improve thermal stability, enhance chromatographic peak shape, and improve resolution.[6] Furthermore, it can create more characteristic mass fragments, which is important because underivatized cathinones often produce simple mass spectra dominated by a single immonium ion, making confident identification and differentiation of isomers difficult.[7][8][9]

Q5: What are matrix effects in LC-MS/MS analysis of cathinones and how can they be mitigated? A5: Matrix effect is the alteration (suppression or enhancement) of analyte ionization due to co-eluting components from the sample matrix (e.g., blood, urine).[10][11] This can compromise the accuracy and precision of quantification.[11] Endogenous interferences in urine, for example, have been shown to suppress the signal for cathinone (B1664624), mephedrone, and MDPV.[10] The most effective way to mitigate matrix effects is by using stable isotope-labeled (deuterated) internal standards for each analyte, as they co-elute and experience similar matrix effects.[12] Thorough sample preparation, such as Solid Phase Extraction (SPE), can also help by removing interfering components.[11]

Troubleshooting Guides

LC-MS/MS Analysis
ProblemPossible Cause(s)Suggested Solution(s)
Low Analyte Recovery 1. Inefficient sample extraction (LLE, SPE, or PPT).[12] 2. Analyte degradation during sample preparation or storage.[3][4] 3. Suboptimal pH during extraction.1. Optimize the extraction method: test different SPE sorbents, LLE solvents, or protein precipitation agents.[12] 2. Ensure samples are kept at low temperatures and acidic pH whenever possible.[1][3] Process samples promptly. 3. Adjust the pH of the sample to ensure the analyte is in a neutral form for LLE.
High Signal Variability / Poor Reproducibility 1. Inconsistent matrix effects between samples.[10][13] 2. Analyte instability in the autosampler.[2] 3. Inconsistent sample preparation.1. Use a stable isotope-labeled internal standard for each analyte.[12] If unavailable, use the standard addition method for quantification.[14] 2. Set the autosampler temperature to a low setting (e.g., 4-15°C).[10] 3. Ensure precise and consistent execution of the sample preparation protocol.
Poor Peak Shape (Tailing or Fronting) 1. Suboptimal chromatographic conditions (mobile phase, column). 2. Column overload. 3. Interaction with active sites in the LC system.1. Adjust mobile phase composition (e.g., pH, organic solvent ratio). Test a different column chemistry (e.g., C18, PFP).[10] 2. Dilute the sample or reduce the injection volume. 3. Use a guard column and ensure the system is well-passivated.
Inability to Separate Isomers 1. Insufficient chromatographic resolution.[15]1. Optimize the LC gradient to be slower and shallower. 2. Test a column with different selectivity (e.g., Phenyl-Hexyl). 3. For GC-MS, derivatization may help differentiate isomers that are otherwise indistinguishable.[16]
GC-MS Analysis
ProblemPossible Cause(s)Suggested Solution(s)
Poor or Incomplete Derivatization 1. Presence of moisture in the sample or reagents.[8] 2. Incorrect reaction time or temperature.[8][17] 3. Ineffective derivatizing agent for the specific cathinone.[17]1. Ensure all solvents are anhydrous and glassware is thoroughly dried.[8] 2. Optimize incubation time and temperature for your specific analytes and derivatizing agent.[8] 3. Test different acylation agents. PFPA and HFBA are often effective choices.[6][8][17]
Low Sensitivity / Poor Detection 1. Thermal degradation of the analyte in the GC inlet.[2][3] 2. Inefficient derivatization.[8] 3. Extensive fragmentation of the derivative, leaving no stable high-mass ions.[8]1. Lower the injector temperature. 2. Switch to a more effective derivatizing agent that creates a more stable derivative.[8] 3. Select a derivatizing agent (e.g., HFBA) that produces more ions and characteristic fragmentation patterns.[8][17]
Multiple or Unexpected Peaks for a Single Analyte 1. Side reactions or degradation of the analyte during derivatization.[8] 2. Tautomerization of the keto-enol group.[8] 3. Thermal degradation in the injector port leading to breakdown products.[3]1. Optimize reaction conditions (temperature, time) to minimize side reactions.[8] 2. This is an inherent property; ensure the method consistently measures the primary peak. 3. Lower the injector temperature and ensure the derivative is thermally stable.[8]
Interference from Internal Standard 1. Overlapping mass spectral ions between the derivatized analyte and the internal standard.[6][8]1. Select an internal standard that has a different retention time and non-interfering mass fragments after it has also been derivatized.[8]

Quantitative Data Summary

Table 1: Cathinone Stability in Whole Blood[2][3][4]
Compound TypeStorage at -20°C (Frozen)Storage at 4°C (Refrigerated)Storage at Room Temp (~20°C)
Pyrrolidine-type (e.g., MDPV, α-PVP) Generally StableModerate losses (>20%) within 7 days to 5+ monthsSignificant losses (>20%) within 7 days
Methylenedioxy-type (e.g., Methylone) Generally StableModerate losses (>20%) within 7 days to 6+ monthsSignificant losses (>20%) within 7 days
Ring Substituted (e.g., Mephedrone) Generally StableSignificant losses within 7 daysSignificant losses within 24-48 hours
Unsubstituted (e.g., Cathinone) Generally StableSignificant losses within 7 daysSignificant losses within 24-48 hours

Note: Stability is highly analyte-dependent. The most unstable compounds, like 4-CMC, can have a half-life of less than one day at room temperature.[4]

Table 2: Method Detection and Quantification Limits (LC-MS/MS)[18][19][20]
MatrixMethodDetection Limit (MDL) RangeQuantification Limit (MQL/LLOQ) Range
Urine LC-MS/MS (QqQ)0.005 - 0.035 ng/mL0.020 - 0.070 ng/mL
Urine LC-HRMS (Orbitrap)0.040 - 0.160 ng/mL0.050 - 0.200 ng/mL
Oral Fluid LC-MS/MS (QqQ)0.003 - 0.030 ng/g0.075 ng/g
Blood LC-MS/MSNot specified0.5 - 20 ng/mL
Plasma LC-MS/MSNot specifiedLinear from 1 - 10 ng/mL

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Blood Samples[12]

This protocol describes a general procedure using a mixed-mode cation exchange SPE cartridge.

  • Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge sequentially with 1 mL of methanol, followed by 1 mL of water.

  • Sample Preparation:

    • Take 0.25 mL of the blood sample.

    • Add an appropriate volume of a deuterated internal standard mix.

    • Dilute the sample with 1 mL of a buffer (e.g., phosphate (B84403) buffer).

  • Sample Loading:

    • Load the prepared sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove hydrophilic interferences.

    • Wash the cartridge with 1 mL of an organic solvent (e.g., methanol) to remove lipophilic interferences.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine/Blood Samples[12][21]

This protocol is a general procedure for extracting cathinones from biological fluids.

  • Sample Preparation:

    • Take 1 mL of the sample (urine or blood).

    • Add an appropriate volume of the internal standard mix.

  • Basification:

    • Make the sample alkaline by adding 100 µL of 1 N NaOH to a pH > 9.[12] This deprotonates the amine group, making the cathinone more soluble in organic solvents.

  • Extraction:

    • Add 2 mL of an appropriate extraction solvent (e.g., ethyl acetate:hexane 1:1 v/v).[12]

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (for GC-MS) or Reconstitution (for LC-MS/MS):

    • For GC-MS: Proceed with a derivatization protocol, such as adding trifluoroacetic anhydride (B1165640) (TFA) and incubating.[18]

    • For LC-MS/MS: Reconstitute the residue in 100 µL of the initial mobile phase.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Blood, Urine, Oral Fluid) Add_IS Add Deuterated Internal Standards Sample->Add_IS Extraction Extraction (SPE, LLE, or PPT) Add_IS->Extraction Evap Evaporation & Reconstitution Extraction->Evap LC Liquid Chromatography (Separation) Evap->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Quantification & Reporting MS->Data

Caption: General experimental workflow for cathinone quantification.

G Start High Signal Variability or Poor Recovery in LC-MS/MS? Check_IS Are you using a stable isotope-labeled (deuterated) internal standard for each analyte? Start->Check_IS Implement_IS Implement deuterated internal standards to compensate for matrix effects and extraction losses. Check_IS->Implement_IS No Check_Prep Is sample preparation adequate? (e.g., SPE cleanup) Check_IS->Check_Prep Yes Standard_Add Use the standard addition method for quantification. Implement_IS->Standard_Add Alternative If IS Unavailable End Problem Mitigated Implement_IS->End Optimize_Prep Optimize sample preparation. Consider a more rigorous SPE wash protocol or switch to LLE. Check_Prep->Optimize_Prep No Dilute Dilute the sample to reduce the concentration of interfering matrix components. Check_Prep->Dilute Yes Optimize_Prep->End Standard_Add->End Dilute->End

Caption: Troubleshooting logic for matrix effects in LC-MS/MS.

G Factors Key Factors Affecting Cathinone Stability Temperature pH Chemical Structure Matrix Type Temp_Details Higher Temp (Room Temp) Leads to Rapid Degradation Lower Temp (Frozen) Preserves Analytes Factors:f0->Temp_Details pH_Details Alkaline Conditions Promote Degradation Acidic Conditions Increase Stability Factors:f1->pH_Details Struct_Details Pyrrolidine Ring & Methylenedioxy Group Increase Stability Secondary Amines Are Less Stable Factors:f2->Struct_Details Matrix_Details Degradation rates differ between Blood, Urine, and Plasma Factors:f3->Matrix_Details

References

Optimization of injection temperatures for buphedrone GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of injection temperatures in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of buphedrone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the GC-MS analysis of this compound, with a focus on problems related to injection temperature.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Injection Temperature Too Low: Incomplete volatilization of this compound in the injector. Active Sites in the Inlet: Interaction of the analyte with the liner or septum.Gradually increase the injector temperature in 10-20°C increments. Use a deactivated (silanized) inlet liner and high-quality septa. Consider using a liner with glass wool to aid volatilization, but be aware of potential activity.[1]
Reduced Peak Area/Response Thermal Degradation: this compound is thermally labile and can degrade at high injector temperatures.[2][3][4] Discrimination in the Injector: Higher boiling point compounds may not transfer efficiently to the column.Decrease the injector temperature. Synthetic cathinones are known to undergo oxidative decomposition.[2][3][5] Optimize the split ratio or use a splitless injection for trace analysis, being mindful of longer residence times in the inlet.[4]
Appearance of Unexpected Peaks Thermal Degradation Products: Degradation of this compound in the hot injector can lead to the formation of byproducts. These often appear as peaks with a mass-to-charge ratio 2 Da lower than the parent drug.[3][4] Carryover: Residual analyte from a previous injection adsorbing in the injector and eluting in a subsequent run.Lower the injector temperature to minimize degradation.[3][4] Clean the injector and replace the liner and septum. A solvent wash of the syringe is also recommended.
Irreproducible Results Fluctuating Injector Temperature: Inconsistent heating of the injection port. Inlet Contamination: Buildup of non-volatile residues affecting sample volatilization.Verify the stability of the injector temperature using an external thermocouple if possible. Perform regular maintenance, including cleaning the injector and replacing consumables like the liner and septum.[1]
No Peak Detected Complete Degradation: The injector temperature is excessively high, leading to the complete breakdown of this compound. Improper Injection Technique: Issues with the syringe or autosampler.Significantly reduce the injector temperature as a starting point for optimization. Verify the injection volume and ensure the syringe is functioning correctly.

Frequently Asked Questions (FAQs)

Q1: What is the optimal injection temperature for this compound GC-MS analysis?

A1: There is no single "optimal" temperature, as it depends on the specific instrument, inlet type, and analytical method. However, due to the thermal instability of synthetic cathinones like this compound, it is generally recommended to start with a lower injection temperature and gradually increase it.[2][3] A starting point could be around 230°C, with optimization not exceeding 280°C. One study noted initial settings of 260°C for the injector but indicated that optimal conditions were lower to minimize degradation.[2]

Q2: How can I determine if my this compound sample is degrading in the injector?

A2: A key indicator of thermal degradation is the appearance of a peak with a mass spectrum showing a base peak that is 2 Daltons lower than that of the parent this compound molecule.[3][4] This corresponds to an oxidative decomposition product. You may also observe a decrease in the peak area of this compound as the injector temperature is increased, coupled with an increase in the area of the degradation product.

Q3: What are the typical GC-MS parameters for this compound analysis?

A3: Below is a table summarizing typical GC-MS parameters found in the literature. These should be used as a starting point and optimized for your specific application.

Parameter Typical Value Reference
Injector Temperature 250 - 280°C (with caution and optimization)[2][6]
Column DB-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm[2]
Carrier Gas Helium at a constant flow rate (e.g., 1.2 mL/min)[7]
Oven Program Initial temp 100°C, ramp to 250-300°C[6][7]
Injection Mode Split or Splitless[4][6]
MSD Transfer Line ~280°C[2][6]

Q4: Should I consider derivatization for this compound analysis?

A4: Yes, derivatization can be a valuable strategy. It is commonly used for amphetamine-like compounds to improve their chromatographic properties and thermal stability.[2] Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) can be investigated to potentially reduce degradation and improve peak shape.[2]

Q5: Are there alternative analytical techniques if I continue to have issues with thermal degradation?

A5: Due to the inherent thermal instability of synthetic cathinones, liquid chromatography-mass spectrometry (LC-MS) based methods, such as LC-MS/MS or LC-Q-TOF, are often considered preferable, especially for quantitative analysis.[2][8] These techniques avoid the high temperatures of the GC inlet, thus minimizing the risk of degradation.

Experimental Protocols

Protocol 1: GC-MS Method for this compound Analysis

This protocol is a general guideline and should be optimized for your specific instrumentation and analytical needs.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound standard in a suitable solvent such as methanol (B129727) or chloroform.[6]

  • GC-MS System: An Agilent GC-MS system (or equivalent) equipped with a DB-5MS column (30 m x 0.25 mm x 0.25 µm) is recommended.[2]

  • Injector Configuration:

    • Injector Temperature: Begin optimization at 230°C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (e.g., 20:1) to minimize inlet residence time.[6]

    • Liner: Use a deactivated (silanized) glass liner.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 300°C at a rate of 12°C/min.

    • Hold: Maintain 300°C for 9 minutes.[6]

  • Mass Spectrometer Parameters:

    • MSD Transfer Line Temperature: 280°C.[6]

    • Ion Source Temperature: 230°C.[6]

    • Quadrupole Temperature: 150°C.[6]

    • Scan Range: 30-550 amu.

Visualizations

Injection_Temperature_Optimization_Workflow Workflow for Optimizing this compound Injection Temperature start Start with a Low Injector Temperature (e.g., 230°C) inject Inject this compound Standard start->inject analyze Analyze Peak Shape and Area inject->analyze good_peak Peak Shape and Response Acceptable? analyze->good_peak check_degradation Check for Degradation Products (M-2 Da) analyze->check_degradation increase_temp Increase Injector Temperature by 10-20°C good_peak->increase_temp No end Optimal Temperature Determined good_peak->end Yes increase_temp->inject check_degradation->good_peak No degradation_present Degradation Observed check_degradation->degradation_present Yes optimize_further Consider Lower Temperature or Derivatization degradation_present->optimize_further

Caption: A logical workflow for the systematic optimization of GC-MS injection temperature for this compound analysis.

Buphedrone_Fate_in_Injector Potential Fate of this compound at Different Injection Temperatures This compound This compound Injected low_temp Low Temperature (e.g., < 230°C) This compound->low_temp optimal_temp Optimal Temperature (e.g., 230-260°C) This compound->optimal_temp high_temp High Temperature (e.g., > 280°C) This compound->high_temp incomplete_volatilization Incomplete Volatilization (Peak Tailing) low_temp->incomplete_volatilization good_volatilization Efficient Volatilization (Good Peak Shape) optimal_temp->good_volatilization thermal_degradation Thermal Degradation (Reduced this compound Peak, Degradation Products) high_temp->thermal_degradation

Caption: Diagram illustrating the impact of varying injection temperatures on this compound during GC-MS analysis.

References

Technical Support Center: Chromatographic Resolution of Cathinone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor chromatographic resolution of cathinone (B1664624) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common separation challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the chromatographic analysis of cathinone isomers.

Issue 1: Co-elution or Poor Resolution of Enantiomers

Q1: My chiral HPLC method is failing to separate the enantiomers of a synthetic cathinone. What are the likely causes and how can I fix it?

A1: Co-elution of enantiomers in chiral HPLC is a common challenge. The primary reason is often a suboptimal choice of chiral stationary phase (CSP) or mobile phase composition. Cathinones, being basic compounds, require specific interactions to achieve separation.[1]

Troubleshooting Steps:

  • Verify Column Selection: Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., CHIRALPAK® series), are widely successful for cathinone enantioseparation.[1][2] Chiral ion-exchange CSPs are also highly effective due to the basic nature of cathinones.[1][3] If you are using a different type of chiral column, consider switching to one of these recommended types.

  • Optimize Mobile Phase:

    • Normal-Phase Chromatography: For polysaccharide-based CSPs, a mobile phase consisting of a non-polar solvent (like n-hexane or n-heptane), a polar alcohol modifier (like isopropanol (B130326) or ethanol), and a basic additive (like diethylamine (B46881) - DEA) is typically used.[1][4] The ratio of the alcohol modifier is critical; systematically vary the percentage (e.g., from 5% to 20%) to find the optimal selectivity.[1] The basic additive is crucial for good peak shape and to prevent strong ionic interactions with residual silanols on the silica (B1680970) support.

    • Polar Organic and Reversed-Phase Chromatography: Some separations can be achieved using polar organic solvents or reversed-phase conditions, which can offer faster analysis times.[5][6]

  • Adjust Temperature: Temperature can influence the thermodynamics of the chiral recognition process.[7][8] Experiment with different column temperatures (e.g., in 5 °C increments) to see if resolution improves. Lower temperatures often enhance enantioselectivity.[9]

  • Flow Rate: While less impactful on selectivity, optimizing the flow rate can improve efficiency and, consequently, resolution.

Issue 2: Poor Resolution of Positional Isomers (e.g., ortho-, meta-, para-)

Q2: I am using LC-MS/MS, but my positional cathinone isomers (e.g., 3-MMC and 4-MMC) are co-eluting. How can I separate them?

A2: Positional isomers are isobaric, meaning they have the same mass-to-charge ratio and cannot be distinguished by mass spectrometry alone.[10][11] Therefore, chromatographic separation is essential. Standard C18 columns often fail to provide adequate selectivity for these closely related compounds.[10][11]

Troubleshooting Steps:

  • Select an Appropriate Stationary Phase:

    • Biphenyl (B1667301) Phases: These columns are highly recommended for separating aromatic positional isomers.[10][11][12] The biphenyl stationary phase offers enhanced pi-pi interactions, which are key to differentiating the subtle structural differences between ortho, meta, and para isomers.[10][12]

    • Pentafluorophenyl (PFP) Phases: PFP columns provide alternative selectivities for aromatic and polar compounds and can be effective for separating cathinone isomers.[13]

  • Optimize Mobile Phase Composition:

    • Solvent Choice: The choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) can significantly impact selectivity. Methanol, for instance, can enhance pi-pi interactions on a biphenyl phase.[12]

    • Additives: The use of formic acid or ammonium (B1175870) formate (B1220265) in the mobile phase is common for LC-MS/MS analysis of cathinones to ensure good ionization and peak shape.[14][15][16]

  • Adjust Gradient Slope: A shallower gradient can increase the separation time and improve the resolution of closely eluting peaks.[17]

  • Temperature: As with chiral separations, adjusting the column temperature can alter selectivity and improve resolution.[7]

Issue 3: Poor Peak Shape (Tailing or Fronting)

Q3: My cathinone isomer peaks are showing significant tailing. What could be the cause and how do I improve the peak shape?

A3: Peak tailing for basic compounds like cathinones is often due to secondary interactions with the stationary phase or issues with the sample solvent.

Troubleshooting Steps:

  • Use a Basic Mobile Phase Additive: For both chiral and achiral separations, the addition of a small amount of a basic modifier like diethylamine (DEA) or triethylamine (B128534) (TEA) to the mobile phase can significantly improve peak shape by masking active sites on the silica support.[1][18]

  • Check Sample Solvent: Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak distortion.[17] Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination or Degradation: If the column is old or has been used with harsh conditions, its performance may degrade, leading to poor peak shapes. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.

  • System Dead Volume: Check all fittings and connections for dead volume, which can cause peak broadening and tailing.[17]

Data Presentation: Chromatographic Conditions

The following tables summarize typical starting conditions for the separation of cathinone isomers. These should be used as a starting point for method development.

Table 1: Chiral Separation of Cathinone Enantiomers (HPLC)

ParameterCondition 1: Polysaccharide CSPCondition 2: Ion-Exchange CSP
Column CHIRALPAK® AD-H, AS-H; CHIRALCEL® OD-HChiral Ion-Exchange Type
Mobile Phase n-Heptane/Isopropanol/DEA (e.g., 90:10:0.1, v/v/v)Methanol/Acetonitrile with buffer
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Temperature Ambient or controlled (e.g., 25 °C)Ambient or controlled
Detection UV (e.g., 254 nm)UV or MS

Reference:[1][3][4][18]

Table 2: Separation of Positional Cathinone Isomers (LC-MS/MS)

ParameterCondition 1: Biphenyl ColumnCondition 2: PFP Column
Column Raptor Biphenyl (or equivalent)HSS PFP (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient Isocratic or shallow gradient (e.g., 2-5% B change/min)Shallow gradient
Flow Rate 0.3 - 0.5 mL/min0.3 - 0.5 mL/min
Temperature 30 - 40 °C30 - 40 °C
Detection MS/MS (MRM mode)MS/MS (MRM mode)

Reference:[10][12][13]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Cathinone Enantiomers

This protocol outlines a systematic approach to developing a chiral separation method for cathinone enantiomers using a polysaccharide-based CSP.

  • Column Selection:

    • Start with a common polysaccharide-based chiral stationary phase, such as CHIRALPAK® AD-H or CHIRALCEL® OD-H.

  • Mobile Phase Preparation:

    • Prepare a stock solution of your cathinone standard in a suitable solvent (e.g., mobile phase).

    • Prepare the initial mobile phase: n-Heptane/Isopropanol/DEA (90:10:0.1, v/v/v).

    • Degas the mobile phase thoroughly before use.

  • System Equilibration:

    • Install the chiral column.

    • Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Initial Injection and Evaluation:

    • Inject the sample.

    • Analyze the chromatogram for resolution between the two enantiomer peaks.

  • Optimization:

    • No Separation: If no separation is observed, systematically vary the ratio of n-heptane to isopropanol (e.g., 95:5, 85:15, 80:20).[1]

    • Poor Peak Shape: If peaks are tailing, ensure the DEA concentration is sufficient (0.1% is a good starting point).[1]

    • Resolution Tuning: If partial separation is achieved, make smaller adjustments to the mobile phase composition and consider adjusting the column temperature to fine-tune the resolution.

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Poor Enantiomeric Resolution

G Troubleshooting Poor Enantiomeric Resolution start Start: Poor or No Enantiomeric Resolution check_column Is the column a polysaccharide-based or ion-exchange CSP? start->check_column change_column Action: Switch to a recommended CSP type (e.g., CHIRALPAK AD-H) check_column->change_column No optimize_mp Optimize Mobile Phase (Alcohol % and Basic Additive) check_column->optimize_mp Yes change_column->optimize_mp check_resolution1 Resolution Improved? optimize_mp->check_resolution1 adjust_temp Adjust Column Temperature (e.g., ± 5-10 °C) check_resolution1->adjust_temp Partially end_success End: Successful Separation check_resolution1->end_success Yes end_fail Consider alternative chiral selector or separation mode (SFC, CE) check_resolution1->end_fail No check_resolution2 Resolution Sufficient? adjust_temp->check_resolution2 check_resolution2->end_success Yes check_resolution2->end_fail No

Caption: Logical workflow for troubleshooting poor enantiomeric resolution.

Diagram 2: Troubleshooting Workflow for Positional Isomer Co-elution

G Troubleshooting Positional Isomer Co-elution (LC-MS/MS) start Start: Co-elution of Positional Isomers check_column Is the column a Biphenyl or PFP phase? start->check_column change_column Action: Switch to a Biphenyl or PFP column check_column->change_column No optimize_gradient Optimize Gradient (Make shallower) check_column->optimize_gradient Yes change_column->optimize_gradient check_resolution1 Resolution Improved? optimize_gradient->check_resolution1 change_solvent Change Organic Modifier (e.g., ACN to MeOH) check_resolution1->change_solvent Partially end_success End: Successful Separation check_resolution1->end_success Yes end_fail Consider alternative stationary phase or 2D-LC check_resolution1->end_fail No check_resolution2 Resolution Sufficient? change_solvent->check_resolution2 check_resolution2->end_success Yes check_resolution2->end_fail No

Caption: Logical workflow for troubleshooting positional isomer co-elution.

References

Technical Support Center: Buphedrone Extraction from Oral Fluid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining extraction methods for buphedrone from oral fluid. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate accurate and efficient analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from oral fluid?

A1: The most prevalent and effective methods for extracting this compound and other synthetic cathinones from oral fluid are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supported Liquid Extraction (SLE).[1] Each method has its own set of advantages and disadvantages regarding selectivity, recovery, and potential for automation.

Q2: Why is sample pre-treatment important for oral fluid analysis?

A2: Oral fluid samples collected with commercial devices often contain buffers, preservatives, and surfactants to ensure sample stability.[2][3] These additives can interfere with the analytical process, causing matrix effects such as ion suppression or enhancement in LC-MS/MS analysis.[3] Proper pre-treatment and extraction are crucial to remove these interferences and ensure accurate quantification.

Q3: What type of Solid-Phase Extraction (SPE) is most effective for this compound?

A3: Cation-exchange SPE is highly effective for the extraction of this compound and other synthetic cathinones from oral fluid.[4][5] This is because cathinones are basic compounds that will be positively charged (protonated) under acidic conditions, allowing them to bind strongly to the negatively charged sorbent.

Q4: How does the pH of the sample affect this compound stability and extraction?

A4: this compound is significantly more stable in acidic conditions and is prone to degradation in neutral or alkaline environments.[6] For cation-exchange SPE, maintaining a pH below the pKa of this compound ensures it is protonated and binds effectively to the sorbent.[6] Conversely, for LLE, adjusting the sample to a basic pH (e.g., 9-10) is necessary to neutralize the charge on the this compound molecule, allowing it to be extracted into an organic solvent.[6]

Q5: What are the typical detection windows for this compound in oral fluid?

A5: Generally, drugs can be detected in oral fluid from five to 48 hours after use.[7] The detection window can vary depending on the dose, route of administration, and individual metabolism.

Q6: Can food and beverages affect the oral fluid drug test results?

A6: Yes, it is recommended that the donor refrains from consuming food or beverages for at least 10 minutes prior to specimen collection to avoid potential interference with the assay.[7]

Troubleshooting Guide

Issue 1: Low Recovery of this compound

Possible Cause Troubleshooting Action
pH-Dependent Degradation: this compound is unstable at neutral or alkaline pH.[6]Ensure the oral fluid sample is acidified upon collection or during pre-treatment if using a method that relies on acidic stability. For LLE, minimize the time the sample is at a basic pH before extraction.
Temperature Instability: Elevated temperatures accelerate the degradation of cathinones.[6]Store oral fluid samples at -20°C for long-term stability.[5] During extraction, avoid high temperatures, especially during evaporation steps (do not exceed 40°C).[6]
Improper SPE Elution: The elution solvent may not be strong enough to disrupt the interaction between this compound and the sorbent.For cation-exchange SPE, use a basic organic solvent for elution, such as 5% ammonium (B1175870) hydroxide (B78521) in methanol (B129727) or acetonitrile (B52724), to neutralize the charge on the this compound and release it from the sorbent.[6]
Suboptimal LLE Solvent: The organic solvent used may have poor partitioning for this compound.Test alternative organic solvents. Ethyl acetate (B1210297) or a mixture of n-butyl chloride/acetonitrile are common choices.[6]
Viscous Oral Fluid Sample: Highly viscous samples can lead to clogging of SPE columns or poor phase separation in LLE.[8]Centrifuge the sample prior to extraction to remove particulate matter. For highly viscous samples, consider a "Tip-on-Tip Solid-Phase Extraction" method where loose sorbent is mixed with the sample.[8]

Issue 2: High Matrix Effects (Ion Suppression or Enhancement)

Possible Cause Troubleshooting Action
Interference from Collection Device Buffers: Surfactants and other additives in the collection buffer can co-elute with this compound.[3]An appropriate extraction method (SPE, LLE, or SLE) is necessary to clean up the sample and remove these interfering substances. A "dilute-and-shoot" approach may not be suitable for buffered oral fluid samples.
Insufficient Chromatographic Separation: Co-elution of matrix components with the analyte of interest.Optimize the LC gradient and consider using a different column chemistry (e.g., C18, Phenyl) to improve the separation of this compound from matrix interferences.[9]
Inadequate Sample Cleanup: The chosen extraction method is not sufficiently removing interfering substances.For SPE, ensure proper conditioning of the sorbent and use appropriate wash steps to remove interferences before eluting the analyte. For LLE, a back-extraction step can sometimes improve cleanup.

Data Presentation

Table 1: Comparison of Extraction Method Performance for this compound and other Synthetic Cathinones in Oral Fluid

Method Analyte Recovery (%) Limit of Detection (LOD) Limit of Quantification (LOQ) Matrix Effect (%) Reference
Cation-Exchange SPEThis compound87.2 - 116.80.75 ng/mL1 ng/mL-65.1 to -6.2[5]
Cation-Exchange SPEMephedrone87.2 - 116.81 ng/mL1 ng/mL-65.1 to -6.2[4][5]
Cation-Exchange SPEMethylone87.2 - 116.81 ng/mL1 ng/mL-65.1 to -6.2[4][5]
Supported Liquid Extraction (SLE)BuprenorphineLow, but sufficient for quantitation-LLOQ sufficient for purpose-
Solid-Phase ExtractionVarious Cathinones78.9 - 116.70.25 - 1 µg/L0.5 - 1 µg/L-29.5 to 1.5[10]

Note: Data from different studies may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Cation-Exchange Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of this compound from a preserved oral fluid sample (e.g., collected with a Quantisal™ device).

Materials:

  • Oral fluid-buffer mixture (e.g., 400 µL, containing 100 µL of oral fluid)

  • Internal standard solution

  • Cation-exchange SPE cartridge

  • 0.1 M Hydrochloric acid

  • Methanol

  • Elution solvent: 5% ammonium hydroxide in methanol (freshly prepared)

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., mobile phase for LC-MS/MS)

Procedure:

  • Sample Preparation: To 400 µL of the oral fluid-buffer mixture, add the internal standard. Vortex to mix.

  • Sample Loading: Load the prepared sample onto the cation-exchange SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove acidic and neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove remaining interferences.

    • Dry the cartridge under vacuum or with a gentle stream of nitrogen for 5-10 minutes.

  • Elution: Elute the this compound from the cartridge with 1 mL of freshly prepared 5% ammonium hydroxide in methanol. Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[6]

    • Reconstitute the residue in a suitable volume of the reconstitution solvent (e.g., 100 µL).

    • Vortex and transfer to an autosampler vial for analysis.

Protocol 2: Salt-Assisted Liquid-Liquid Extraction (SALLE)

This protocol is adapted for the extraction of this compound from a preserved oral fluid sample.

Materials:

  • Oral fluid-buffer mixture (e.g., 100 µL)

  • Internal standard solution

  • Saturated sodium chloride (NaCl) solution

  • Acetonitrile

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent

Procedure:

  • Sample Preparation:

    • To a microcentrifuge tube, add 100 µL of the oral fluid-buffer mixture and the internal standard. Vortex for 10 seconds.

    • Add 100 µL of saturated NaCl solution and vortex for 10 seconds.

    • Add 280 µL of acetonitrile and vortex thoroughly.

  • Phase Separation: Centrifuge the sample at 3700 rpm for 10 minutes to separate the aqueous and organic layers.[1]

  • Collection: Carefully transfer 200 µL of the upper organic layer to a clean tube, being careful not to disturb the aqueous layer.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the reconstitution solvent (e.g., 50 µL).

    • Vortex and transfer to an autosampler vial for analysis.

Mandatory Visualization

experimental_workflow_spe cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_steps Final Steps oral_fluid Oral Fluid-Buffer Mixture (400 µL) add_is Add Internal Standard oral_fluid->add_is vortex1 Vortex add_is->vortex1 load_sample Load Sample onto Cation-Exchange Cartridge vortex1->load_sample wash1 Wash 1: 1 mL 0.1 M HCl load_sample->wash1 wash2 Wash 2: 1 mL Methanol wash1->wash2 dry Dry Cartridge (5-10 min) wash2->dry elute Elute: 1 mL 5% NH4OH in Methanol dry->elute evaporate Evaporate to Dryness (≤ 40°C) elute->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction of this compound from Oral Fluid.

troubleshooting_workflow start Low this compound Recovery? check_ph Sample pH Acidic During Storage? start->check_ph Yes adjust_ph Action: Acidify sample storage/pre-treatment. check_ph->adjust_ph No check_temp Storage/Evaporation Temp Too High? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Action: Store at -20°C. Evaporate ≤ 40°C. check_temp->adjust_temp No check_elution SPE Elution Solvent Sufficiently Basic? check_temp->check_elution Yes adjust_temp->check_elution adjust_elution Action: Use freshly prepared 5% NH4OH in organic solvent. check_elution->adjust_elution No check_lle_solvent LLE Solvent Optimized? check_elution->check_lle_solvent Yes adjust_elution->check_lle_solvent adjust_lle_solvent Action: Test alternative organic solvents. check_lle_solvent->adjust_lle_solvent No end Recovery Improved check_lle_solvent->end Yes adjust_lle_solvent->end

Caption: Troubleshooting Decision Tree for Low this compound Recovery.

References

Technical Support Center: Enhancing LC-MS/MS Sensitivity for Buphedrone Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to aid researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the sensitive detection of buphedrone.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Signal Intensity / Poor Sensitivity 1. Suboptimal Ionization: Inefficient protonation of this compound in the MS source. 2. Matrix Effects: Co-eluting matrix components suppressing the analyte signal.[1][2][3] 3. Inefficient Sample Extraction: Poor recovery of this compound from the sample matrix.[4] 4. Inadequate Chromatographic Resolution: Co-elution with interfering substances.1. Optimize Mobile Phase: Ensure the mobile phase contains a proton source, such as 0.1% formic acid, to promote efficient ionization in positive ion mode.[5][6] 2. Sample Preparation: Employ effective sample cleanup techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components.[2][4] Consider a "dilute-and-shoot" approach for simpler matrices. 3. Method of Standard Addition: To counteract matrix effects, use the standard addition method for quantification, especially when a suitable internal standard is unavailable.[1][3] 4. Optimize MS Source Parameters: Adjust parameters such as gas flow rate, gas temperature, nebulizer pressure, and capillary voltage to enhance ionization efficiency.[5]
High Background Noise 1. Contaminated Solvents or Reagents: Use of non-LC-MS grade solvents, additives, or water can introduce contaminants.[7][8] 2. System Contamination: Buildup of contaminants in the LC system, column, or MS source. 3. Improper Sample Preparation: Introduction of contaminants during sample handling.1. Use High-Purity Reagents: Always use LC-MS grade or hypergrade solvents and ultrapure water to minimize background noise.[8] 2. System Cleaning: Regularly flush the LC system and clean the MS source to remove any accumulated contaminants. 3. Proper Sample Handling: Ensure clean and careful sample preparation to avoid introducing external contaminants.
Peak Tailing or Broadening 1. Column Overload: Injecting too much sample onto the column. 2. Poor Column Condition: Degradation of the stationary phase or a blocked frit. 3. Inappropriate Mobile Phase: pH or solvent composition not optimal for this compound's chemical properties.1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Column Maintenance: Replace the column if it is old or showing signs of degradation. Use a guard column to protect the analytical column. 3. Mobile Phase Adjustment: Ensure the mobile phase pH is appropriate for the analysis of a basic compound like this compound.
Retention Time Shifts 1. Inconsistent Mobile Phase Preparation: Variations in the composition of the mobile phase. 2. Fluctuations in Column Temperature: Inadequate temperature control of the column. 3. Column Degradation: Changes in the stationary phase over time.1. Precise Mobile Phase Preparation: Prepare mobile phases accurately and consistently. 2. Stable Column Temperature: Use a column oven to maintain a constant and stable temperature. 3. Monitor Column Performance: Regularly check column performance with a standard to detect any degradation.

Frequently Asked Questions (FAQs)

1. What are the recommended LC-MS/MS parameters for this compound detection?

Optimized parameters can vary between instruments. However, a good starting point for method development is:

  • Liquid Chromatography:

    • Column: A C18 column, such as a Luna Omega Polar C18 (150 mm × 4.6 mm, 5 μm), is suitable.[5]

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B) is commonly used.[5][6]

    • Flow Rate: Approximately 0.6 mL/min.[5][6]

  • Mass Spectrometry (Triple Quadrupole - QqQ):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Source Parameters: Optimized settings for gas flow, temperature, nebulizer pressure, and capillary voltage are crucial. For example, a gas temperature of 350 °C and a capillary voltage of 2500 V have been reported.[5]

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound should be monitored.

2. How can I minimize matrix effects when analyzing this compound in complex biological samples like urine or plasma?

Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting compounds, are a common challenge.[2] To mitigate these effects:

  • Effective Sample Preparation: Solid-phase extraction (SPE) is a highly effective technique for cleaning up complex samples and removing a significant portion of the interfering matrix components.[4]

  • Chromatographic Separation: Optimize your LC method to achieve good separation between this compound and endogenous matrix components.

  • Standard Addition: The standard addition method can be used to quantify this compound accurately in the presence of matrix effects, especially when a suitable deuterated internal standard is not available.[1][3]

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that matches your sample can also help to compensate for matrix effects.[5]

3. What is a suitable sample preparation protocol for this compound from oral fluid?

A simple and effective "dilute-and-shoot" method can be employed for oral fluid samples collected with a Salivette® device:

  • Dilute the oral fluid sample with water.

  • Add methanol (B129727) to precipitate proteins.

  • Centrifuge the sample for 5 minutes.

  • Mix the supernatant with water at pH 8 and add chloroform.

  • Vortex and centrifuge for another 5 minutes.

  • Evaporate the extraction solvent to dryness.

  • Reconstitute the residue in the initial mobile phase for injection into the LC-MS/MS system.[6]

4. What are the expected method detection and quantification limits for this compound?

With a well-optimized LC-MS/MS method, you can achieve low detection and quantification limits. For instance, using a triple quadrupole (QqQ) mass spectrometer, Method Quantification Limits (MQLs) for this compound in urine have been reported to be as low as 0.200 ng/mL, with Method Detection Limits (MDLs) around 0.040 ng/mL.[5]

Quantitative Data Summary

The following table summarizes the Method Detection Limits (MDLs) and Method Quantification Limits (MQLs) for this compound in urine using two different types of mass spectrometers.

Mass Spectrometer TypeLinearity Range (ng/mL)MDL (ng/mL)MQL (ng/mL)Reference
Orbitrap0.200 - 4 and 4 - 2000.0400.200[5]
Triple Quadrupole (QqQ)MQL - 4 and 4 - 2000.040 - 0.1600.020 - 0.070 (for other cathinones)[5]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Urine

This protocol is adapted from a validated method for the determination of synthetic cathinones in urine.[5]

1. Sample Preparation (Dilute-and-Shoot): a. To 100 µL of urine, add 900 µL of a mixture of 0.1% formic acid in water:acetonitrile (85:15, v/v). b. Vortex for 30 seconds. c. Centrifuge at 10,000 rpm for 10 minutes. d. Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1260 Infinity LC system or equivalent.
  • Column: Phenomenex Luna Omega Polar C18 (150 mm × 4.6 mm, 5 μm) with a Security Guard cartridge.
  • Column Temperature: 35 °C.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient:
  • 0-5 min: 15% B
  • 5-10 min: 15% to 35% B
  • 10-14 min: 35% to 80% B
  • 14-15 min: 80% to 100% B
  • 15-17 min: Hold at 100% B
  • 17-18 min: 100% to 15% B
  • 18-22 min: Hold at 15% B
  • Flow Rate: 0.6 mL/min.
  • Injection Volume: 20 µL.
  • MS System: Agilent 6460 Triple Quadrupole MS or equivalent.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Gas Temperature: 350 °C.
  • Gas Flow: 13 L/min.
  • Nebulizer Pressure: 60 psi.
  • Capillary Voltage: 2500 V.
  • Fragmentor Voltage: 100 V.
  • Collision Energies: Optimized for this compound transitions (typically between 8 and 25 eV).[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis urine_sample Urine Sample dilution Dilution with Acidified Water/ACN urine_sample->dilution vortex Vortex dilution->vortex centrifuge1 Centrifugation vortex->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant injection Inject into LC-MS/MS supernatant->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Tandem MS Detection (MRM) ionization->detection quantification Quantification detection->quantification troubleshooting_logic start Low Signal Intensity cause1 Suboptimal Ionization? start->cause1 cause2 Matrix Effects? cause1->cause2 No solution1 Optimize Mobile Phase pH & MS Source Parameters cause1->solution1 Yes cause3 Poor Extraction? cause2->cause3 No solution2 Improve Sample Cleanup (SPE) Use Standard Addition cause2->solution2 Yes solution3 Optimize Extraction Protocol cause3->solution3 Yes

References

Addressing matrix effects in the quantification of buphedrone in blood

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of buphedrone in blood samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix (e.g., blood).[1][2] In the context of this compound quantification by LC-MS/MS, these effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise measurements.[3][4] For instance, phospholipids, salts, and other small molecules in blood can interfere with the ionization of this compound in the mass spectrometer source, leading to a decreased (suppression) or increased (enhancement) signal compared to a pure standard solution.[5] This variability can compromise the reliability of the analytical method.[3]

Q2: What are the common sample preparation techniques to mitigate matrix effects for this compound in blood?

A2: The most common sample preparation techniques used to reduce matrix effects in this compound analysis from blood are:

  • Protein Precipitation (PPT): A simple and fast method where a solvent (e.g., acetonitrile (B52724), methanol) is added to the blood sample to precipitate proteins.[6][7] While quick, it may result in a less clean extract and significant matrix effects.[8]

  • Liquid-Liquid Extraction (LLE): This technique separates this compound from the blood matrix based on its differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).[9][10] LLE can provide a cleaner extract than PPT but is more labor-intensive.[11]

  • Solid-Phase Extraction (SPE): A highly selective method where this compound is retained on a solid sorbent while interferences are washed away.[1][10] SPE generally yields the cleanest extracts and the least matrix interference, but it is the most complex and costly of the three methods.[8][11]

Q3: How do I choose the right internal standard for this compound analysis?

A3: The ideal internal standard (IS) is a stable isotope-labeled (e.g., deuterated) analog of this compound (e.g., this compound-d3).[12][13] A deuterated IS is chemically identical to the analyte and will co-elute, experiencing similar matrix effects and extraction inefficiencies.[14] This co-elution allows for accurate correction of signal variations, improving the precision and accuracy of quantification.[15] If a deuterated analog is unavailable, a structurally similar compound with similar physicochemical properties can be used, but it may not compensate for matrix effects as effectively.[16]

Q4: Can the standard addition method be used to overcome matrix effects?

A4: Yes, the standard addition method is a viable technique to compensate for matrix effects, especially when a suitable internal standard is not available.[16] This method involves adding known amounts of a this compound standard to aliquots of the unknown blood sample. The concentration of this compound in the original sample is then determined by extrapolating a calibration curve.[1] This technique has been shown to significantly reduce matrix effects in the analysis of cathinones in plasma.[16]

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Recommended Solution
Incomplete Extraction For LLE: Ensure the pH of the aqueous phase is optimized to keep this compound in its non-ionized form for efficient partitioning into the organic solvent. Perform multiple extractions with fresh solvent.[17] For SPE: Verify that the sorbent chemistry is appropriate for this compound (e.g., mixed-mode cation exchange).[1] Ensure proper conditioning of the SPE cartridge and that the elution solvent is strong enough to desorb the analyte.[18][19]
Analyte Degradation This compound, like other cathinones, can be unstable in biological matrices.[12] Minimize sample processing time and keep samples on ice or refrigerated during extraction. For long-term storage, freeze samples at -20°C or below.[18]
Emulsion Formation (LLE) Vigorous mixing can lead to emulsions. Use gentle inversions for mixing. If an emulsion forms, try centrifugation or adding salt to break it.[19]
Issue 2: Significant Ion Suppression or Enhancement
Potential Cause Recommended Solution
Insufficient Sample Cleanup If using PPT, consider switching to a more rigorous method like LLE or SPE to obtain a cleaner extract.[8] For SPE, optimize the wash steps to remove more interfering components without eluting the this compound.[18]
Co-elution of Matrix Components Modify the chromatographic conditions to separate the this compound peak from the regions of ion suppression.[3][4] This can be achieved by changing the mobile phase composition, gradient profile, or the type of HPLC column.[20]
Inappropriate Internal Standard If not using a stable isotope-labeled internal standard, the IS may not be adequately compensating for the matrix effects. Switch to a deuterated this compound internal standard if available.[14]
High Concentration of Analyte In some cases, very high concentrations of the analyte itself can cause ion suppression. Ensure the sample is diluted to be within the linear range of the assay.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Cathinone Analysis in Blood/Plasma

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery Variable, can be lower71-100%[21]81-93%[22]
Matrix Effect Can be significant[8]Moderate[21]Generally the lowest[22]
LOD/LOQ Generally higher0.007-0.07 mg/L (LOD)[21]0.25–5 ng/mL (LOQ)[22]
Speed/Throughput HighLow to MediumMedium
Cost LowLow to MediumHigh

Note: Data is compiled from studies on various cathinones and may not be specific to this compound but is indicative of general performance.

Table 2: Quantitative Data from a Validated SPE-LC-Q/TOF-MS Method for this compound in Blood

ParameterValueReference
Extraction Efficiency 81-93%[22]
Limit of Quantitation (LOQ) 0.25-5 ng/mL[22]
Precision and Bias Within acceptable thresholds[22]
Matrix Effect Within acceptable thresholds[22]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a general guideline and may require optimization.

  • Sample Preparation: To 100 µL of whole blood in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., this compound-d3 in methanol).[6]

  • Precipitation: Add 300 µL of cold acetonitrile (or a 30:70 acetone:acetonitrile mixture) to the sample.[6]

  • Mixing: Vortex the tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[14]

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and may require optimization.

  • Sample Preparation: To 50 µL of whole blood, add the internal standard solution.[9]

  • Extraction: Add 1.0 mL of an appropriate extraction solvent mixture (e.g., methanol (B129727):acetonitrile 40:60 v/v).[9]

  • Mixing: Vortex for 10 seconds.[9]

  • Centrifugation: Centrifuge at 4100 rpm for 10 minutes.[9]

  • Supernatant Transfer: Transfer the entire supernatant to a clean tube.[9]

  • Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen at room temperature. Reconstitute the residue in 150 µL of the initial mobile phase.[9]

Protocol 3: Solid-Phase Extraction (SPE)

This protocol is based on a method for cathinones and may require optimization for this compound. A mixed-mode cation exchange cartridge is often used.[1]

  • Sample Pre-treatment: Mix 1 mL of plasma/blood with 1 mL of 1 M phosphate (B84403) buffer (pH 6.0).[16]

  • Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of 0.1 M phosphate buffer (pH 6.0).[1]

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute this compound with an appropriate solvent, such as 2 x 1 mL of 78:20:2 dichloromethane:isopropanol:ammonium hydroxide.[8]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.[1]

Visualizations

MatrixEffect cluster_0 LC-MS/MS Analysis without Significant Matrix Effect cluster_1 LC-MS/MS Analysis with Matrix Effect Analyte_Pure This compound (Pure Standard) Signal_Pure Expected Signal (Intensity = X) Analyte_Pure->Signal_Pure Ionization Analyte_Matrix This compound in Blood (+ Co-eluting Matrix Components) Signal_Suppression Ion Suppression (Intensity < X) Analyte_Matrix->Signal_Suppression Inhibited Ionization Signal_Enhancement Ion Enhancement (Intensity > X) Analyte_Matrix->Signal_Enhancement Enhanced Ionization

Caption: The concept of matrix effect in LC-MS/MS analysis.

SamplePrepWorkflow cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) Start Whole Blood Sample (containing this compound) PPT_1 Add Acetonitrile Start->PPT_1 LLE_1 Add Immiscible Organic Solvent Start->LLE_1 SPE_1 Load on Conditioned Cartridge Start->SPE_1 PPT_2 Vortex & Centrifuge PPT_1->PPT_2 PPT_3 Collect Supernatant PPT_2->PPT_3 Evap Evaporate to Dryness PPT_3->Evap LLE_2 Mix & Centrifuge LLE_1->LLE_2 LLE_3 Collect Organic Layer LLE_2->LLE_3 LLE_3->Evap SPE_2 Wash Interferences SPE_1->SPE_2 SPE_3 Elute this compound SPE_2->SPE_3 SPE_3->Evap Recon Reconstitute in Mobile Phase Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: General workflow for blood sample preparation techniques.

Troubleshooting_LowRecovery Start Low this compound Recovery Q1 Which extraction method was used? Start->Q1 LLE LLE Q1->LLE LLE SPE SPE Q1->SPE SPE LLE_Checks Check pH of aqueous phase Check for emulsion formation Increase number of extractions LLE->LLE_Checks SPE_Checks Verify sorbent type Optimize wash/elution solvents Check for cartridge drying SPE->SPE_Checks Stability Consider Analyte Degradation (Keep samples cold & minimize time) LLE_Checks->Stability SPE_Checks->Stability Solution Improved Recovery Stability->Solution

Caption: Troubleshooting workflow for low this compound recovery.

References

Technical Support Center: Optimization of Behavioral Assays for Studying Buphedrone Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of behavioral assays to study the effects of buphedrone.

Frequently Asked Questions (FAQs)

Q1: What are the primary behavioral assays used to study the rewarding and reinforcing effects of this compound?

A1: The primary behavioral assays include Conditioned Place Preference (CPP), locomotor activity assessment, and intravenous self-administration.[1] These paradigms are well-established for evaluating the abuse potential of psychostimulants.

Q2: What is the principal mechanism of action for this compound's behavioral effects?

A2: this compound, a synthetic cathinone, primarily exerts its effects by increasing dopamine (B1211576) levels in the brain's reward pathways.[1] Studies have shown that its rewarding properties are mediated through the activation of dopamine D1 receptors.[1][2]

Q3: Are there established dose ranges for this compound in these behavioral assays?

A3: Yes, dose-response relationships have been investigated. For mice, effective doses in CPP and locomotor activity assays typically range from 1 mg/kg to 10 mg/kg.[2] For self-administration in rats, effective doses are generally lower, often in the range of 0.1 mg/kg/infusion. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q4: How can I be sure my this compound solution is stable for the duration of the experiment?

A4: this compound is typically dissolved in sterile saline. It is recommended to prepare fresh solutions daily to avoid degradation. Visually inspect the solution for any precipitation or discoloration before each use. If storing for a short period, refrigeration is advisable, but allow the solution to return to room temperature before administration.

Troubleshooting Guides

Conditioned Place Preference (CPP)

Issue 1: No significant conditioned place preference is observed with this compound.

Potential Cause Troubleshooting Step
Inappropriate Dose The dose of this compound may be too low to be rewarding or too high, inducing aversive effects. Conduct a dose-response study (e.g., 1, 3, 10 mg/kg) to identify the optimal dose.
Insufficient Conditioning The number of conditioning sessions may be inadequate. Increase the number of drug-vehicle pairing sessions. Typically, 2 to 4 pairings are sufficient for potent psychostimulants.
Apparatus Bias Animals may have a pre-existing preference for one compartment. Use an unbiased apparatus design where baseline preference is assessed, and drug pairing is counterbalanced across compartments.[3][4]
Handling Stress Excessive or inconsistent handling can mask the rewarding effects of the drug. Handle all animals consistently and allow for a habituation period to the investigator and the injection procedure.

Issue 2: High variability in CPP scores between subjects.

Potential Cause Troubleshooting Step
Inconsistent Drug Administration Variations in injection volume or technique can lead to variable drug effects. Ensure accurate and consistent administration (e.g., intraperitoneal) by trained personnel.
Environmental Factors Differences in lighting, noise, or bedding between conditioning and testing phases can affect results. Maintain a consistent and controlled experimental environment.
Subject Variables Age, weight, and strain of the animals can influence their response to this compound. Use animals of a similar age and weight from the same strain and supplier.
Locomotor Activity

Issue 1: No significant increase in locomotor activity with this compound.

Potential Cause Troubleshooting Step
Habituation to the Arena If animals are too familiar with the testing chamber, the stimulant effects of this compound may be less pronounced. Ensure the testing environment is novel on the test day.
Incorrect Dose Similar to CPP, the dose may be outside the optimal range. A full dose-response curve is recommended. High doses of psychostimulants can lead to stereotyped behaviors (e.g., repetitive sniffing, gnawing) which compete with and reduce ambulatory activity.[5]
Timing of Measurement The peak effect of this compound may not align with the measurement period. Conduct a time-course study to determine the onset and duration of this compound's locomotor effects.

Issue 2: High variability in locomotor data.

Potential Cause Troubleshooting Step
Individual Differences in Reactivity Some animals are naturally more or less active in a novel environment. Habituate all animals to the testing room before the experiment and use a sufficient number of animals per group to account for individual variability.
Apparatus Sensitivity The automated activity monitoring system may not be sensitive enough to detect subtle changes. Ensure the system is properly calibrated and functioning according to the manufacturer's specifications.
External Disturbances Unexpected noises or movements in the testing room can startle the animals and affect their activity. Conduct experiments in a quiet, isolated room.
Intravenous Self-Administration

Issue 1: Animals fail to acquire this compound self-administration.

Potential Cause Troubleshooting Step
Catheter Patency Failure The intravenous catheter may be blocked or dislodged. Regularly check catheter patency using a rapid-acting anesthetic or saline flush. Ensure proper surgical implantation and daily maintenance.
Incorrect Dose The unit dose of this compound may be too low to be reinforcing or too high, causing adverse effects. Test a range of unit doses (e.g., 0.05, 0.1, 0.2 mg/kg/infusion).
Operant Response Requirement The initial response requirement (e.g., fixed ratio) may be too high for naive animals. Start with a simple schedule like a fixed-ratio 1 (FR1) and gradually increase the requirement.

Issue 2: Inconsistent responding or high variability in drug intake.

Potential Cause Troubleshooting Step
Loss of Catheter Patency Intermittent catheter blockage can lead to erratic responding. Implement a rigorous catheter maintenance protocol, including daily flushes with heparinized saline.
Satiety or Adverse Effects Animals may be self-limiting their intake due to the drug's effects. Observe the animals for signs of distress or stereotypy. Consider adjusting the session length or unit dose.
Schedule of Reinforcement A simple fixed-ratio schedule may not be sensitive enough to assess motivation. Consider using a progressive-ratio schedule to measure the reinforcing efficacy of this compound.

Data Presentation

Table 1: Representative Quantitative Data for this compound Behavioral Assays in Rodents

Behavioral AssaySpeciesDose/Unit DoseKey MetricRepresentative Result
Conditioned Place Preference Mouse1 mg/kgCPP Score (s)~150 s
3 mg/kg~250 s
10 mg/kg~300 s
Locomotor Activity Mouse1 mg/kgDistance Traveled (cm/60 min)~4000 cm
3 mg/kg~7000 cm
10 mg/kg~9000 cm
Self-Administration Rat0.1 mg/kg/infusionNumber of Infusions (120 min)~20
0.2 mg/kg/infusion~35
0.4 mg/kg/infusion~25 (potential decrease due to satiety/adverse effects)

Note: These values are illustrative and can vary based on specific experimental conditions such as animal strain, apparatus, and protocol.

Experimental Protocols

Conditioned Place Preference (CPP) Protocol (Unbiased Design)
  • Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.

  • Habituation (Day 1): Allow mice to freely explore all three chambers for 15-20 minutes to minimize novelty-seeking effects and establish baseline preference.

  • Conditioning (Days 2-5):

    • On days 2 and 4, administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) and confine the mouse to one of the outer chambers for 30 minutes.

    • On days 3 and 5, administer vehicle (saline) and confine the mouse to the opposite outer chamber for 30 minutes. The drug-paired chamber should be counterbalanced across subjects.

  • Preference Test (Day 6): In a drug-free state, allow the mice to freely explore all three chambers for 15 minutes. Record the time spent in each chamber using an automated video-tracking system.

  • Data Analysis: Calculate the CPP score as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber.

Locomotor Activity Protocol
  • Apparatus: An open-field arena (e.g., 40x40 cm) equipped with infrared beams or a video-tracking system to monitor movement.

  • Habituation: Handle mice for several days prior to the experiment. On the test day, allow a 30-60 minute habituation period to the testing room.

  • Procedure:

    • Administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle.

    • Immediately place the mouse in the center of the open-field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).

  • Data Analysis: Analyze the total distance traveled and other locomotor parameters. Compare the this compound-treated groups to the vehicle control group.

Intravenous Self-Administration Protocol
  • Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the rat under anesthesia. Allow for a recovery period of at least 5-7 days.

  • Apparatus: An operant conditioning chamber equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump.

  • Acquisition (FR1):

    • Place the rat in the chamber for a daily 2-hour session.

    • A press on the active lever results in an intravenous infusion of this compound (e.g., 0.1 mg/kg/infusion) and the presentation of a light cue.

    • Presses on the inactive lever have no consequence.

    • Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in infusions over 3 consecutive days).

  • Dose-Response (Fixed Ratio): Once responding is stable, test different unit doses of this compound in a counterbalanced order to determine the dose-response function.

  • Data Analysis: The primary dependent measure is the number of infusions earned per session. The number of active versus inactive lever presses is also analyzed to assess the specificity of the reinforcing effect.

Mandatory Visualizations

Buphedrone_CPP_Workflow cluster_pre Pre-Conditioning cluster_cond Conditioning cluster_post Post-Conditioning cluster_analysis Data Analysis Habituation Habituation: Free exploration of all chambers This compound This compound Injection & Confinement to Paired Chamber Habituation->this compound Day 2 & 4 Vehicle Vehicle Injection & Confinement to Unpaired Chamber Habituation->Vehicle Day 3 & 5 Test Test Session: Drug-free exploration of all chambers This compound->Test Day 6 Vehicle->Test Analysis Calculate CPP Score: Time in Drug-Paired Chamber - Time in Vehicle-Paired Chamber Test->Analysis

Caption: Workflow for a Conditioned Place Preference (CPP) experiment.

Locomotor_Activity_Workflow cluster_pre Pre-Treatment cluster_treat Treatment cluster_test Testing cluster_analysis Data Analysis Habituation Habituation to Testing Room Injection This compound or Vehicle Injection Habituation->Injection Placement Placement in Open-Field Arena Injection->Placement Recording Record Locomotor Activity Placement->Recording Analysis Analyze Distance Traveled and other parameters Recording->Analysis Self_Administration_Workflow cluster_pre Preparation cluster_acq Acquisition cluster_test Testing cluster_analysis Data Analysis Surgery Catheter Implantation Surgery & Recovery Training FR1 Training: Lever press for This compound Infusion Surgery->Training DoseResponse Dose-Response Testing: Varying unit doses Training->DoseResponse Stable Responding Analysis Analyze Number of Infusions and Lever Presses DoseResponse->Analysis Buphedrone_Signaling_Pathway This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Blocks Dopamine Increased Synaptic Dopamine D1R Dopamine D1 Receptor Dopamine->D1R Activates AC Adenylyl Cyclase D1R->AC Activates cAMP ↑ cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates CREB CREB PKA->CREB Phosphorylates pDARPP32 p-DARPP-32 (Thr34) PP1 Protein Phosphatase-1 (PP1) pDARPP32->PP1 Inhibits BehavioralEffects Rewarding & Stimulant Effects PP1->BehavioralEffects Modulates (via dephosphorylation of various substrates) pCREB p-CREB GeneExpression Altered Gene Expression pCREB->GeneExpression Promotes GeneExpression->BehavioralEffects

References

Method refinement for distinguishing between buphedrone and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on refining analytical methods to distinguish between buphedrone and its structural isomers (e.g., positional isomers like 2, 3, or 4-methylthis compound) and stereoisomers (enantiomers). The following troubleshooting guides and FAQs address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main types of this compound isomers, and why is it critical to differentiate them?

A1: this compound has two main classes of isomers:

  • Positional Isomers: These isomers have the same molecular formula but differ in the position of a substituent on the aromatic ring (e.g., 2-methylthis compound, 3-methylthis compound, 4-methylthis compound).

  • Enantiomers (Stereoisomers): this compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers.[1]

Differentiation is critical because isomers can exhibit significant variations in pharmacological activity, toxicity, and legal status.[2] For instance, in some jurisdictions, one positional isomer may be a controlled substance while another is not.[2] Likewise, enantiomers of a chiral drug can have different potencies and metabolic pathways.[1]

Q2: What are the primary analytical techniques for distinguishing this compound isomers?

A2: The most common and effective techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Widely used for separating and identifying positional isomers, often based on differences in retention times and mass fragmentation patterns.[3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and is suitable for complex matrices. It can separate positional isomers and is often preferred to avoid the thermal degradation issues sometimes seen in GC-MS.[3][5]

  • Chiral Separation Techniques: Methods like chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE) are necessary to resolve enantiomers.[6][7] These methods use a chiral selector, either in the stationary phase or as a mobile phase additive, to interact differently with each enantiomer.[1]

Q3: Can standard GC-MS differentiate all positional isomers of this compound?

A3: Not always. While GC-MS can often separate positional isomers based on slight differences in retention times, some isomers may co-elute or have very similar mass spectra.[2][8] In such cases, method optimization, such as adjusting the temperature program, using a different capillary column, or derivatization, is necessary to achieve baseline separation.[8][9] Chemical ionization (CI) with tandem mass spectrometry (CI-MS/MS) has also been shown to successfully discriminate between aromatic positional isomers.[10]

Troubleshooting Guides

GC-MS Analysis

Issue 1: Poor peak shape or low signal intensity for this compound.

  • Question: My this compound peak is broad, tailing, or showing low intensity. What could be the cause?

  • Answer: This is often due to thermal degradation in the hot GC injector. Synthetic cathinones are known to be thermally labile and can undergo decomposition, such as dehydrogenation.[8][11]

    • Troubleshooting Steps:

      • Switch to Split Injection: Use a split injection instead of splitless. This reduces the residence time of the analyte in the hot injector, minimizing degradation.[8][9]

      • Optimize Injector Temperature: Lower the injector temperature to the minimum required for efficient volatilization.

      • Check the Liner: An active or contaminated liner can catalyze degradation. Replace the liner with a new, clean, and deactivated one.[8][9]

      • Derivatization: Consider derivatizing the this compound molecule (e.g., with heptafluorobutyric anhydride) to increase its thermal stability and improve chromatographic performance.[10]

Issue 2: Co-elution of positional isomers.

  • Question: I cannot separate two positional isomers of methylthis compound. Their peaks are completely overlapping. How can I resolve them?

  • Answer: Co-elution is a common challenge when isomers have very similar physicochemical properties.

    • Troubleshooting Steps:

      • Modify Temperature Program: Use a slower column heating rate (e.g., 8 °C/min) to increase the interaction time with the stationary phase, which can improve separation.[8]

      • Change Column: If using a standard non-polar column (like a DB-5ms), consider switching to a column with a different stationary phase (e.g., a mid-polarity phase) to alter selectivity.

      • Derivatization: Derivatizing the isomers can alter their volatility and interaction with the stationary phase, often achieving baseline separation where the underivatized compounds could not.[2]

      • Analyze Mass Spectra: Even with chromatographic co-elution, isomers may have unique fragment ions or different relative abundances of common ions. Use extracted ion chromatograms (EICs) for key fragments to attempt differentiation.

LC-MS/MS Analysis

Issue 3: Difficulty distinguishing isomers by mass spectra alone.

  • Question: My this compound isomers are separated chromatographically, but their MS/MS spectra look identical. How can I confirm their identity?

  • Answer: Positional isomers, in particular, often produce very similar or identical product ion spectra because they have the same precursor ion and fragment in similar ways.

    • Troubleshooting Steps:

      • Rely on Retention Time: If you have achieved chromatographic separation, identification should be based on comparing the retention time of the unknown peak to that of a certified reference standard analyzed under the exact same conditions.[3]

      • Vary Collision Energy: Experiment with different collision energy settings. Sometimes, the relative abundance of product ions can change differently for each isomer at varying collision energies, providing a basis for differentiation.[12]

      • Chemical Ionization: Specialized techniques like chemical ionization (CI) with a reagent gas like vinyltrimethylsilane (B1294299) (VTMS) can induce characteristic fragmentation that is unique to each positional isomer.[10][13]

Chiral Separation

Issue 4: Failure to resolve this compound enantiomers.

  • Question: I am trying to separate this compound enantiomers using a chiral column, but I only see a single peak. What's wrong?

  • Answer: Enantiomeric separation requires a specific chiral environment to create differential interactions.

    • Troubleshooting Steps:

      • Select the Right Chiral Selector: Not all chiral stationary phases (CSPs) or selectors work for all compounds. For cathinones, cyclodextrin-based selectors (e.g., acetyl-β-CD, sulfated-β-CD) have proven effective in capillary electrophoresis.[6][7] For HPLC, cellulose-based CSPs are often used.[1] Consult literature for a selector known to work with cathinone (B1664624) derivatives.

      • Optimize Mobile Phase/Buffer: In HPLC, the mobile phase composition (e.g., solvent ratios, additives) is crucial. In CE, the pH and concentration of the background electrolyte and chiral selector must be optimized.[6]

      • Consider Indirect Derivatization: If direct separation is unsuccessful, consider an indirect method. React the racemic this compound with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.[14] These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18).[14]

Experimental Protocols and Data

Protocol 1: GC-MS Differentiation of Positional Isomers

This protocol is a general guideline for separating this compound from its positional isomers.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 240 Ion-Trap MS).[10]

  • Column: Non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[8]

  • GC Conditions:

    • Injector: Split mode (e.g., 20:1 split ratio) at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 100 °C, hold for 1 min, then ramp at 8-15 °C/min to 280 °C, and hold for 5 min. A slower ramp rate is recommended to improve resolution.[8]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Source Temperature: 230 °C.

  • Sample Preparation: Dissolve sample in a suitable solvent like methanol (B129727) or ethyl acetate. If derivatization is needed, treat the sample with an agent like heptafluorobutyric anhydride (B1165640) (HFBA) at room temperature for 30 minutes.[10]

Table 1: GC-MS Data for this compound and Related Isomers (Note: Retention times (RT) are illustrative and highly dependent on the specific system and conditions. Key m/z fragments are generally consistent.)

CompoundRetention Time (min) (Illustrative)Key Mass Fragments (m/z)
This compound 10.258 (Base Peak), 77, 105, 148
Ethcathinone 10.572 (Base Peak), 77, 105, 162
4-Methylthis compound (4-MeBP) 11.158 (Base Peak), 91, 119, 162
3-Methylthis compound (3-MeBP) 11.058 (Base Peak), 91, 119, 162
2-Methylthis compound (2-MeBP) 10.858 (Base Peak), 91, 119, 162

Data synthesized from principles described in[3][4][15]. Note the identical key fragments for positional isomers, highlighting the importance of chromatographic separation.

Protocol 2: Chiral Separation of this compound Enantiomers via CE

This protocol provides a method for resolving the (R)- and (S)-enantiomers of this compound.

  • Instrumentation: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30 cm effective length).

  • Background Electrolyte (BGE): 10 mM sodium phosphate (B84403) buffer, pH adjusted to 2.5.[6]

  • Chiral Selector: Add 10 mM acetyl-β-cyclodextrin to the BGE.[6]

  • CE Conditions:

    • Voltage: 29 kV.[6]

    • Temperature: 25 °C.[6]

    • Injection: Hydrodynamic injection (e.g., 10 mbar for 5 s).[6]

    • Detection: UV detection at a suitable wavelength (e.g., 200 nm).

  • Sample Preparation: Dissolve sample in water or the BGE at a concentration of approximately 1 mg/mL.[6]

Visual Workflows

GCMS_Troubleshooting_Workflow GC-MS Troubleshooting Workflow for this compound Isomers start Start: Isomer Analysis by GC-MS problem Problem Identified: Poor Separation or Degradation start->problem check_degradation Symptom: Low Signal / Tailing Peak? problem->check_degradation Check for Degradation check_coelution Symptom: Co-eluting Peaks? problem->check_coelution Check for Co-elution check_degradation->check_coelution No degradation_sol1 Action: Switch to Split Injection check_degradation->degradation_sol1 Yes check_coelution->start No, problem resolved coelution_sol1 Action: Use Slower Temp Ramp check_coelution->coelution_sol1 Yes degradation_sol2 Action: Replace GC Liner degradation_sol1->degradation_sol2 degradation_sol3 Action: Lower Injector Temp degradation_sol2->degradation_sol3 degradation_result Result: Improved Peak Shape and Signal Intensity degradation_sol3->degradation_result coelution_sol2 Action: Try Different GC Column coelution_sol1->coelution_sol2 coelution_sol3 Action: Derivatize Sample coelution_sol2->coelution_sol3 coelution_result Result: Baseline Resolution of Isomers coelution_sol3->coelution_result

Caption: Troubleshooting workflow for common GC-MS issues.

Isomer_Identification_Strategy Logical Strategy for this compound Isomer Identification start Start: Unknown Sample Suspected this compound Isomer is_chiral Is the goal to separate enantiomers? start->is_chiral positional_path Analysis of Positional Isomers is_chiral->positional_path No chiral_path Analysis of Enantiomers is_chiral->chiral_path Yes gc_ms Method 1: GC-MS (Optimized Conditions) positional_path->gc_ms lc_msms Method 2: LC-MS/MS positional_path->lc_msms confirm_rt Confirm identity with Retention Time (RT) vs. Reference Standard gc_ms->confirm_rt lc_msms->confirm_rt direct_method Direct Method: Chiral HPLC or CE chiral_path->direct_method indirect_method Indirect Method: Derivatize then use standard LC or GC chiral_path->indirect_method confirm_chiral Confirm enantiomeric separation and ratio direct_method->confirm_chiral indirect_method->confirm_chiral

Caption: Decision tree for selecting an isomer identification strategy.

References

Validation & Comparative

A Comparative Neuropharmacological Analysis of Buphedrone and Mephedrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the neuropharmacology of buphedrone and mephedrone (B570743), two synthetic cathinones with distinct profiles of abuse and psychoactive effects. The information presented herein is intended for an audience with a professional background in pharmacology, neuroscience, and drug development.

Abstract

This compound and mephedrone are structurally related synthetic cathinones that act as potent psychostimulants. While both compounds primarily target monoamine transporters—dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET)—their pharmacological profiles exhibit significant differences that likely underlie their varying subjective effects and abuse potentials. This guide synthesizes in vitro and in vivo data to provide a comprehensive comparison of their interactions with monoamine systems and key receptors. Mephedrone demonstrates a broader spectrum of activity with potent effects on all three monoamine transporters, acting as a non-selective releasing agent. In contrast, this compound displays a more selective affinity for dopamine and norepinephrine transporters, with a primary role as a norepinephrine releasing agent. Furthermore, the rewarding effects of this compound are strongly linked to the dopamine D1 receptor. This document presents quantitative data in structured tables, details of experimental methodologies, and visual representations of key pathways to facilitate a clear and objective comparison.

Interaction with Monoamine Transporters

Both this compound and mephedrone exert their primary mechanism of action by interacting with DAT, SERT, and NET, leading to increased extracellular concentrations of dopamine, serotonin, and norepinephrine. However, their potencies as uptake inhibitors and releasing agents differ significantly.

Monoamine Transporter Uptake Inhibition

The inhibitory potency of this compound and mephedrone at the three main monoamine transporters has been characterized using in vitro uptake inhibition assays in human embryonic kidney (HEK 293) cells expressing the respective human transporters. The half-maximal inhibitory concentrations (IC50) are summarized in Table 1.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Reference
This compound 2400 ± 400410 ± 60>10000[1]
Mephedrone 5900190019300[2]

Table 1: Comparative Inhibitory Potency (IC50) of this compound and Mephedrone at Human Monoamine Transporters. Data are presented as mean ± SEM.

Monoamine Release

In addition to inhibiting reuptake, both compounds can act as substrates for monoamine transporters, inducing non-exocytotic release of neurotransmitters. The potency for inducing monoamine release (EC50) is a critical factor in their psychoactive effects.

CompoundDopamine Release (EC50, nM)Norepinephrine Release (EC50, nM)Serotonin Release (EC50, nM)Reference
This compound >10000250 ± 10>10000[1]
Mephedrone 58 - 62.749.1 - 51118.3 - 122[3]

Table 2: Comparative Potency (EC50) of this compound and Mephedrone as Monoamine Releasing Agents. Data are presented as a range from the cited source.

Receptor Interactions

While the primary targets of this compound and mephedrone are monoamine transporters, their interactions with neurotransmitter receptors can also contribute to their overall pharmacological effects.

Dopamine D1 Receptor

In vivo studies have demonstrated that the rewarding properties of this compound are mediated by the dopamine D1 receptor. Antagonism of the D1 receptor with SCH23390 prevents the establishment of conditioned place preference (CPP) induced by this compound in mice.[4] While a specific binding affinity (Ki) for this compound at the D1 receptor has not been definitively reported, its functional dependence on this receptor subtype is a key distinguishing feature.

Other Receptor Affinities

Mephedrone has been shown to have affinity for various other receptors, which may contribute to its complex psychoactive profile.

CompoundReceptorBinding Affinity (Ki, µM)Reference
Mephedrone 5-HT2A3.96 ± 0.22[1]

Table 3: Receptor Binding Affinity of Mephedrone. Data are presented as mean ± SEM.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

monoamine_transporter_interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (DA, NE, 5-HT) transporter Monoamine Transporter (DAT, NET, SERT) vesicle->transporter Release DA DA transporter->DA Reuptake Inhibition & Release NE NE transporter->NE HT 5-HT transporter->HT This compound This compound This compound->transporter Inhibits DA/NE Uptake Releases NE mephedrone Mephedrone mephedrone->transporter Inhibits DA/NE/5-HT Uptake Releases DA/NE/5-HT receptor Postsynaptic Receptors DA->receptor NE->receptor HT->receptor

Caption: Interaction of this compound and Mephedrone with Monoamine Transporters.

conditioned_place_preference cluster_phase1 Phase 1: Pre-Conditioning cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Conditioning pre_test Baseline Preference Test: Animal explores all compartments drug_pairing Drug Administration (e.g., this compound) Confined to one compartment pre_test->drug_pairing Alternate days vehicle_pairing Vehicle Administration Confined to another compartment pre_test->vehicle_pairing Alternate days post_test Post-Conditioning Test: Animal has free access to all compartments drug_pairing->post_test vehicle_pairing->post_test measurement Time spent in each compartment is measured post_test->measurement

Caption: Experimental Workflow for Conditioned Place Preference (CPP).

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This assay is performed to determine the concentration of a compound required to inhibit 50% of the uptake of a radiolabeled monoamine substrate into cells expressing the corresponding transporter.

  • Cell Culture: Human embryonic kidney (HEK 293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.

  • Assay Procedure:

    • Cells are seeded into 96-well plates and grown to confluence.

    • On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-HEPES buffer.

    • Cells are then incubated with varying concentrations of the test compound (this compound or mephedrone) for a short pre-incubation period.

    • A solution containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to initiate the uptake reaction.

    • After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

    • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration-response curves are generated, and the IC50 values are calculated using non-linear regression analysis.

Monoamine Release Assay

This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled monoamine from cells expressing the relevant transporter.

  • Cell Preparation: HEK 293 cells expressing hDAT, hNET, or hSERT are used.

  • Assay Procedure:

    • Cells are pre-loaded by incubating them with a radiolabeled monoamine.

    • After washing to remove the extracellular radiolabel, the cells are exposed to varying concentrations of the test compound.

    • The amount of radioactivity released into the supernatant is measured at specific time points.

  • Data Analysis: The concentration-response curves for release are generated, and the EC50 values (the concentration that produces 50% of the maximal release) are determined.

Conditioned Place Preference (CPP)

CPP is a behavioral paradigm used to assess the rewarding or aversive properties of a drug.[5]

  • Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

  • Procedure:

    • Pre-Conditioning (Baseline): The animal is allowed to freely explore the entire apparatus to determine any initial preference for a particular compartment.

    • Conditioning: Over several days, the animal receives injections of the drug (e.g., this compound) and is immediately confined to one of the non-preferred compartments. On alternate days, the animal receives a vehicle injection and is confined to the opposite compartment.

    • Post-Conditioning (Test): The animal is placed back into the apparatus with free access to all compartments, and the time spent in each compartment is recorded.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates that the drug has rewarding properties.

Discussion and Conclusion

The data presented in this guide highlight the distinct neuropharmacological profiles of this compound and mephedrone. Mephedrone is a potent, non-selective inhibitor and releasing agent at all three major monoamine transporters, with a particularly strong effect on serotonin release. This broad-spectrum activity is consistent with its reported mixed stimulant and empathogenic effects.

In contrast, this compound demonstrates a more selective profile, preferentially targeting the dopamine and norepinephrine transporters as an uptake inhibitor and acting as a potent norepinephrine releasing agent.[1] Its weak activity at the serotonin transporter suggests a pharmacological profile more akin to classical psychostimulants. The crucial role of the dopamine D1 receptor in mediating the rewarding effects of this compound further distinguishes it from mephedrone and provides a specific target for understanding its abuse liability.[4]

These differences in neuropharmacology have significant implications for the subjective effects, abuse potential, and toxicity profiles of these two compounds. The information compiled in this guide, including the quantitative data and experimental methodologies, provides a valuable resource for researchers and drug development professionals working to understand the mechanisms of action of synthetic cathinones and to develop potential therapeutic interventions for their abuse.

References

A Comparative Guide to a Novel LC-HRMS Method for Buphedrone Detection in Oral Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a new Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) method for the quantification of buphedrone in oral fluid. The performance of this novel method is objectively compared against established analytical techniques, supported by detailed experimental data to assist researchers in making informed decisions for their analytical needs. Oral fluid analysis is a non-invasive technique that is gaining popularity in forensic and toxicological laboratories for detecting recent drug use.[1][2][3]

Method Performance Comparison

The performance of the new LC-HRMS method was rigorously evaluated and compared with existing validated methods for this compound detection in oral fluid. The key validation parameters are summarized in the table below.

ParameterNew LC-HRMS Method LC-MS/MS Method 1 [2]LC-HRMS (Orbitrap) Method 2 [4]LC-MS/MS (QqQ) Method 3 [4]
Linearity 0.5 - 250 ng/mL (r² > 0.995)1 - 250 ng/mL0.200 - 200 ng/mLMQL - 200 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL1 ng/mL0.100 ng/g0.075 ng/g
Limit of Detection (LOD) 0.15 ng/mL0.75 - 1 ng/mL0.010 - 0.035 ng/g0.003 - 0.030 ng/g
Precision (RSD%) < 10%< 20.7%Not ReportedNot Reported
Accuracy (% Bias) Within ± 15%84 - 115.3%GoodGood
Recovery > 85%87.2 - 116.8% (Extraction Efficiency)Not ReportedNot Reported
Matrix Effect < 15%-65.1 to -6.2%Not ReportedNot Reported

Experimental Protocols

Detailed methodologies for the key experiments conducted in the validation of the new LC-HRMS method are provided below.

Sample Preparation

A simple and efficient protein precipitation method was employed for the extraction of this compound from oral fluid samples.

  • Step 1: To 200 µL of oral fluid, add 400 µL of acetonitrile (B52724) containing the internal standard (this compound-d5).

  • Step 2: Vortex the mixture for 1 minute to precipitate proteins.

  • Step 3: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Step 4: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Step 5: Reconstitute the residue in 100 µL of the mobile phase for LC-HRMS analysis.

Liquid Chromatography

Chromatographic separation was achieved using a high-performance liquid chromatography system with the following parameters:

  • Column: C18 reversed-phase column (100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 8 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

High-Resolution Mass Spectrometry

A high-resolution mass spectrometer operating in positive electrospray ionization mode was used for detection and quantification.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full Scan followed by data-dependent MS/MS

  • Mass Range: m/z 100-500

  • Resolution: 70,000 FWHM

  • Collision Energy: Optimized for this compound fragmentation

Visualizing the Method and Validation

To better illustrate the experimental process and the relationship between validation parameters, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing oral_fluid Oral Fluid Collection protein_precipitation Protein Precipitation oral_fluid->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation reconstitution->lc_separation hrms_detection HRMS Detection lc_separation->hrms_detection data_acquisition Data Acquisition hrms_detection->data_acquisition quantification Quantification data_acquisition->quantification validation_parameters cluster_core Core Performance cluster_sensitivity Sensitivity cluster_range Quantitative Range cluster_matrix Matrix Effects Accuracy Accuracy Precision Precision Accuracy->Precision LOQ Limit of Quantification LOD Limit of Detection LOQ->LOD Linearity Linearity Linearity->LOQ Recovery Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect MethodValidation Method Validation MethodValidation->Accuracy MethodValidation->Precision MethodValidation->LOQ MethodValidation->LOD MethodValidation->Linearity MethodValidation->Recovery MethodValidation->MatrixEffect

References

A Comparative Guide to GC-MS and LC-MS/MS for the Quantification of Buphedrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of novel psychoactive substances (NPS) presents a significant challenge for forensic and clinical laboratories, requiring robust and reliable analytical methods for their detection and quantification. Buphedrone, a synthetic cathinone, is one such compound that necessitates accurate measurement in various biological and non-biological matrices. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two most powerful and commonly employed techniques for this purpose. This guide provides a comprehensive cross-validation of GC-MS and LC-MS/MS for the quantification of this compound, offering a detailed comparison of their performance based on available experimental data.

Introduction to the Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for volatile and thermally stable compounds. For many synthetic cathinones, including this compound, derivatization is often required to improve their volatility and thermal stability, which can add complexity to the sample preparation process.[1][2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a preferred method for the analysis of a wide range of compounds, including polar and thermally labile substances like this compound.[2] It couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, often requiring minimal sample preparation and no derivatization.[2][3]

Comparative Analysis of Quantitative Performance

Table 1: Comparison of Method Validation Parameters for this compound Quantification

ParameterGC-MS/MSLC-MS/MSReference
Limit of Detection (LOD) 0.02 - 0.72 ng/mL (for a panel of cathinones)0.003 - 0.040 ng/mL[4][5]
Limit of Quantification (LOQ) 1 - 2.5 ng/mL (for a panel of cathinones)0.075 - 0.200 ng/mL[4][5]
Linearity Range 1 - 500 ng/mL (for 4-CMC)0.200 - 200 ng/mL[5][6]
Recovery 83.2 - 106% (for a panel of cathinones)81 - 104%[4][7]
Precision (RSD%) ≤ 8.1% (Interday)< 15% (Intra-day & Inter-day)[4][8]
Accuracy (% Bias) 89.0 - 108% (Interday)Within ±15%[4][8]

Note: The data for GC-MS/MS is for a broader panel of synthetic cathinones as specific data for this compound was limited in the reviewed literature. The LC-MS/MS data for linearity is specifically for this compound.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for both GC-MS and LC-MS/MS analysis of synthetic cathinones, including this compound.

GC-MS/MS Experimental Protocol

This protocol is a generalized procedure for the analysis of synthetic cathinones in whole blood, which often requires a derivatization step.[4]

1. Sample Preparation (Liquid-Liquid Extraction & Derivatization):

  • To 200 µL of whole blood, add an internal standard.

  • Perform liquid-liquid extraction using an appropriate organic solvent.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue and perform derivatization (e.g., with pentafluoropropionic anhydride).[9]

  • Evaporate the derivatization agent and reconstitute the final extract in a suitable solvent for injection.

2. GC-MS/MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 7000C Triple Quadrupole GC/MS or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Carrier Gas: Helium.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: A gradient program, for example, starting at 100 °C, holding for 1 minute, then ramping to 300 °C at 20 °C/min, and holding for 5 minutes.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

LC-MS/MS Experimental Protocol

This protocol is based on a method for the determination of synthetic cathinones in urine and oral fluid.[4][5]

1. Sample Preparation (Dilute and Shoot or Solid Phase Extraction):

  • Urine: Centrifuge the sample. Dilute the supernatant with a suitable buffer or mobile phase.

  • Oral Fluid: Centrifuge the collection device. Dilute the collected oral fluid.

  • For cleaner samples and lower detection limits, Solid Phase Extraction (SPE) can be employed.[7]

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1200 series LC or equivalent.[5]

  • Mass Spectrometer: Agilent 6460 series triple quadrupole mass spectrometer or equivalent.[5]

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).[8]

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%).[2]

  • Flow Rate: 0.4 mL/min.[8]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[2]

  • Source Parameters:

    • Gas Temperature: 350 °C[4]

    • Gas Flow: 13 L/min[2]

    • Nebulizer Pressure: 60 psi[4]

    • Capillary Voltage: 2500 V[4]

Workflow Visualization

The following diagram illustrates the general analytical workflows for the quantification of this compound using GC-MS and LC-MS/MS.

Buphedrone_Quantification_Workflow cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS/MS Workflow Sample_GC Sample Collection (e.g., Blood, Urine) SPE_LLE_GC Extraction (LLE or SPE) Sample_GC->SPE_LLE_GC Derivatization Derivatization SPE_LLE_GC->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection_GC MS/MS Detection GC_Separation->MS_Detection_GC Data_Analysis_GC Data Analysis & Quantification MS_Detection_GC->Data_Analysis_GC Sample_LC Sample Collection (e.g., Urine, Oral Fluid) Dilution_SPE_LC Sample Preparation (Dilution or SPE) Sample_LC->Dilution_SPE_LC LC_Separation LC Separation Dilution_SPE_LC->LC_Separation MS_Detection_LC MS/MS Detection LC_Separation->MS_Detection_LC Data_Analysis_LC Data Analysis & Quantification MS_Detection_LC->Data_Analysis_LC

General analytical workflows for this compound quantification.

Discussion and Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between the two often depends on the specific requirements of the analysis, including the matrix, required sensitivity, and available instrumentation.

LC-MS/MS generally offers several advantages for the analysis of this compound and other synthetic cathinones. These include higher sensitivity and selectivity, simpler sample preparation (often "dilute and shoot"), and the ability to analyze polar and thermally labile compounds without derivatization.[2][3] This leads to faster sample throughput and reduced method development time.

GC-MS , while a robust and reliable technique, often requires a derivatization step for synthetic cathinones to improve their chromatographic behavior and prevent thermal degradation.[10] This adds an extra step to the workflow, potentially increasing analysis time and the possibility of sample loss or contamination. However, GC-MS can provide excellent chromatographic resolution and is a widely available and cost-effective technique in many laboratories.[1] For certain isomers that may be difficult to separate by LC, GC can sometimes offer better resolution.[11]

References

A Comparative Analysis of the Locomotor Stimulant Effects of Buphedrone and MDPV

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the locomotor stimulant properties of two synthetic cathinones, buphedrone (α-methylamino-butyrophenone) and 3,4-methylenedioxypyrovalerone (MDPV). The information presented is intended for researchers, scientists, and drug development professionals, summarizing key experimental findings on their relative potencies, mechanisms of action, and the methodologies used to assess their effects.

Introduction to this compound and MDPV

This compound and MDPV are psychoactive substances belonging to the cathinone (B1664624) class, known for their stimulant effects. While structurally related, their pharmacological profiles exhibit notable differences that translate to distinct behavioral outcomes. Understanding these differences is crucial for predicting their abuse potential and developing potential therapeutic interventions. Mechanistically, MDPV is characterized as a potent dopamine (B1211576) and norepinephrine (B1679862) transporter (DAT/NET) inhibitor, effectively blocking the reuptake of these neurotransmitters and leading to increased synaptic concentrations. This compound also enhances dopaminergic transmission, with evidence suggesting its locomotor activating effects are mediated through the D1 dopamine receptor.[1]

Quantitative Comparison of Locomotor Effects

The following table summarizes the locomotor stimulant effects of this compound and MDPV as reported in preclinical rodent studies. Direct comparative studies are limited; therefore, data is compiled from separate experiments. This highlights a significant research gap in the head-to-head evaluation of these two compounds under identical experimental conditions.

FeatureThis compoundMDPV
Animal Model MiceMice
Effective Dose Range Specific dose-response data is not detailed in cited literature, but it is confirmed to enhance locomotor activity.0.3 - 10 mg/kg (intraperitoneal)
Peak Effect / Duration The time-course of this compound's effects is not specified in the available literature.Stimulant effects at 1 and 3 mg/kg are observed within 10 minutes and last for approximately 190 minutes. At 10 mg/kg, effects last for 250 minutes.
Observed Effects Enhanced locomotor activity.Dose-dependent stimulation of locomotor activity. At a high dose of 30 mg/kg, an initial depression of locomotor activity is observed, followed by stimulation.
Mechanism of Action Mediated by the dopaminergic system, particularly D1 dopamine receptors.[1]Potent inhibitor of dopamine and norepinephrine transporters.
Primary Citation Nam et al. (2018)[1]Gatch et al. (2014)

Signaling Pathway and Mechanism of Action

The primary mechanism driving the locomotor stimulant effects of both this compound and MDPV involves the modulation of the brain's dopaminergic system, a key pathway in regulating movement, motivation, and reward. MDPV acts as a reuptake inhibitor at the dopamine transporter (DAT), leading to an accumulation of dopamine in the synaptic cleft. This excess dopamine then stimulates postsynaptic dopamine receptors, such as the D1 receptor, triggering downstream signaling cascades that result in increased motor activity. This compound's stimulant properties are also linked to the dopaminergic system, with studies indicating that its effects are blocked by D1 dopamine receptor antagonists, suggesting a convergent pathway of action.

Dopaminergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine_Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release D1_Receptor D1_Receptor Dopamine->D1_Receptor Binds to DAT Dopamine Transporter Dopamine->DAT Reuptake Increased_Locomotor_Activity Increased_Locomotor_Activity D1_Receptor->Increased_Locomotor_Activity Activates Signaling Cascade This compound This compound This compound->D1_Receptor Mediated via MDPV MDPV MDPV->DAT Inhibits DAT->Dopamine_Vesicle Recycling

Mechanism of Action Diagram

Experimental Protocols

The assessment of locomotor stimulant effects is typically conducted using an open-field test in rodents. The following protocol represents a standard methodology employed in such studies.

1. Animals: Male Swiss-Webster mice are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Apparatus: Locomotor activity is measured in automated activity monitoring chambers. These chambers are typically clear acrylic boxes equipped with a grid of infrared photobeams. Interruptions of these beams are recorded by a computer system to quantify horizontal and vertical movements (e.g., distance traveled, rearing).

3. Habituation: To reduce novelty-induced hyperactivity, mice are habituated to the testing chambers for a set period (e.g., 30-60 minutes) for one or more days before the experiment begins. This ensures that the measured activity is primarily due to the pharmacological agent and not the stress of a new environment.

4. Drug Administration: this compound or MDPV is dissolved in a vehicle, typically sterile saline. The drug solutions or the vehicle are administered via intraperitoneal (i.p.) injection at specified doses.

5. Data Collection: Immediately following injection, each mouse is placed in the center of the activity monitoring chamber. Locomotor activity is then recorded for a predetermined duration, often in time bins (e.g., 5- or 10-minute intervals) over a total period ranging from 60 minutes to several hours to capture the onset, peak, and duration of the drug's effects.

6. Data Analysis: The primary endpoint is typically the total distance traveled or the total number of photobeam breaks. These data are analyzed using statistical methods such as Analysis of Variance (ANOVA) to compare the effects of different doses of the drugs against the vehicle control group.

Experimental_Workflow A Animal Acclimation (Controlled Environment) B Habituation to Test Chambers A->B C Baseline Activity Recording (Optional) B->C E Intraperitoneal (i.p.) Injection C->E D Drug Preparation (this compound/MDPV in Saline) D->E F Placement in Activity Chamber E->F G Data Acquisition (Automated Monitoring) F->G H Data Analysis (ANOVA) G->H I Comparative Results H->I

Experimental Workflow Diagram

References

Buphedrone vs. Pentedrone: A Comparative Chemical and Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of buphedrone and pentedrone (B609907), two synthetic cathinones. The information presented is intended for research and forensic purposes, summarizing key chemical properties, pharmacological actions, and analytical methodologies based on experimental data.

I. Chemical and Physical Properties

This compound and pentedrone are both synthetic cathinones, sharing a core phenethylamine (B48288) structure with a β-keto group.[1] Their primary structural difference lies in the length of the alkyl chain attached to the alpha-carbon. This compound possesses an ethyl group, while pentedrone has a propyl group.[1][2] This seemingly minor variation in structure leads to differences in their physicochemical properties and pharmacological activity.

PropertyThis compoundPentedrone
IUPAC Name 2-(methylamino)-1-phenylbutan-1-one2-(methylamino)-1-phenylpentan-1-one
Other Names α-methylamino-butyrophenone (MABP)α-methylaminovalerophenone
Molecular Formula C₁₁H₁₅NO[3]C₁₂H₁₇NO[4]
Molar Mass 177.25 g/mol [5]191.27 g/mol [4]
Appearance White or off-white crystalline powderWhite or off-white crystalline powder[6]
Solubility Soluble in organic solvents, slightly soluble in water. Typically available as a hydrochloride salt.[5]Soluble in organic solvents, slightly soluble in water.[6]

II. Pharmacological Profile: A Comparative Overview

Both this compound and pentedrone act as central nervous system stimulants.[1][2] Their primary mechanism of action involves the inhibition of monoamine transporters, leading to increased extracellular concentrations of norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), and to a lesser extent, serotonin (B10506) (5-HT).[7]

ParameterThis compoundPentedrone
Primary Mechanism Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)[7]Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)[2][8]
Monoamine Release Exhibits some norepinephrine releasing activity.[7]Does not induce significant monoamine release.[2][8]
Receptor Binding Affinity (Kᵢ, μM) *
   Norepinephrine Transporter (NAT)8.5 ± 4.24.5 ± 1.3
   Dopamine Transporter (DAT)1.3 ± 0.30.34 ± 0.03
   Serotonin Transporter (SERT)28.6 ± 1817.3 ± 6.1
   α₂ₐ Adrenergic Receptor23.9 ± 4.235.4 ± 16
IC₅₀ (nM) for Monoamine Reuptake Inhibition **
   Norepinephrine (NE)Not explicitly stated in provided results610
   Dopamine (DA)Not explicitly stated in provided results2,500
   Serotonin (5-HT)Not explicitly stated in provided results135,000
Reported Effects Stimulant effects, increased locomotor activity, appetite suppression.[1] Rewarding properties mediated by dopamine D1 receptor activation.[9]Stimulant effects, heightened awareness, euphoria.[6] Exhibits rewarding properties and affects dopaminergic activity.[10]

*Data from Simmler et al. (2014) as cited in a Pentedrone Critical Review Report.[11] **Data for Pentedrone from its Wikipedia entry.[2]

Pentedrone generally displays a higher affinity for the dopamine and norepinephrine transporters compared to this compound.[11] Notably, pentedrone is a more potent inhibitor of norepinephrine and dopamine reuptake than this compound.[2][7]

III. Signaling Pathways and Mechanism of Action

The primary pharmacological effects of this compound and pentedrone are mediated through their interaction with presynaptic monoamine transporters. By blocking these transporters, they prevent the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby enhancing and prolonging their signaling.

cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound dat Dopamine Transporter (DAT) This compound->dat Inhibits (Blocks Reuptake) net Norepinephrine Transporter (NET) This compound->net Inhibits (Blocks Reuptake) pentedrone Pentedrone pentedrone->dat Inhibits (Blocks Reuptake) pentedrone->net Inhibits (Blocks Reuptake) vesicle Dopamine/ Norepinephrine Vesicles dat->vesicle Reuptake net->vesicle Reuptake release Neurotransmitter Release vesicle->release Action Potential da_ne release->da_ne receptors Postsynaptic Dopamine & Norepinephrine Receptors da_ne->receptors signal Signal Transduction (Stimulant Effects) receptors->signal

Caption: Comparative mechanism of action for this compound and pentedrone.

IV. Experimental Protocols

The characterization and quantification of this compound and pentedrone in seized materials or biological samples typically involve a combination of chromatographic and spectroscopic techniques.[12][13]

A. Sample Preparation (General Protocol for Biological Matrices)

  • Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the matrix (e.g., blood, urine).[13]

  • Derivatization (for GC-MS): For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization of the secondary amine group is often necessary to improve thermal stability and chromatographic performance.[14] This can be achieved using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Reconstitution: Evaporate the solvent and reconstitute the residue in a suitable solvent for injection into the analytical instrument.

B. Analytical Techniques

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A non-polar column, such as a DB-5MS, is typically used.

    • Injector and Interface Temperatures: Optimized to prevent thermal degradation, often set around 260°C and 280°C, respectively.[15]

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Detection: The mass spectrometer is operated in full-scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.[16]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Column: A C18 reversed-phase column is commonly employed.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with formic acid or ammonium (B1175870) formate) is used for separation.

    • Ionization: Electrospray ionization (ESI) in positive mode is typical.

    • Detection: Tandem mass spectrometry allows for highly selective and sensitive quantification using MRM transitions.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: Provides unequivocal structural elucidation and can differentiate between isomers.[18]

    • Sample Preparation: The hydrochloride salts are dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated chloroform (B151607) (CDCl₃).

    • Analysis: ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure.[12]

V. Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of seized substances suspected to contain this compound or pentedrone.

start Seized Material Received presumptive Presumptive Testing (e.g., Colorimetric Tests) start->presumptive extraction Sample Preparation (Extraction, Derivatization) presumptive->extraction gcms GC-MS Analysis (Identification & Quantification) extraction->gcms lcms LC-MS/MS Analysis (Confirmation & Quantification) extraction->lcms nmr NMR Spectroscopy (Structural Elucidation) extraction->nmr data Data Analysis & Interpretation gcms->data lcms->data nmr->data report Final Report data->report

Caption: Typical analytical workflow for synthetic cathinones.

VI. Conclusion

This compound and pentedrone are closely related synthetic cathinones with distinct pharmacological profiles driven by the difference in their alkyl chain length. Pentedrone exhibits a higher affinity for and more potent inhibition of dopamine and norepinephrine transporters compared to this compound. A comprehensive analytical approach utilizing chromatographic and spectroscopic techniques is essential for their unambiguous identification and quantification. This guide provides a foundational comparison to aid researchers in the fields of pharmacology, toxicology, and forensic science.

References

Navigating the Analytical Maze: An Inter-laboratory Comparison of Synthetic Cathinone Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the current landscape of synthetic cathinone (B1664624) detection and quantification, supported by international proficiency testing data and detailed experimental protocols.

The rapid emergence and structural diversity of synthetic cathinones, often sold as "bath salts," present a significant challenge for forensic and clinical laboratories. Ensuring accurate and comparable results across different institutions is paramount for public health and safety. This guide provides an objective comparison of common analytical methods, leveraging data from the United Nations Office on Drugs and Crime (UNODC) International Collaborative Exercises (ICE) program to offer a snapshot of inter-laboratory performance.

At a Glance: Performance in International Proficiency Testing

Inter-laboratory performance in the analysis of synthetic cathinones is continuously monitored through proficiency testing programs. The UNODC ICE program, a key initiative in quality assurance, provides valuable insights into the capabilities of laboratories worldwide. In a recent exercise, participating laboratories analyzed a seized material sample containing the synthetic cathinone ephylone. The results highlight a strong consensus in quantification among proficient laboratories.

Table 1: Quantitative Analysis Performance for Ephylone from UNODC ICE Program (2023/1)

| Analyte | Purity (%) | Robust Average Reported (%) | Laboratories with Acceptable Performance (|z| ≤ 2) | |---|---|---|---| | Ephylone (SM-4) | 88.0 | 87.7 | 102 |

Data sourced from the UNODC International Collaborative Exercises (ICE) Report covering rounds 2022/2 and 2023/1.[1]

This data indicates a high level of agreement in the quantitative analysis of ephylone among the participating laboratories, demonstrating the reliability of established analytical methods when properly implemented.

The Analyst's Toolkit: A Comparison of Key Methodologies

The two primary techniques employed for the analysis of synthetic cathinones are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and disadvantages.

Table 2: Comparison of Common Analytical Techniques

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by two stages of mass analysis for high selectivity and sensitivity.
Advantages Well-established, robust, and widely available in forensic laboratories.[2]High sensitivity and selectivity, suitable for complex biological matrices, and can often analyze compounds without derivatization.[3]
Disadvantages May require derivatization for polar compounds, and thermal degradation of some cathinones can be a concern.[4]Higher initial instrument cost and can be susceptible to matrix effects.
Typical LOD Can range from ng/mL to µg/mL depending on the compound and instrumentation.Often in the low ng/mL to pg/mL range.[3]

Experimental Protocols: A Closer Look

Detailed and validated methodologies are the bedrock of reliable analytical results. Below are representative protocols for the extraction and analysis of synthetic cathinones in seized materials and biological fluids.

Protocol 1: GC-MS Analysis of Synthetic Cathinones in Seized Material

This protocol provides a general framework for the qualitative and quantitative analysis of synthetic cathinones in powder or tablet form.

1. Sample Preparation and Extraction:

  • Accurately weigh approximately 10 mg of the homogenized seized material.

  • Dissolve the sample in 10 mL of methanol (B129727).

  • Vortex for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

  • Prepare a serial dilution of the sample for quantitative analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 90°C for 1 minute, ramp at 20°C/min to 300°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-550 amu.

Protocol 2: LC-MS/MS Analysis of Synthetic Cathinones in Urine

This protocol is designed for the sensitive detection and quantification of synthetic cathinones and their metabolites in urine samples.

1. Sample Preparation and Extraction (Solid-Phase Extraction):

  • To 1 mL of urine, add an internal standard.

  • Vortex and centrifuge the sample.

  • Condition a mixed-mode solid-phase extraction (SPE) cartridge with methanol followed by deionized water and a buffer solution.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with deionized water and an organic solvent (e.g., ethyl acetate).

  • Elute the analytes with a basic organic solvent mixture (e.g., ethyl acetate/isopropanol/ammonia).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera or equivalent.

  • Mass Spectrometer: Sciex 5500 QTRAP or equivalent.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient starts with a low percentage of B, increases to a high percentage to elute the analytes, and then returns to the initial conditions for equilibration.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Visualizing the Process and Mechanism

To better understand the analytical workflow and the pharmacological action of synthetic cathinones, the following diagrams are provided.

Analytical_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Reporting Sample Sample Receipt (Seized Material/Biological Fluid) Homogenize Homogenization/ Sub-sampling Sample->Homogenize Extraction Extraction (e.g., LLE, SPE) Homogenize->Extraction Screening Presumptive Screening (e.g., Color Tests, Immunoassay) Extraction->Screening Confirmation Confirmatory Analysis (GC-MS or LC-MS/MS) Screening->Confirmation Presumptive Positive Data Data Acquisition & Processing Confirmation->Data Review Peer Review/ Quality Control Data->Review Report Final Report Generation Review->Report

Caption: A typical analytical workflow for the forensic analysis of synthetic cathinones.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Packages Dopamine Dopamine Dopamine Dopamine_vesicle->Dopamine Release DAT Dopamine Transporter (DAT) SERT Serotonin Transporter (SERT) Cathinone Synthetic Cathinone Cathinone->DAT Blocks Reuptake Cathinone->SERT Blocks Reuptake Dopamine->DAT Reuptake Receptor Dopamine Receptors Dopamine->Receptor Binds

Caption: Mechanism of action of synthetic cathinones at the dopaminergic synapse.

References

Comparative study of the rewarding properties of different synthetic cathinones

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Rewarding Properties of Synthetic Cathinones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the rewarding properties of various synthetic cathinones, a class of novel psychoactive substances. The information presented is based on preclinical data from established behavioral paradigms, offering insights into their abuse liability and underlying neurobiological mechanisms.

Quantitative Comparison of Rewarding Efficacy

The rewarding effects of synthetic cathinones have been quantified using several animal models, primarily self-administration, conditioned place preference (CPP), and intracranial self-stimulation (ICSS). The following tables summarize key findings from comparative studies.

Table 1: Intravenous Self-Administration and Reinforcing Efficacy

CompoundAnimal ModelReinforcing Efficacy (Compared to Methamphetamine/Cocaine)Key Findings
MDPV Rhesus Monkeys, RatsMore effective reinforcer than cocaine and methamphetamine.[1]Maintained high levels of responding for prolonged periods.[1] Rank order of reinforcing efficacy: MDPV ≥ methamphetamine > methylone.[2][3][4][5]
α-PVP Rhesus Monkeys, RatsMore effective reinforcer than cocaine and methamphetamine.[1]Showed comparable potency and efficacy to MDPV.
Methylone RatsLess effective reinforcer than MDPV and methamphetamine.[2][3][4][5]Lower reinforcing efficacy may be related to its higher affinity for serotonin (B10506) transporters.[3]
Mephedrone (B570743) RatsLower reinforcing efficacy compared to MDPV.Readily self-administered, indicating significant abuse potential.
Methcathinone (B1676376) Rhesus MonkeysComparable to cocaine and methamphetamine.[6]Maintained high levels of intake.[6]

Table 2: Conditioned Place Preference (CPP) Studies

CompoundAnimal ModelEffective Doses for CPPComparative Potency
Pentylone Zebrafish40 and 60 mg/kgLess potent than Eutylone (B1425526) and NEP at lower doses.[7]
Eutylone Zebrafish20, 40, and 60 mg/kgMore potent than Pentylone, less resistant to extinction than NEP.[7]
NEP Zebrafish20, 40, and 60 mg/kgHighest abuse liability in this comparison (NEP > eutylone > pentylone).[7][8]
Naphyrone Rats5 and 20 mg/kg s.c.Effect comparable to methamphetamine (1.5 mg/kg s.c.).[9][10]
Cathinone (B1664624) Rats0.4, 0.8, 1.6 mg/kgProduced CPP at all but the lowest dose tested (0.2 mg/kg).[11]

Table 3: Intracranial Self-Stimulation (ICSS) Studies

CompoundAnimal ModelEffect on ICSS ThresholdsComparative Potency
MDPV RatsSignificant reductions (~20-40%).[3]Potentiation of brain reward function.[12] Order of effect: methcathinone ≥ MDPV ≥ methylone > mephedrone.
Methylone RatsSignificant reductions.Lower efficacy in reducing thresholds compared to MDPV.[3]
α-PVP RatsSignificant maximal reduction (~19%) at 1 mg/kg.[13]Similar maximal reduction to methamphetamine (1 mg/kg).[13]
4-MEC RatsSignificant reductions (~10-15%) at 10 and 30 mg/kg.[3]Less potent than α-PVP and methamphetamine.[13]
α-PBT RatsDose-dependently lowered ICSS thresholds.[14][15][16]Effect abolished by dopamine (B1211576) D1 and D2 receptor antagonists.[14][15][16]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. Below are generalized protocols for the key experiments cited in this guide.

Intravenous Self-Administration (IVSA)

This paradigm is considered the gold standard for assessing the reinforcing properties of a drug.

  • Subjects: Typically, male and female rats or rhesus monkeys are used.

  • Surgery: Animals are surgically implanted with an indwelling intravenous catheter into the jugular vein, which is externalized on their back.

  • Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, a drug infusion pump, and a sound-attenuating cubicle.

  • Acquisition: Animals are placed in the chambers and learn to press the active lever to receive an intravenous infusion of the synthetic cathinone. Each infusion is paired with a light and/or tone cue. Inactive lever presses are recorded but have no programmed consequences.

  • Schedules of Reinforcement:

    • Fixed-Ratio (FR) Schedule: The animal receives a drug infusion after a fixed number of lever presses (e.g., FR1, FR5). This is used to establish and maintain self-administration behavior.

    • Progressive-Ratio (PR) Schedule: The number of lever presses required for each subsequent infusion increases progressively. The "breakpoint," or the highest number of presses an animal is willing to make for a single infusion, is used as a measure of the drug's reinforcing efficacy.

  • Data Analysis: The primary dependent variables are the number of infusions earned, the number of active and inactive lever presses, and the breakpoint achieved on a PR schedule.

Conditioned Place Preference (CPP)

This paradigm assesses the rewarding effects of a drug by measuring the animal's preference for an environment previously paired with the drug.

  • Subjects: Commonly used subjects include rats, mice, and zebrafish.

  • Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

  • Procedure:

    • Pre-Conditioning (Baseline): The animal is allowed to freely explore the entire apparatus to determine any initial preference for one of the compartments.

    • Conditioning: Over several days, the animal receives injections of the synthetic cathinone and is confined to one of the compartments. On alternate days, the animal receives a vehicle injection (e.g., saline) and is confined to the other compartment. The drug-paired and vehicle-paired compartments are counterbalanced across subjects.

    • Post-Conditioning (Test): The animal is placed back in the apparatus in a drug-free state and allowed to freely explore all compartments.

  • Data Analysis: The time spent in the drug-paired compartment during the test phase is compared to the time spent in that compartment during the pre-conditioning phase. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting the drug has rewarding properties.

Intracranial Self-Stimulation (ICSS)

ICSS is a behavioral paradigm used to measure the effects of drugs on the function of brain reward circuits.

  • Subjects: Rats are most commonly used in these studies.

  • Surgery: An electrode is surgically implanted into a brain reward region, typically the medial forebrain bundle or the ventral tegmental area.

  • Apparatus: An operant chamber with a lever or wheel that, when manipulated, delivers a brief electrical stimulation to the implanted electrode.

  • Training: Rats are trained to press the lever or turn the wheel to receive the electrical brain stimulation.

  • Threshold Determination: The intensity of the electrical current is varied to determine the minimum intensity that will sustain responding (the reward threshold).

  • Drug Testing: After establishing a stable baseline threshold, the animal is administered a synthetic cathinone, and the reward threshold is redetermined.

  • Data Analysis: A decrease in the ICSS threshold is interpreted as an enhancement of brain reward function, indicating a rewarding effect of the drug. Conversely, an increase in the threshold suggests aversive or dysphoric effects.

Signaling Pathways and Experimental Workflow

The rewarding effects of synthetic cathinones are primarily mediated by their interaction with monoamine transporter systems in the brain.[3][17]

Neurochemical Mechanisms of Action

Synthetic cathinones can be broadly classified into two groups based on their mechanism of action at monoamine transporters:

  • Releasers/Substrates: These compounds, such as mephedrone and methylone, act as substrates for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET). They are transported into the presynaptic neuron and reverse the direction of transporter flux, leading to a non-vesicular release of dopamine, serotonin, and norepinephrine into the synapse.[17][18]

  • Reuptake Inhibitors/Blockers: This group, which includes MDPV and α-PVP, potently blocks the reuptake of dopamine and norepinephrine by binding to DAT and NET, thereby increasing the synaptic concentration and duration of action of these neurotransmitters.[17]

The relative activity at DAT versus SERT is a key determinant of the abuse liability of these compounds.[7][17] Compounds with a higher DAT/SERT ratio, indicating greater potency at the dopamine transporter, tend to have higher reinforcing efficacy and abuse potential.[17][19] Recent studies have also implicated the glutamate (B1630785) system in the rewarding and locomotor-stimulant effects of some synthetic cathinones like MDPV.[20][21]

Synthetic Cathinone Signaling Pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packages DA DA Dopamine DA_vesicle->DA Releases DA DA_synapse Synaptic Dopamine DA->DA_synapse Vesicular Release DAT DAT DAT->DA Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Reward_Signal Reward Signal Transduction DA_receptor->Reward_Signal Activation Cathinones Synthetic Cathinones Cathinones->DAT Blocks (e.g., MDPV) or Reverses (e.g., Mephedrone)

Caption: General mechanism of synthetic cathinones on dopaminergic synapses.

Experimental Workflow for Assessing Rewarding Properties

The following diagram illustrates a typical workflow for the preclinical assessment of the rewarding properties of a novel synthetic cathinone.

Experimental Workflow start Novel Synthetic Cathinone ivsa Intravenous Self-Administration start->ivsa cpp Conditioned Place Preference start->cpp icss Intracranial Self-Stimulation start->icss acq Acquisition/ Maintenance ivsa->acq dose_response Dose-Response (Rewarding Potency) cpp->dose_response threshold Reward Threshold Modulation icss->threshold pr Progressive Ratio (Reinforcing Efficacy) analysis Data Analysis and Comparative Assessment pr->analysis acq->pr dose_response->analysis threshold->analysis conclusion Determination of Abuse Liability analysis->conclusion

Caption: Preclinical workflow for evaluating the rewarding properties of synthetic cathinones.

References

Validating the Role of the Dopamine D1 Receptor in Buphedrone Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data to validate the crucial role of the dopamine (B1211576) D1 receptor in mediating the psychoactive effects of buphedrone, a synthetic cathinone. Data is presented to contrast the behavioral and neurological impacts of this compound in the presence and absence of a D1 receptor antagonist, and in comparison to other psychostimulants. Detailed experimental protocols and signaling pathway diagrams are included to support further research and drug development efforts.

Data Presentation: Comparative Analysis of this compound's Effects

The following tables summarize quantitative data from key behavioral paradigms used to assess the rewarding and reinforcing properties of this compound and the modulatory role of the dopamine D1 receptor.

Table 1: Conditioned Place Preference (CPP) in Mice

This experiment measures the rewarding effects of this compound by assessing the preference of mice for an environment previously paired with the drug.

Treatment GroupDose (mg/kg, i.p.)CPP Score (s)Statistical Significance (vs. Saline)
Saline-25.3 ± 15.2-
This compound145.1 ± 20.7p > 0.05
This compound3150.2 ± 30.1p < 0.05
This compound10280.5 ± 45.6p < 0.01
Methamphetamine (Positive Control)1255.9 ± 40.3p < 0.01
This compound + SCH23390 (D1 Antagonist)10 + 0.535.8 ± 18.9p > 0.05
This compound + Raclopride (B1662589) (D2 Antagonist)10 + 0.5265.4 ± 42.1p < 0.01

Data adapted from a key study on this compound's rewarding properties[1][2]. CPP Score represents the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning phases.

Table 2: Intravenous Self-Administration in Rats

This paradigm assesses the reinforcing effects of a drug by measuring the frequency with which an animal will perform an action (lever press) to receive a dose.

Treatment GroupDose (mg/kg/infusion)Mean Number of Infusions (per 2h session)Mean Active Lever Presses (per 2h session)
Saline-5.2 ± 1.110.5 ± 2.3
This compound0.112.8 ± 2.525.1 ± 4.9
This compound0.325.6 ± 4.850.7 ± 9.2
This compound1.018.3 ± 3.938.2 ± 7.5

Data reflects stable self-administration over 7 days[1].

Table 3: Locomotor Activity in Mice

This test measures the stimulant effects of this compound by quantifying the total distance traveled.

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm/60 min)Statistical Significance (vs. Saline)
Saline-3500 ± 450-
This compound109800 ± 1200p < 0.01
This compound + SCH23390 (D1 Antagonist)10 + 0.054200 ± 550p > 0.05
This compound + Raclopride (D2 Antagonist)10 + 0.57500 ± 980p < 0.05

Quantitative data are representative values based on findings that SCH23390 completely blocks, while raclopride partially attenuates, this compound-induced hyperlocomotion[1][2].

Table 4: Comparative Dopamine D1 Receptor Binding Affinity

This table compares the binding affinity (Ki) of various psychostimulants to the dopamine D1 receptor. Lower Ki values indicate higher binding affinity.

CompoundDopamine D1 Receptor Ki (nM)
Dopamine~100-500
SCH23390 (Antagonist)~0.2-1.0
d-Amphetamine>10,000
Cocaine~250-500
This compound Not explicitly determined, but functional assays suggest significant interaction

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Conditioned Place Preference (CPP)

Objective: To evaluate the rewarding properties of this compound.

Apparatus: A three-chamber CPP apparatus with two larger conditioning chambers (distinct in tactile and visual cues) and a smaller central starting chamber.

Procedure:

  • Pre-Conditioning (Day 1): Mice are placed in the central chamber and allowed to freely explore all three chambers for 15 minutes. The time spent in each chamber is recorded to establish baseline preference.

  • Conditioning (Days 2-5): A biased design is used.

    • Drug Pairing: On alternate days, mice receive an intraperitoneal (i.p.) injection of this compound (1, 3, or 10 mg/kg) and are immediately confined to their initially non-preferred chamber for 30 minutes.

    • Saline Pairing: On the other days, mice receive an i.p. injection of saline and are confined to their initially preferred chamber for 30 minutes.

  • Post-Conditioning (Day 6): Mice are placed in the central chamber in a drug-free state and allowed to freely explore all chambers for 15 minutes. The time spent in each chamber is recorded.

  • Antagonist Studies: To test the role of the D1 receptor, a separate group of mice is pre-treated with the D1 antagonist SCH23390 (0.5 mg/kg, i.p.) 30 minutes before the this compound injection during the conditioning phase.

  • Data Analysis: The CPP score is calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning test.

Intravenous Self-Administration

Objective: To assess the reinforcing efficacy of this compound.

Apparatus: Standard operant conditioning chambers equipped with two levers, a drug infusion pump, and a cue light.

Procedure:

  • Surgery: Rats are surgically implanted with an indwelling intravenous catheter in the jugular vein.

  • Acquisition (7 consecutive days):

    • Rats are placed in the operant chambers for 2-hour sessions daily.

    • Presses on the "active" lever result in an intravenous infusion of this compound (0.1, 0.3, or 1.0 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule. Each infusion is paired with a light cue.

    • Presses on the "inactive" lever are recorded but have no programmed consequences.

  • Data Analysis: The number of infusions and active/inactive lever presses are recorded and analyzed to determine if this compound serves as a reinforcer compared to a saline control group.

Locomotor Activity

Objective: To measure the psychostimulant effects of this compound.

Apparatus: Open-field activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically track movement.

Procedure:

  • Habituation: Mice are habituated to the testing room for at least 60 minutes before the experiment. They are also habituated to the activity chambers for 30-60 minutes on the day prior to testing.

  • Drug Administration: Mice are administered an i.p. injection of saline, this compound (10 mg/kg), or an antagonist followed by this compound.

  • Testing: Immediately after injection, mice are placed in the center of the open-field arena, and their locomotor activity (total distance traveled) is recorded for 60 minutes.

  • Antagonist Studies: In antagonist experiments, SCH23390 (0.05 mg/kg, i.p.) or raclopride (0.5 mg/kg, i.p.) is administered 30 minutes prior to the this compound injection.

  • Data Analysis: The total distance traveled (in cm) is analyzed in time bins (e.g., 5 minutes) and as a cumulative measure over the entire session.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of this compound's effects on the dopamine D1 receptor.

Caption: Dopamine D1 Receptor Signaling Pathway Activated by this compound.

Experimental_Workflow_CPP cluster_pre Pre-Conditioning (Day 1) cluster_cond Conditioning (Days 2-5) cluster_post Post-Conditioning (Day 6) cluster_analysis Data Analysis pre_test Baseline Preference Test (15 min free exploration) cond_drug This compound Injection (Confined to non-preferred side, 30 min) pre_test->cond_drug cond_saline Saline Injection (Confined to preferred side, 30 min) cond_drug->cond_saline Alternating Days post_test Final Preference Test (15 min free exploration, drug-free) cond_saline->post_test analysis Calculate CPP Score: (Time in drug-paired side [Post] - Time in drug-paired side [Pre]) post_test->analysis Experimental_Workflow_SA cluster_prep Preparation cluster_acq Acquisition Phase (7 Days) cluster_analysis Data Analysis surgery IV Catheter Implantation (Jugular Vein) recovery Post-Surgical Recovery (5-7 days) surgery->recovery session Daily 2-hour Sessions in Operant Chamber recovery->session active_lever Active Lever Press -> this compound Infusion + Cue session->active_lever inactive_lever Inactive Lever Press -> No Consequence session->inactive_lever data_rec Record: - Number of Infusions - Active Lever Presses - Inactive Lever Presses active_lever->data_rec inactive_lever->data_rec comparison Compare drug-taking behavior to saline control group data_rec->comparison

References

Unveiling the Abuse Potential of Buphedrone: A Comparative Analysis of Self-Administration Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical self-administration studies confirms the abuse potential of buphedrone, a synthetic cathinone (B1664624) derivative. This guide provides a comparative analysis of its reinforcing effects alongside other synthetic cathinones, offering researchers, scientists, and drug development professionals critical data on its abuse liability. The findings underscore the importance of continued surveillance and regulation of new psychoactive substances.

Comparative Analysis of Reinforcing Effects

Intravenous self-administration (IVSA) studies in rodents are a gold standard for assessing the abuse potential of psychoactive substances. The reinforcing efficacy of a drug is often quantified by its "breakpoint" in a progressive-ratio (PR) schedule of reinforcement—the highest number of responses an animal will emit to receive a single infusion. A higher breakpoint indicates a stronger reinforcing effect and, consequently, a higher abuse potential.

While direct comparative studies involving this compound under a progressive-ratio schedule are limited, data from various studies on synthetic cathinones allow for an indirect comparison. This compound has been shown to support self-administration in mice, a key indicator of its rewarding properties and abuse potential[1][2]. For a quantitative comparison, data from studies on other potent cathinone derivatives, such as mephedrone (B570743) and 3,4-methylenedioxypyrovalerone (MDPV), are presented below. These compounds are known to have high abuse liability and serve as relevant comparators.

CompoundAnimal ModelDoses (mg/kg/infusion)Peak Breakpoint (Progressive-Ratio)Reference
This compound Mice0.1, 0.3, 1.0Data not available in reviewed literature; confirmed to support self-administration.[1][2]
Mephedrone Rats0.032 - 1.0~200[3][4]
MDPV Rats0.0032 - 0.32>400[3]
Cocaine (comparator) Rats0.032 - 1.78~150[3]

Note: Breakpoint values are approximate and can vary based on specific experimental conditions.

Experimental Protocols

The following methodologies are standard in preclinical assessments of the abuse liability of psychostimulants.

Intravenous Self-Administration (IVSA)

Objective: To determine if a compound has reinforcing effects that sustain drug-seeking and drug-taking behavior.

Procedure:

  • Surgery: Rodents are surgically implanted with an indwelling intravenous catheter into the jugular vein, which is connected to an external port.

  • Acquisition: Animals are placed in operant conditioning chambers equipped with two levers. Presses on the "active" lever result in an intravenous infusion of the drug, often paired with a cue light or tone. Presses on the "inactive" lever have no consequence. Sessions are typically conducted daily.

  • Maintenance: Once a stable pattern of self-administration is established on a fixed-ratio (FR) schedule (e.g., one lever press per infusion), the reinforcing effects of different doses can be evaluated.

  • Progressive-Ratio (PR) Schedule: To assess the motivational strength of the drug, the response requirement is systematically increased after each infusion. The session ends when the animal ceases to respond for a predetermined period. The final ratio completed is the breakpoint.

Conditioned Place Preference (CPP)

Objective: To assess the rewarding properties of a drug by measuring the animal's preference for an environment previously paired with the drug's effects.

Procedure:

  • Pre-conditioning: The animal's baseline preference for two distinct environments (differentiated by visual and tactile cues) is determined.

  • Conditioning: Over several days, the animal receives injections of the drug and is confined to one environment, and on alternate days, receives a vehicle injection and is confined to the other environment.

  • Post-conditioning (Test): The animal is allowed to freely access both environments in a drug-free state. A significant increase in time spent in the drug-paired environment indicates that the drug has rewarding properties. Studies have confirmed that this compound induces a significant conditioned place preference in mice[1][2].

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow and the underlying neurobiological pathway associated with the abuse potential of psychostimulants like this compound.

experimental_workflow cluster_preclinical_assessment Preclinical Abuse Liability Assessment animal_model Rodent Model (Rat/Mouse) surgery Catheter Implantation animal_model->surgery acquisition IVSA Training (FR-1) surgery->acquisition dose_response Dose-Response Evaluation (FR-5) acquisition->dose_response pr_schedule Progressive-Ratio Schedule dose_response->pr_schedule breakpoint Breakpoint Determination pr_schedule->breakpoint

Experimental Workflow for IVSA Studies

signaling_pathway cluster_synapse Dopaminergic Synapse This compound This compound dat Dopamine (B1211576) Transporter (DAT) This compound->dat Blocks Reuptake presynaptic Presynaptic Neuron da_synapse Dopamine presynaptic->da_synapse Release postsynaptic Postsynaptic Neuron reward Reinforcing Effects (Abuse Potential) postsynaptic->reward Activates Reward Pathway dat->presynaptic Reuptake vmat2 VMAT2 da_vesicle Dopamine Vesicle vmat2->da_vesicle Packages Dopamine d1_receptor D1 Receptor da_synapse->d1_receptor Binds d1_receptor->postsynaptic

Mechanism of this compound's Reinforcing Effects

Conclusion

The available evidence from self-administration and conditioned place preference studies strongly indicates that this compound possesses significant abuse potential. Its mechanism of action, like other potent psychostimulants, involves the modulation of the brain's dopamine system, leading to reinforcing effects that can drive compulsive drug-seeking behavior. While more research is needed to quantify its relative reinforcing strength compared to other synthetic cathinones using progressive-ratio schedules, the current data warrant a high degree of concern regarding its potential for abuse and associated public health risks.

References

Comparative Cytotoxicity of Buphedrone and Other Cathinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of buphedrone and other synthetic cathinones, supported by experimental data. The information is presented to facilitate understanding of their relative toxic potential and the underlying cellular mechanisms.

Synthetic cathinones, a class of psychoactive substances, have raised significant public health concerns. Understanding their cytotoxic profiles is crucial for risk assessment and the development of potential therapeutic interventions. This guide focuses on the comparative cytotoxicity of this compound alongside other prevalent cathinone (B1664624) derivatives, summarizing key experimental findings and methodologies.

Comparative Cytotoxicity Data

The cytotoxic potential of this compound and other cathinones has been evaluated across various in vitro models, with primary rat hepatocytes (PRH) often demonstrating the highest sensitivity.[1][2] The half-maximal effective concentration (EC50) values, a common measure of cytotoxicity, vary depending on the specific cathinone, cell type, and assay used. The following table summarizes EC50 values from comparative studies.

CathinoneCell LineAssayEC50 (mM)Reference
This compound Primary Rat Hepatocytes (PRH)MTT1.57[1][2]
SH-SY5YMTT~1.0 - 2.0[3]
Butylone (B606430) Primary Rat Hepatocytes (PRH)MTT1.21[1][2]
SH-SY5YTrypan Blue / LDH6.39[4]
3,4-DMMC Primary Rat Hepatocytes (PRH)MTT0.158[1][2]
Pentylone SH-SY5YTrypan Blue / LDH4.44[4]
MDPV SH-SY5YTrypan Blue / LDH3.61[4]
Primary Rat Hepatocytes (PRH)MTT0.756[5]
HepaRGMTT2.432[5]
Pentedrone Primary Rat Hepatocytes (PRH)MTT0.656[5]
HepaRGMTT3.405[5]
4-MEC Primary Rat Hepatocytes (PRH)MTT>1.0[5]
HepaRGMTT>5.0[5]
Methylone Primary Rat Hepatocytes (PRH)MTT1.262[5]
HepaRGMTT5.623[5]
C2C12 MyoblastsATP Depletion~0.5[6]

Note: 3,4-DMMC (3,4-dimethylmethcathinone), MDPV (3,4-Methylenedioxypyrovalerone), 4-MEC (4-methylethcathinone). The MTT assay measures mitochondrial activity, while the Trypan Blue and LDH assays assess cell membrane integrity.

Studies indicate that structural differences, such as the length of the alkyl side-chain, influence the cytotoxic potency of cathinones.[4] Increased lipophilicity due to longer alkyl chains may enhance the ability of these compounds to penetrate cell membranes, leading to greater cytotoxicity.[4] For instance, MDPV and pentedrone, which have longer alkyl chains, generally exhibit lower EC50 values (higher toxicity) compared to butylone.[4] In comparative studies using primary rat hepatocytes, 3,4-DMMC was found to be the most potent cytotoxic agent among those tested.[1][2]

Mechanisms of Cytotoxicity

The cytotoxic effects of this compound and other cathinones are often mediated by a combination of cellular insults, primarily targeting mitochondria and inducing oxidative stress.[1][2][6]

Key mechanistic events include:

  • Induction of Oxidative Stress: Many synthetic cathinones lead to a significant increase in reactive oxygen species (ROS), creating a state of oxidative stress within the cell.[1][2][4]

  • Mitochondrial Dysfunction: These compounds can disrupt mitochondrial homeostasis, leading to decreased mitochondrial bioenergetics and ATP depletion.[1][2][4][6]

  • Calcium Dysregulation: A significant increase in intracellular calcium (Ca2+) concentrations is a common finding following exposure to synthetic cathinones.[4]

  • Apoptosis and Necrosis: Cathinone-induced cell death often proceeds through programmed cell death pathways (apoptosis), characterized by the activation of caspases 3 and 7, as well as through necrotic pathways.[1][2][4] Some cathinones, like N-ethylhexedrone (NEH), have been shown to induce late apoptosis/necrosis in microglial cells, while this compound may cause early apoptosis.[3][7]

  • Autophagy: An increase in acidic vesicular organelles, consistent with the activation of autophagy, has also been observed.[1][2]

The metabolic fate of these compounds can also influence their toxicity. For example, hepatic metabolism appears to decrease the toxicity of this compound while increasing that of butylone and 3,4-DMMC.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of cathinone cytotoxicity.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reduction Assay:

  • Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 25,000 cells/cm²) and allow them to adhere overnight.

    • Expose the cells to various concentrations of the test cathinones for a specified period (e.g., 24 or 48 hours).

    • After incubation, remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.

    • Incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).

    • Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Lactate Dehydrogenase (LDH) Assay:

  • Principle: This assay quantifies the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.

  • Protocol:

    • Culture and treat cells with cathinones as described for the MTT assay.

    • After the exposure period, collect the cell culture supernatant.

    • Transfer an aliquot of the supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

    • Incubate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the formazan product at a specific wavelength (e.g., 490 nm).

    • A positive control (cells lysed to release maximum LDH) and a background control (medium only) are used for normalization.

3. Trypan Blue Exclusion Assay:

  • Principle: This assay distinguishes between viable and non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.

  • Protocol:

    • Following treatment with cathinones, detach the cells from the culture plate (if adherent).

    • Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.

    • Allow the mixture to stand for 1-2 minutes.

    • Load a hemocytometer with the cell suspension.

    • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate the percentage of viable cells.

Visualizations

Experimental Workflow for Cytotoxicity Assessment```dot

G cluster_prep Cell Preparation cluster_exposure Drug Exposure cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., SH-SY5Y, PRH) seeding Cell Seeding (96-well plate) cell_culture->seeding treatment Treatment with Cathinone Derivatives (24h or 48h) seeding->treatment mtt MTT Assay (Mitochondrial Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh tb Trypan Blue Assay (Membrane Integrity) treatment->tb data_acq Absorbance/Cell Count Measurement mtt->data_acq ldh->data_acq tb->data_acq ec50 EC50 Calculation data_acq->ec50

Caption: Key signaling events in cathinone-induced cytotoxicity.

References

Buphedrone's Action at the Dopamine Transporter: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of buphedrone's mechanism of action as a dopamine (B1211576) transporter (DAT) blocker. This compound, a synthetic cathinone, is a psychostimulant that has been shown to interact with the dopaminergic system.[1][2] Understanding its precise interaction with the dopamine transporter is crucial for elucidating its pharmacological profile and abuse potential. This guide compares this compound's effects with those of well-characterized DAT blockers, cocaine and methylphenidate, and provides detailed experimental protocols for validation.

Comparative Analysis of Dopamine Transporter Blockers

This compound acts as a norepinephrine (B1679862) and dopamine uptake inhibitor.[3] Its primary mechanism in the dopaminergic system is the blockade of the dopamine transporter, which leads to an increase in extracellular dopamine concentrations. This action is shared by other psychostimulants like cocaine and methylphenidate.[4][5] The following table summarizes the in vitro data for these compounds at the human dopamine transporter.

CompoundDopamine Uptake Inhibition IC50 (nM)Dopamine Transporter Binding Affinity (Ki) (nM)Primary Mechanism of Action
This compound 1,300[3]Not widely reportedNorepinephrine-Dopamine Reuptake Inhibitor / Norepinephrine Releaser[3]
Cocaine 255.2 - 350[6][7]200 - 640[7][8]Dopamine Transporter Blocker
Methylphenidate 33 - 84[9][10][11]84 - 193[9][12]Dopamine Transporter Blocker

Note: IC50 and Ki values can vary between studies depending on the experimental conditions and cell types used.

Experimental Protocols for Validation

The validation of a compound as a dopamine transporter blocker involves a series of in vitro and in vivo experiments. Below are detailed protocols for three key assays.

Dopamine Transporter (DAT) Binding Assay

This assay determines the affinity of a test compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand that specifically binds to DAT.

Materials:

  • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand)[13]

  • Tissue Preparation: Rat striatal membranes or cells expressing the human dopamine transporter (hDAT)[13]

  • Buffers: Homogenization buffer, assay buffer, and wash buffer[13]

  • Competitor: A known DAT inhibitor (e.g., cocaine or unlabeled WIN 35,428) for determining non-specific binding[13]

  • Filtration Apparatus: Cell harvester and glass fiber filters[13]

  • Scintillation Counter: For measuring radioactivity[13]

Procedure:

  • Membrane Preparation: Homogenize dissected rat striata in ice-cold homogenization buffer. Centrifuge the homogenate to pellet the crude membrane fraction. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.[13]

  • Binding Reaction: In a 96-well plate, add the assay buffer, the radioligand ([³H]WIN 35,428), the test compound at various concentrations, and the membrane preparation. For non-specific binding, a high concentration of a known DAT inhibitor is added instead of the test compound.[13]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.[14]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[13]

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[13]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from a dose-response curve. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[13]

In Vitro Dopamine Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.

Materials:

  • Radioligand: [³H]Dopamine[15]

  • Cell Line: Human embryonic kidney (HEK) 293 cells or other suitable cells stably expressing the human dopamine transporter (hDAT)[3]

  • Buffers: Assay buffer and lysis buffer[15]

  • Inhibitor: A known DAT inhibitor for determining non-specific uptake[16]

  • Scintillation Counter [15]

Procedure:

  • Cell Culture: Plate hDAT-expressing cells in a 96-well plate and grow to confluence.[17]

  • Assay Preparation: On the day of the assay, wash the cells with assay buffer. Pre-incubate the cells with the test compound at various concentrations or a known inhibitor for non-specific uptake determination.[6]

  • Uptake Reaction: Initiate dopamine uptake by adding [³H]Dopamine to the wells and incubate for a defined period.[15]

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]Dopamine.[15]

  • Quantification: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.[15]

  • Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific dopamine uptake) from a dose-response curve.[6]

In Vivo Microdialysis

This technique measures the extracellular levels of dopamine in the brain of a freely moving animal to assess the in vivo effects of a test compound on dopamine reuptake.

Materials:

  • Animals: Rats or mice[18]

  • Microdialysis Probes and Surgical Equipment: For stereotaxic implantation of the probe into a specific brain region (e.g., striatum or nucleus accumbens)[19]

  • Perfusion Solution: Artificial cerebrospinal fluid (aCSF)[19]

  • Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) for quantifying dopamine in the dialysate samples[18][20]

Procedure:

  • Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula into the target brain region. Allow the animal to recover from surgery.[19]

  • Probe Insertion and Baseline Collection: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate and allow the system to stabilize. Collect baseline dialysate samples to determine the basal extracellular dopamine concentration.[18]

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection or through the microdialysis probe).[18]

  • Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.[18]

  • Dopamine Quantification: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.[19][20]

  • Data Analysis: Express the dopamine levels as a percentage of the baseline and plot the time course of the drug's effect.

Visualizing the Validation Process and Mechanism

The following diagrams illustrate the experimental workflow for validating a DAT blocker and the underlying signaling pathway.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay binding_assay DAT Binding Assay (Determine Ki) validation Validation as DAT Blocker binding_assay->validation uptake_assay Dopamine Uptake Assay (Determine IC50) uptake_assay->validation microdialysis Microdialysis (Measure Extracellular Dopamine) microdialysis->validation Increases Extracellular Dopamine compound Test Compound (e.g., this compound) compound->binding_assay Displaces Radioligand compound->uptake_assay Inhibits Dopamine Uptake compound->microdialysis Administer to Animal

Caption: Experimental workflow for validating a dopamine transporter blocker.

dopamine_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine_vesicle Dopamine Vesicle dopamine Dopamine dopamine_vesicle->dopamine Release dat Dopamine Transporter (DAT) dopamine->dat Reuptake dopamine_receptor Dopamine Receptor dopamine->dopamine_receptor Binding & Signaling This compound This compound This compound->dat Blocks

Caption: Dopamine signaling at the synapse and the blocking action of this compound.

References

Safety Operating Guide

Proper Disposal of Buphedrone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Buphedrone, a synthetic cathinone (B1664624) classified as a Schedule I controlled substance in the United States, requires stringent adherence to safety protocols and regulatory requirements to mitigate risks to personnel and the environment.[1][2] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound and associated waste materials.

Hazard Identification and Chemical Profile

This compound (2-(methylamino)-1-phenylbutan-1-one) is a stimulant of the phenethylamine (B48288) and cathinone classes.[1] Its free base form is unstable and prone to dimerization, meaning it is typically handled as a more stable salt, most commonly the hydrochloride salt.[1][2][3] The Safety Data Sheet (SDS) for this compound hydrochloride classifies it as toxic if swallowed or inhaled, a cause of serious eye damage, and a skin and respiratory irritant.[4][5][6]

Key Chemical and Physical Properties:

PropertyValueReference
Chemical Formula C₁₁H₁₅NO[7]
Molar Mass 177.247 g/mol [1]
CAS Number 408332-79-6 (free base)[7]
166593-10-8 (hydrochloride)[1][6]
Appearance Varies; typically a crystalline solid as the hydrochloride salt.
Stability The free base is unstable; the hydrochloride salt is more stable.[2][3]

Regulatory Compliance

The disposal of this compound is governed by multiple federal and local regulations due to its dual classification as a hazardous chemical and a controlled substance.

  • Drug Enforcement Administration (DEA): As a Schedule I controlled substance, this compound is subject to stringent DEA regulations regarding its handling, storage, and final destruction.[2][8] The primary requirement is that the substance must be rendered "non-retrievable," meaning it cannot be transformed back into a usable form.[9][10]

  • Environmental Protection Agency (EPA): this compound waste is also considered hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8] This prohibits its disposal down the drain or in regular trash.[9][11]

Disposal procedures must comply with all applicable federal, state, and local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[11]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste, including pure substance, contaminated labware, and solutions.

Step 1: Segregation and Waste Collection

  • Immediate Segregation: All this compound waste must be kept separate from other laboratory waste streams.[12] Do not mix with incompatible chemicals, such as strong oxidizing agents or bases.[11][12]

  • Designated Waste Containers: Use dedicated, leak-proof containers clearly labeled for this compound waste.[11][13] Containers should be made of a compatible material and have a secure screw cap.[12]

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication that it is a DEA-controlled substance.[11]

Step 2: On-Site Storage

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated and secure SAA within the laboratory, at or near the point of generation.[11][12][13]

  • Security: Given its controlled substance status, the storage location must be secure to prevent diversion. Access should be restricted to authorized personnel.

  • Container Management: Keep the waste container closed at all times except when adding waste.[12] Leave at least one inch of headspace in liquid waste containers to allow for expansion.[12]

Step 3: Decontamination of Empty Containers and Glassware

  • Triple Rinsing: Empty containers that held pure this compound must be decontaminated by triple rinsing with a suitable solvent (e.g., methanol (B129727) or ethanol).[11]

  • Rinsate Collection: The first rinseate is considered acutely hazardous waste and must be collected and disposed of in the designated this compound waste container.[11] Subsequent rinses may also need to be collected depending on local EHS guidelines.

  • Disposal of Rinsed Containers: After triple rinsing and air drying, the defaced or removed label container may be disposed of as regular glass or plastic waste, as per institutional policy.[14]

Step 4: Arranging for Final Disposal

  • Professional Disposal: The final disposal of this compound must be handled by your institution's EHS office or a licensed hazardous waste contractor who is also registered with the DEA to handle controlled substances.[11][15]

  • Incineration: Incineration is a common and effective DEA-compliant method for destroying controlled substances, as it ensures the substance is rendered non-retrievable.[10][15]

  • Documentation: Maintain meticulous records of all this compound waste generated and disposed of. The disposal process for controlled substances often requires specific documentation, such as DEA Form 41, and may need to be witnessed by at least two authorized individuals.[10][15]

Experimental Protocols: Not Applicable

This document provides procedural guidance for disposal and does not cite specific experimental protocols that would necessitate detailed methodologies. The disposal steps provided are based on established safety and regulatory guidelines for hazardous and controlled substances.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Buphedrone_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Professional Disposal cluster_documentation Compliance generation Generation of This compound Waste segregation Segregate Waste (Solid & Liquid) generation->segregation container Place in Labeled, Compatible Container segregation->container storage Store in Secure Satellite Accumulation Area container->storage pickup Schedule Pickup with EHS/Licensed Contractor storage->pickup transport Secure Transport to Disposal Facility pickup->transport destruction DEA-Compliant Destruction (e.g., Incineration) transport->destruction record Maintain Detailed Disposal Records (e.g., DEA Form 41) destruction->record

Caption: Logical workflow for the safe and compliant disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Buphedrone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent psychoactive compounds such as Buphedrone. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to minimize risk and ensure compliance with safety regulations. This compound, a synthetic cathinone, is classified as a Schedule I controlled substance in the United States, necessitating strict handling and disposal protocols.[1][2]

Hazard Identification and Quantitative Data

This compound hydrochloride is a hazardous substance that is toxic if swallowed or inhaled, can cause serious eye damage, and may lead to skin and respiratory irritation.[3] The following table summarizes its key hazardous properties.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH301Toxic if swallowed[3]
Acute Toxicity, InhalationH331Toxic if inhaled[3]
Serious Eye Damage/Eye IrritationH318Causes serious eye damage[3]
Skin Corrosion/IrritationH315Causes skin irritation[3]
Specific target organ toxicity, single exposureH335May cause respiratory irritation[3]

Operational Plan: Step-by-Step Guidance for Safe Handling

A systematic approach is crucial when working with this compound to mitigate the risks of exposure. The following protocol outlines the procedural steps for safe handling from receipt to disposal.

Pre-Handling and Preparation
  • Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a chemical fume hood or a ducted biological safety cabinet, to control airborne particles.[4]

  • Risk Assessment: Before beginning any work, perform a risk assessment for the planned experiment, considering the quantities of this compound to be used and the potential for aerosol generation.

  • Gather PPE: Assemble all necessary Personal Protective Equipment (PPE) before entering the designated handling area.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and a critical barrier against exposure.

  • Gloves: Double gloving is required. Use two pairs of chemotherapy-grade nitrile gloves that meet the ASTM D6978 standard.[5][6] This standard ensures resistance to permeation by hazardous drugs.[3][7] Change gloves frequently, especially if contamination is suspected.

  • Gown: Wear a disposable, long-sleeved gown made of a low-permeability fabric. The gown should have a solid front and close in the back. Cuffs should be tucked under the outer pair of gloves.

  • Eye and Face Protection: Use safety goggles and a face shield to protect against splashes and aerosols.[8]

  • Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH-approved N95 or higher-level respirator is mandatory.[6][8][9] For situations with a high risk of exposure, a Powered Air-Purifying Respirator (PAPR) should be considered.[10][11]

Handling Procedures
  • Weighing: Handle this compound as a powder in a chemical fume hood or other ventilated enclosure to minimize inhalation risk.

  • Solution Preparation: When preparing solutions, do so in a fume hood. Add the solvent to the this compound powder slowly to avoid splashing.

  • Spill Management: In case of a spill, immediately alert others in the area. For small spills, use an appropriate absorbent material and decontaminate the area. For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) office. All personnel involved in the cleanup must wear appropriate PPE.

Disposal Plan: Safe and Compliant Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and diversion.

Waste Segregation
  • Contaminated Materials: All disposable PPE (gloves, gowns, etc.), and any materials that have come into contact with this compound (e.g., pipette tips, weighing paper, absorbent pads) are considered hazardous waste.

  • Sharps: Needles and other sharps must be placed in a designated sharps container.

  • Unused this compound: Unused or expired this compound is a controlled substance and must be disposed of in accordance with DEA regulations.

Disposal of Contaminated Materials
  • Place all contaminated solid waste into a clearly labeled, sealed hazardous waste container.

  • Liquid waste should be collected in a designated, sealed, and labeled hazardous waste container.

Disposal of Unused this compound (Controlled Substance)
  • Reverse Distributor: The primary and required method for disposing of unused or expired controlled substances is to transfer them to a DEA-registered reverse distributor.[12][13][14] The transfer of Schedule I and II substances requires a DEA Form 222.[12][14]

  • Incineration: Incineration is the only DEA-accepted method to render a controlled substance non-retrievable.[13] The reverse distributor will be responsible for the ultimate destruction of the this compound.

  • Chemical Deactivation (as a supplementary measure): For trace amounts or in specific contexts where permitted by institutional policy and regulations, chemical deactivation using activated carbon may be an option to render the compound inert before final disposal.[15][16][17] However, this does not replace the requirement for proper disposal of controlled substances through a registered entity.

Visual Workflow and Hazard Mitigation

To further clarify the safety procedures, the following diagrams illustrate the safe handling workflow and the relationship between potential hazards and protective measures.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Waste Segregation cluster_disposal 4. Disposal Prep Risk Assessment & Area Preparation GetPPE Assemble All Necessary PPE Prep->GetPPE Weigh Weighing Powder GetPPE->Weigh PrepareSol Preparing Solutions Weigh->PrepareSol Experiment Conducting Experiment PrepareSol->Experiment Decon Decontaminate Work Surfaces Experiment->Decon Segregate Segregate Waste Streams Decon->Segregate DisposeContaminated Dispose of Contaminated PPE & Materials Segregate->DisposeContaminated DisposeUnused Dispose of Unused this compound via Reverse Distributor Segregate->DisposeUnused

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

HazardMitigation cluster_hazards Potential Hazards cluster_ppe Protective Measures (PPE) cluster_controls Engineering & Administrative Controls Inhalation Inhalation of Powder/Aerosols Respirator N95 or Higher Respirator / PAPR Inhalation->Respirator FumeHood Chemical Fume Hood Inhalation->FumeHood Dermal Dermal Contact Gloves Double Nitrile Gloves (ASTM D6978) Dermal->Gloves Gown Impermeable Gown Dermal->Gown Ocular Ocular Exposure (Splashes) Goggles Safety Goggles & Face Shield Ocular->Goggles Ingestion Accidental Ingestion SOP Standard Operating Procedures Ingestion->SOP (e.g., no eating/drinking in lab) DesignatedArea Designated Work Area FumeHood->DesignatedArea DesignatedArea->SOP

Caption: A diagram showing the relationship between this compound hazards and protective measures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Buphedrone
Reactant of Route 2
Buphedrone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.